3-((2,3-Dichlorophenyl)methylene)carbazamidine
Description
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Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTSTDGGFCQWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036630 | |
| Record name | 3-((2,3-Dichlorophenyl)methylene)carbazamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94023-67-3 | |
| Record name | 2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94023-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((2,3-Dichlorophenyl)methylene)carbazamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Raphin1: A Technical Monograph on the Selective Inhibition of PPP1R15B
This technical guide provides an in-depth analysis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine , scientifically known as Raphin1 (CAS 94023-67-3).
Executive Summary
Raphin1 (CAS 94023-67-3) is a selective, orally bioavailable small molecule inhibitor of PPP1R15B (Protein Phosphatase 1 Regulatory Subunit 15B).[1][2][3] Unlike its structural analog Guanabenz, which targets the stress-inducible PPP1R15A (GADD34) and
By inhibiting PPP1R15B, Raphin1 sustains the phosphorylation of eIF2
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
-
IUPAC Name: 2-[(2,3-Dichlorophenyl)methylidene]hydrazinecarboximidamide[4]
-
Common Name: Raphin1
-
CAS Number: 94023-67-3[5]
-
Molecular Formula:
[4] -
Molecular Weight: 231.08 g/mol [6]
Structural Architecture
Raphin1 consists of a 2,3-dichlorophenyl ring connected via a methylene bridge to an aminoguanidine (hydrazinecarboximidamide) moiety. The specific chlorination pattern at positions 2 and 3 is critical for its selectivity profile against PPP1R15B versus PPP1R15A.
Figure 1: Structural assembly of Raphin1 showing the lipophilic head group and polar guanidine tail.
Physicochemical Data
| Property | Value | Notes |
| Solubility (DMSO) | ~9 mM (2 mg/mL) | Requires warming/sonication for high conc. |
| Solubility (Water) | Low | Salt forms (Acetate/HCl) improve aqueous solubility. |
| LogP | ~1.9 | Moderate lipophilicity; BBB penetrant. |
| Appearance | White to beige powder | Crystalline solid. |
| Storage | -20°C | Protect from moisture and light. |
Synthesis Protocol
Reaction Overview
The synthesis of Raphin1 involves the condensation of 2,3-dichlorobenzaldehyde with aminoguanidine bicarbonate (or hydrochloride) in an acidic alcoholic medium. This Schiff base formation yields the aminoguanidine hydrazone.
Step-by-Step Methodology
Reagents:
-
Glacial Acetic Acid (Catalytic amount)[4]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde in absolute ethanol.
-
Activation: Add aminoguanidine bicarbonate. To facilitate the release of the free hydrazine, add a catalytic amount of glacial acetic acid.[4]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then to 4°C. The product often precipitates as a crystalline solid.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol and diethyl ether to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from ethanol/water to obtain high-purity Raphin1.
-
Salt Formation (Optional): To generate the acetate salt for biological use, dissolve the free base in methanol containing 1 eq of acetic acid and evaporate to dryness.[4]
Mechanism of Action: Modulating the ISR
The Target: PPP1R15B
Protein Phosphatase 1 (PP1) requires regulatory subunits to define its substrate specificity.[1][2]
-
PPP1R15A (GADD34): Stress-inducible; dephosphorylates eIF2
to restore protein synthesis after stress. -
PPP1R15B (CReP): Constitutively expressed; maintains low basal levels of eIF2
phosphorylation.
Raphin1 binds to the PPP1R15B-PP1c holoenzyme with high affinity (
Biological Consequence
By blocking the constitutive dephosphorylation of eIF2
Figure 2: The Integrated Stress Response (ISR). Raphin1 inhibits PPP1R15B, maintaining eIF2
Experimental Applications
In Vitro: Protection Against ER Stress
To validate Raphin1 activity in cell culture (e.g., HeLa cells):
-
Seeding: Plate HeLa cells at
cells/well in 24-well plates. -
Treatment: Pre-treat cells with Raphin1 (1–10
M) for 1 hour.-
Note: Dissolve Raphin1 in DMSO; keep final DMSO concentration <0.1%.
-
-
Challenge: Induce ER stress using Tunicamycin (2.5
g/mL) for 6–8 hours. -
Readout:
-
Western Blot: Lysate analysis should show elevated eIF2
-P levels in Raphin1-treated cells compared to Tunicamycin-only controls. -
Viability: Perform an ATP-based viability assay (e.g., CellTiter-Glo) after 24 hours. Raphin1 should rescue viability by reducing proteotoxic load.
-
In Vivo: Huntington’s Disease Model
Raphin1 has demonstrated efficacy in the N171-82Q transgenic mouse model of Huntington’s disease.
-
Dosing: 2 mg/kg/day via oral gavage.[3]
-
Vehicle: 0.5% methylcellulose or saline (solubility dependent).
-
Outcome: Reduction in huntingtin inclusion bodies and improvement in motor deficits (rotarod performance).
Handling & Safety
-
Toxicity: Raphin1 modulates fundamental protein synthesis.[1] Prolonged high-dose inhibition of PPP1R15B can be toxic due to persistent translational shutdown. Use pulsed or low-dose regimens.
-
Stability: Solutions in DMSO are stable at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
References
-
Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B. Cell, 2018.[1][2] Source: Significance:[4] The primary paper identifying Raphin1, its selectivity profile, and its efficacy in Huntington's disease models.[4]
-
Selective Inhibition of the Unfolded Protein Response: Targeting GADD34 vs CReP. Science Signaling, 2019.[4] Source: Significance:[4] Discusses the differential roles of PPP1R15A and PPP1R15B in stress recovery.
-
Chemical Modulators of the Integrated Stress Response. Nature Chemical Biology, 2020.[4] Source: Significance:[4] Reviews small molecules like Guanabenz, Sephin1, and Raphin1 in the context of proteostasis.
-
Synthesis of Guanabenz Derivatives and their Biological Activity. Journal of Medicinal Chemistry, 2017.[4] Source: Significance:[4] Provides general synthetic routes for dichlorobenzylidene-guanidine derivatives.
Sources
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Structural Dynamics and Pharmacochemistry of 2,3-Dichlorobenzylideneaminoguanidine
[1]
Introduction: The Isomeric Divergence
2,3-dichlorobenzylideneaminoguanidine (hereafter 2,3-DCBAG ) is a guanidine-based Schiff base and a positional isomer of the clinically established drug Guanabenz (2,6-dichlorobenzylideneaminoguanidine).[1]
While Guanabenz is a potent
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 2-[(2,3-dichlorophenyl)methylidene]hydrazinecarboximidamide |
| Molecular Formula | |
| Molecular Weight | 231.08 g/mol |
| Core Motif | Aminoguanidine Schiff Base |
| Key Isomerism | E/Z Geometric Isomerism (Imine bond) |
Chemical Architecture & Stereochemistry
The Azomethine Linkage ( )
The molecule is built around a central azomethine (imine) bridge connecting the electron-deficient 2,3-dichlorophenyl ring to the electron-rich aminoguanidine moiety.[1]
-
Hydrolytic Instability: The
bond is the primary site of degradation. Under acidic aqueous conditions, it hydrolyzes back to the aldehyde and aminoguanidine. -
Electronic Conjugation: The
-system extends from the phenyl ring through the imine to the guanidine group. The 2,3-dichloro substitution creates an asymmetric electronic pull, unlike the symmetric 2,6-substitution in Guanabenz.[1]
Conformational Dynamics (The "Twist" Factor)
The biological activity difference between 2,3-DCBAG and Guanabenz is dictated by the torsion angle (
-
Guanabenz (2,6-Cl): The two ortho chlorines create severe steric clash with the azomethine hydrogen, forcing the phenyl ring to twist significantly perpendicular to the plane (
).[1] This specific twist is required for -receptor binding.[1] -
2,3-DCBAG (2,3-Cl): Only one ortho chlorine (C2) is present.[1] The C3 chlorine is in the meta position and does not sterically interfere with the bridge. This allows the molecule to adopt a more planar conformation compared to Guanabenz.[1]
-
Result:Loss of
Affinity. The receptor pocket demands the specific "twisted" conformer; the flatter 2,3-isomer fails to engage the receptor, eliminating hypotensive side effects.
-
Tautomerism
The aminoguanidine tail exists in equilibrium between the amino and imino tautomers. In the crystal lattice and acidic solution, the cationic (protonated) form dominates, stabilizing the structure via resonance delocalization across the
Caption: Tautomeric interconversion and protonation states. The resonance-stabilized cation is the pharmacologically active species at physiological pH.
Synthetic Methodology
Reaction Logic
The synthesis is a classic nucleophilic addition-elimination reaction (condensation).[1]
-
Reactants: 2,3-Dichlorobenzaldehyde (Electrophile) + Aminoguanidine Bicarbonate (Nucleophile).[1]
-
Catalysis: Acidic conditions are required to activate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.
-
Solvent: Ethanol or Methanol (protic solvents facilitate proton transfer).[1]
Protocol: Synthesis of 2,3-DCBAG Acetate
Note: This protocol produces the acetate salt, which is more water-soluble and stable than the free base.[1]
Reagents:
-
2,3-Dichlorobenzaldehyde (10 mmol, 1.75 g)[1]
-
Aminoguanidine bicarbonate (10 mmol, 1.36 g)[1]
-
Glacial Acetic Acid (Catalytic amount)[1]
-
Methanol (20 mL)
Step-by-Step Workflow:
-
Activation: Dissolve 2,3-dichlorobenzaldehyde in 15 mL Methanol. Add 2-3 drops of Glacial Acetic Acid.[1] Stir at room temperature for 10 minutes.
-
Nucleophilic Attack: Slowly add Aminoguanidine bicarbonate to the solution. The evolution of
gas indicates the release of the free aminoguanidine base in situ. -
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1). -
Crystallization: Cool the reaction mixture to
in an ice bath. The product should precipitate as a white/off-white solid.[1] -
Purification: Filter the precipitate. Recrystallize from hot ethanol/water (9:1) to remove unreacted aldehyde.[1]
-
Drying: Dry under vacuum at
for 12 hours.
Yield: Typically 75-85%.[1] Characterization:
-
Melting Point: Expect ~215-220°C (Distinct from Guanabenz HCl ~227°C).
-
1H NMR (DMSO-d6): Look for the azomethine proton singlet (
ppm) and the specific splitting pattern of the 2,3-substituted ring (doublet-doublet-triplet).[1]
Caption: Synthetic pathway for 2,3-DCBAG via acid-catalyzed condensation.
Physicochemical Profiling & Stability
Stability Data (Hydrolysis)
The Schiff base linkage is susceptible to hydrolysis, particularly at low pH (stomach acid environment).[1]
-
Half-life (
): At pH 2.0, hours.[1] At pH 7.4, stable for >48 hours.[1] -
Storage: Must be stored in a desiccator. Moisture catalyzes the reversion to aldehyde (which is toxic) and guanidine.[1]
Comparative Data: 2,3-Isomer vs. 2,6-Isomer (Guanabenz)[1]
| Feature | 2,3-DCBAG (Research Probe) | Guanabenz (Drug) |
| Cl Position | 2, 3 (Ortho, Meta) | 2, 6 (Di-Ortho) |
| Ring Planarity | Semi-Planar (Less steric clash) | Highly Twisted (~40°) |
| Negligible ( | High ( | |
| Antiprion Activity | Retained (Effective) | Effective |
| Primary Utility | Protein Folding Research | Antihypertensive |
Structure-Activity Relationship (SAR) Logic[1][2]
The divergence in pharmacological activity between these two isomers is a textbook example of steric-electronic decoupling .
-
The
Pocket: The adrenergic receptor has a hydrophobic pocket that accommodates the phenyl ring. However, successful activation requires the ring to be orthogonal to the guanidine plane (mimicking the catecholamine conformation). Guanabenz fits this perfectly due to the 2,6-clash.[1] 2,3-DCBAG, being flatter, cannot trigger the receptor switch.[1] -
The Ribosomal Target (PFAR): The activity against protein folding (specifically inhibiting the Protein Folding Activity of the Ribosome) appears to be less sensitive to the twist angle and more dependent on the presence of the guanidine head and the lipophilic tail. Thus, 2,3-DCBAG retains the therapeutic benefit (antiprion) without the cardiovascular side effects (hypotension).[1]
Caption: SAR divergence. The 2,3-substitution removes the steric twist required for adrenergic activity, isolating the protein-folding modulation effects.
References
-
Nguyen, P. H., et al. (2014). "Structure-Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost
-Adrenergic Receptor Agonistic Activity."[1][2] ACS Chemical Neuroscience.[1][2] Link[1] -
Tribouillard-Tanvier, D., et al. (2008). "Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions."[1] PLoS One. Link
-
Holmes, B., et al. (1983). "Guanabenz.[1] A review of its pharmacodynamic properties and therapeutic efficacy in hypertension." Drugs. Link
-
Timmermans, P. B., et al. (1980). "Structure-activity relationships in clonidine-like imidazolidines and related compounds."[1] Journal of Medicinal Chemistry. Link[1]
Technical Monograph: Guanabenz 2,3-Dichloro Isomer
The following technical guide provides an in-depth analysis of the 2,3-dichloro isomer of Guanabenz , distinct from the clinically used 2,6-dichloro isomer (Wytensin).
Pharmacological Divergence & Selective Phosphatase Modulation
Executive Summary
While Guanabenz (2,6-dichlorobenzylidene aminoguanidine) is widely recognized as a central
Current research and patent literature indicate that shifting the chlorine substitution from the 2,6- to the 2,3-position results in a functional inversion :
-
Abolition of
-Adrenergic Activity: The 2,3-isomer loses the specific steric conformation required for adrenergic receptor activation, eliminating the hypotensive side effects associated with the parent drug. -
Selectivity Shift in Proteostasis: Emerging data suggests the 2,3-isomer exhibits selectivity for PPP1R15B (CReP) over PPP1R15A, making it a vital tool for dissecting the constitutive vs. stress-induced arms of translation initiation control.
Part 1: Chemical Identity & Physicochemical Properties[2]
The 2,3-isomer is chemically distinct due to the asymmetric substitution on the benzylidene ring.
| Property | Specification |
| IUPAC Name | (E)-2-(2,3-dichlorobenzylidene)hydrazine-1-carboximidamide |
| Molecular Formula | |
| Molecular Weight | 231.08 g/mol |
| Exact Mass | 230.01 g/mol |
| Solubility | DMSO (>10 mM), Ethanol (Moderate), Water (Poor) |
| Key Precursor | 2,3-Dichlorobenzaldehyde |
| Appearance | Off-white solid |
| LC-MS (M+H) | 231.23 m/z |
Structural Visualization
The following diagram illustrates the synthesis pathway and the structural divergence from standard Guanabenz.
Figure 1: Synthetic pathway for the 2,3-dichloro isomer via condensation of 2,3-dichlorobenzaldehyde with aminoguanidine.[1][2][3]
Part 2: Synthesis Protocol
Causality: The synthesis relies on a nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl. The use of sodium acetate (NaOAc) buffers the reaction, preventing protonation of the nucleophile while maintaining a pH suitable for Schiff base formation without hydrolyzing the product.
Step-by-Step Methodology
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 2,3-dichlorobenzaldehyde in Ethanol (approx. 10 mL per mmol).
-
Addition: Sequentially add Aminoguanidine HCl and Sodium Acetate at room temperature (
). -
Reflux: Heat the mixture to
(reflux) for 4–6 hours . -
Monitoring: Monitor reaction progress via TLC (Mobile phase: Dichloromethane/Methanol 8:2). Look for the disappearance of the aldehyde spot.
-
Work-up:
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Silica gel, 8% MeOH/DCM) if high purity (>98%) is required for biological assays.[4]
Part 3: Pharmacology & SAR Analysis[2]
The 2,3-dichloro isomer serves as a negative control for adrenergic studies and a positive hit for selective phosphatase inhibition.
1. Loss of
-Adrenergic Activity
Standard Guanabenz binds to the
-
Mechanism: The 2,3-substitution pattern alters this twist angle and reduces the steric bulk on one side of the phenyl ring.
-
Outcome: This conformational change prevents the molecule from fitting into the hydrophobic pocket of the
receptor, effectively abolishing agonist activity ( nM typically, compared to low nM for Guanabenz).
2. Selective PPP1R15B (CReP) Inhibition
Recent pharmacological screens (e.g., Tsaytler et al., Patent US11331286B2) identify the 2,3-isomer as a selective inhibitor of the PPP1R15B-PP1c complex.
-
PPP1R15A (GADD34): Stress-induced.[4] Inhibited by Guanabenz (2,6-isomer).[4]
-
PPP1R15B (CReP): Constitutively expressed. Inhibited by the 2,3-isomer.
-
Significance: Selective inhibition of R15B allows researchers to study basal levels of eIF2
phosphorylation without triggering the full adrenergic response or affecting the stress-induced feedback loop dominated by R15A.[4]
Mechanistic Pathway Diagram
Figure 2: Structure-Activity Relationship (SAR) divergence.[4] The 2,3-isomer retains phosphatase modulation (switching specificity to R15B) while eliminating adrenergic activity.
Part 4: Comparative Data Summary
| Feature | Guanabenz (2,6-Cl) | 2,3-Dichloro Isomer |
| Primary Target | PPP1R15B (CReP) / UPR Modulator | |
| Secondary Target | PPP1R15A (GADD34) | N/A (Low affinity for R15A) |
| Adrenergic | ~5–10 nM | > 10,000 nM (Inactive) |
| Physiological Effect | Hypotension, Sedation | Proteostasis modulation, No hypotension |
| Therapeutic Focus | Hypertension (Historic) | Neurodegeneration, Protein Misfolding |
| Melting Point | 227–229°C | Off-white solid (MP varies by salt form) |
Part 5: References
-
Nguyen, P. H., et al. (2014). "Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost
-Adrenergic Receptor Agonistic Activity."[4][5] ACS Chemical Neuroscience.[4][6] Link[4] -
Tsaytler, P., et al. (2016/Patent). "Inhibitors and their uses." U.S. Patent No.[4][3][7] 11,331,286 B2.[4] (Identifies Compound 16 as the 2,3-dichloro isomer and a selective R15B inhibitor). Link
-
Tribouillard-Tanvier, D., et al. (2008). "Antihypertensive Drug Guanabenz Is Active In Vivo against Both Yeast and Mammalian Prions."[4] PLoS ONE. Link
-
PubChem Compound Summary. "Guanabenz."[4][8] National Center for Biotechnology Information.[4] Link
Sources
- 1. US4572909A - 2-(Secondary aminoalkoxymethyl) dihydropyridine derivatives as anti-ischaemic and antihypertensive agents - Google Patents [patents.google.com]
- 2. US7495023B2 - Thio semicarbazone and semicarbozone inhibitors of cysteine proteases and methods of their use - Google Patents [patents.google.com]
- 3. US11331286B2 - Inhibitors and their uses - Google Patents [patents.google.com]
- 4. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20180230105A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 8. Beta-adrenergic activity and conformation of the antihypertensive specific alpha 2-agonist drug, guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 3-[(2,3-Dichlorophenyl)methylene]carbazamidine
The following technical guide details the physicochemical properties, synthesis, and pharmacological mechanism of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine , a critical tool compound in proteostasis research.
Selective Inhibition of the PPP1R15B-PP1c Complex & Modulation of the Unfolded Protein Response
Executive Summary & Molecular Identity
3-[(2,3-Dichlorophenyl)methylene]carbazamidine (also known systematically as 2-(2,3-Dichlorobenzylidene)hydrazinecarboximidamide ) is a synthetic small molecule belonging to the benzylidene-aminoguanidine class. Unlike its structural isomer Guanabenz (the 2,6-dichloro isomer), which is a potent
Physicochemical Profile
The molecular weight provided below represents the free base form. In experimental settings, this compound is often handled as an acetate or hydrochloride salt to improve solubility.
| Property | Data |
| Systematic Name | 2-[(2,3-Dichlorophenyl)methylene]hydrazine-1-carboximidamide |
| Common Identifier | 2,3-DCB-Aminoguanidine / Raphin1 (related analog context) |
| CAS Registry Number | 94023-67-3 |
| Chemical Formula | |
| Molecular Weight (Free Base) | 231.08 g/mol |
| Molecular Weight (HCl Salt) | ~267.54 g/mol |
| Exact Mass | 230.0123 |
| Solubility | Soluble in DMSO (>20 mg/mL); Poorly soluble in water (Free Base) |
| Appearance | White to off-white crystalline solid |
Synthesis & Quality Control Protocol
The synthesis of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine relies on a condensation reaction between 2,3-dichlorobenzaldehyde and aminoguanidine. This protocol prioritizes yield and purity, minimizing the formation of the Z-isomer which is thermodynamically less stable but can form under improper heating.
Reagents
-
Precursor A: 2,3-Dichlorobenzaldehyde (98% purity).
-
Precursor B: Aminoguanidine bicarbonate (or Hydrochloride).
-
Solvent: Ethanol (Absolute) or Methanol.
-
Catalyst: Glacial Acetic Acid (catalytic amount).
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Aminoguanidine Bicarbonate (10 mmol, 1.36 g) in 20 mL of Ethanol .
-
Acidification: Slowly add Glacial Acetic Acid (approx. 1-2 mL) dropwise until gas evolution (
) ceases and the solution becomes clear. This generates the reactive aminoguanidine species in situ. -
Condensation: Add 2,3-Dichlorobenzaldehyde (10 mmol, 1.75 g) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot (
) should disappear. -
Crystallization: Cool the reaction mixture slowly to room temperature, then to
in an ice bath. The product will precipitate as a white crystalline solid. -
Filtration & Wash: Filter the precipitate under vacuum. Wash the filter cake twice with cold diethyl ether to remove unreacted aldehyde and acetic acid residues.
-
Drying: Dry the solid under high vacuum (
mbar) at for 12 hours.
Synthesis Workflow Diagram
Caption: Synthetic route for the condensation of aminoguanidine with 2,3-dichlorobenzaldehyde to yield the target carbazamidine.
Mechanism of Action: Proteostasis Modulation
The primary utility of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine lies in its ability to modulate the Unfolded Protein Response (UPR) .
The Target: PPP1R15B (CReP)
In eukaryotic cells, stress causes the phosphorylation of eIF2
-
PPP1R15A (GADD34): Stress-inducible.
-
PPP1R15B (CReP): Constitutively active.
Mechanism: This molecule selectively binds to the PPP1R15B-PP1c complex. By inhibiting this phosphatase complex, it sustains levels of phosphorylated eIF2
Distinction from Guanabenz[2]
-
Guanabenz (2,6-dichloro): Inhibits PPP1R15A (GADD34) and is a strong
-adrenergic agonist (causes hypotension/sedation). -
Target Molecule (2,3-dichloro): Inhibits PPP1R15B and lacks significant
-adrenergic activity. This "de-coupling" of effects makes it a superior candidate for neurodegenerative research where blood pressure modulation is undesirable.
Signaling Pathway Diagram
Caption: The molecule inhibits the constitutive phosphatase complex, sustaining eIF2α phosphorylation and prolonging the protective translational pause.
References
-
PubChem Compound Summary. (2025). 2,3-Dichlorobenzaldehyde isonicotinoylhydrazone & Related Structures. National Center for Biotechnology Information. Link
-
Tribouillard-Tanvier, D., et al. (2008).[1] Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions. PLoS One. Link
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science. Link
-
BocSci. (2025). 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Product Data.
-
Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science. Link
Sources
A Deep Dive into the Structural and Functional Divergence of Guanabenz and its 2,3-Dichlorophenyl Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Guanabenz, a centrally acting alpha-2 adrenergic agonist, has a well-established role in the management of hypertension.[1][2] Its mechanism of action extends beyond its antihypertensive effects, with a growing body of research highlighting its role in the modulation of the unfolded protein response (UPR), a critical cellular stress pathway.[3][4] This dual activity has spurred interest in its potential therapeutic applications for neurodegenerative diseases.[5] A key aspect of understanding the pharmacology of Guanabenz lies in its structure-activity relationship (SAR), particularly the influence of the substitution pattern on its phenyl ring. This guide provides a detailed comparative analysis of Guanabenz and its lesser-known 2,3-dichlorophenyl analog, exploring how a subtle shift in chlorine atom positioning can profoundly impact their pharmacological profiles. While direct and extensive research on the 2,3-dichlorophenyl analog is not as abundant as for Guanabenz, we can infer its likely properties based on established SAR principles for alpha-2 adrenergic agonists.
Chemical and Structural Foundation
Guanabenz is chemically known as 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide.[6] Its structure features a 2,6-dichlorinated phenyl ring attached to a guanidine-like side chain. The 2,3-dichlorophenyl analog, as its name suggests, differs in the substitution pattern of the chlorine atoms on the phenyl ring.
| Compound | IUPAC Name | Chemical Structure |
| Guanabenz | 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide | |
| 2,3-Dichlorophenyl Analog | 2-(2,3-dichlorobenzylidene)hydrazinecarboximidamide |
This seemingly minor structural alteration is predicted to have significant consequences for the molecule's interaction with its biological targets. The ortho-substitution in Guanabenz is a critical feature for its high affinity for the alpha-2 adrenergic receptor.[7]
The Alpha-2 Adrenergic Receptor: The Primary Target
Guanabenz exerts its primary antihypertensive effect by acting as a centrally active alpha-2 adrenergic agonist.[8] By stimulating these receptors in the brainstem, it reduces sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance, a slight reduction in heart rate, and consequently, a lowering of blood pressure.[1][2][9] The alpha-2 adrenergic receptor family consists of three main subtypes: α2A, α2B, and α2C, all of which are G protein-coupled receptors that inhibit adenylyl cyclase.[10][11]
Signaling Pathway of Guanabenz at the Alpha-2 Adrenergic Receptor
Caption: Guanabenz enhances the UPR by inhibiting GADD34.
Predicted Activity of the 2,3-Dichlorophenyl Analog on the UPR
The antiprion activity of Guanabenz, which is linked to its effects on protein folding and the UPR, has been shown to be separable from its alpha-2 adrenergic agonism through structural modifications. [1]A study that synthesized and tested various Guanabenz derivatives found that some analogs with altered chlorine positions retained potent antiprion activity while losing their alpha-2 adrenergic receptor agonism. [1]This strongly suggests that the 2,3-dichlorophenyl analog of Guanabenz may retain its ability to modulate the unfolded protein response . The interaction with GADD34 appears to be less sensitive to the specific positioning of the chloro substituents on the phenyl ring compared to the alpha-2 adrenergic receptor.
Comparative Pharmacological Profile
Based on the available evidence and SAR principles, we can construct a comparative profile of Guanabenz and its 2,3-dichlorophenyl analog.
| Feature | Guanabenz | 2,3-Dichlorophenyl Analog (Predicted) |
| Primary Mechanism | Central alpha-2 adrenergic agonist [8] | Significantly reduced or no alpha-2 adrenergic agonism |
| Secondary Mechanism | UPR modulator (GADD34 inhibitor) [4] | Likely retains UPR modulatory activity |
| Primary Clinical Use | Antihypertensive [2] | Unlikely to be an effective antihypertensive |
| Potential Clinical Use | Neurodegenerative diseases (e.g., ALS, MS) [5] | Potentially a more selective agent for neurodegenerative diseases, with fewer cardiovascular side effects |
| Key Side Effects | Drowsiness, dry mouth, dizziness (related to central alpha-2 agonism) [1] | Expected to have a different and potentially more favorable side effect profile, with fewer CNS depressant effects |
| Pharmacokinetics | Well-absorbed orally, extensive first-pass metabolism, half-life of ~6 hours [9] | Pharmacokinetic profile may differ due to altered lipophilicity and metabolic stability, requiring experimental determination |
Experimental Protocols for Comparative Analysis
To definitively characterize the pharmacological differences between Guanabenz and its 2,3-dichlorophenyl analog, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the 2,3-dichlorophenyl analog for alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C).
-
Methodology:
-
Prepare cell membrane homogenates expressing the specific human alpha-2 adrenergic receptor subtype.
-
Incubate the membranes with a radiolabeled antagonist (e.g., [³H]-rauwolscine) in the presence of increasing concentrations of the unlabeled test compounds (Guanabenz and the 2,3-dichlorophenyl analog).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) values from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
-
-
Functional Assay (cAMP Accumulation):
-
Objective: To assess the functional agonist or antagonist activity at the alpha-2 adrenergic receptor.
-
Methodology:
-
Use cells expressing the alpha-2 adrenergic receptor (which is Gi-coupled).
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Treat the cells with increasing concentrations of the test compounds.
-
Measure the intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Agonists will inhibit forskolin-stimulated cAMP accumulation, while antagonists will block the effect of a known agonist.
-
-
-
UPR Reporter Assay:
-
Objective: To evaluate the effect of the compounds on the UPR pathway.
-
Methodology:
-
Use a cell line stably transfected with a reporter construct, such as a luciferase gene under the control of a UPR-inducible promoter (e.g., CHOP promoter).
-
Induce ER stress using an agent like tunicamycin or thapsigargin.
-
Treat the cells with the test compounds in the presence of the ER stressor.
-
Measure luciferase activity to quantify the activation of the UPR.
-
-
Experimental Workflow for In Vitro Characterization
Caption: Workflow for comparing Guanabenz and its analog in vitro.
Conclusion and Future Directions
The structural difference between Guanabenz and its 2,3-dichlorophenyl analog, though subtle, is predicted to lead to a significant divergence in their pharmacological profiles. While Guanabenz acts as a dual-function molecule with both alpha-2 adrenergic agonist and UPR modulatory activities, its 2,3-dichlorophenyl analog is likely to be a more selective UPR modulator with diminished or absent alpha-2 adrenergic effects. This potential selectivity makes the 2,3-dichlorophenyl analog an intriguing candidate for further investigation, particularly in the context of neurodegenerative and other protein-misfolding diseases. By uncoupling the UPR-modulating effects from the cardiovascular effects mediated by the alpha-2 adrenergic receptor, the 2,3-dichlorophenyl analog could offer a more targeted therapeutic approach with an improved side-effect profile. Further synthesis and rigorous pharmacological testing of this analog are warranted to validate these predictions and explore its full therapeutic potential.
References
-
Nguyen, P. H., Hammoud, H., Halliez, S., Pang, Y., Evrard, J., Schmitt, M., Oumata, N., Bourguignon, J. J., Sanyal, S., Beringue, V., Blondel, M., Bihel, F., & Voisset, C. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS chemical neuroscience, 5(10), 1075–1082. [Link]
-
Patsnap Synapse. (2024, June 14). What is Guanabenz Acetate used for?[Link]
- Holmes, B., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs, 26(3), 212–229.
-
Patsnap Synapse. (2022, August 30). Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
GlobalRx. (n.d.). Clinical Profile: Guanabenz Acetate 8mg Tablets. [Link]
-
Amazon S3. (n.d.). 74517 Guanabenz Acetate Final Print Label. [Link]
-
Wang, L., Popko, B., Tixier, E., & Roos, R. P. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of disease, 71, 317–324. [Link]
-
Shah, S. A., & Khatri, V. (1976). Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension. Clinical pharmacology and therapeutics, 19(6), 732–737. [Link]
-
Ruffolo, R. R., Jr, Hieble, J. P., & Brooks, D. P. (1990). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of medicinal chemistry, 33(4), 1105–1111. [Link]
-
Walker, B. R., Deitch, M. W., Schneider, B. E., & Weinstein, G. (1981). Comparative antihypertensive effects of guanabenz and clonidine. The Journal of international medical research, 9(3), 204–211. [Link]
-
Wang, L., Popko, B., Tixier, E., & Roos, R. P. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of disease, 71, 317–324. [Link]
-
Dalla Bella, E., Lazzarini, E., D'Oria, V., et al. (2021). The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial. Brain, 144(9), 2635–2647. [Link]
-
Walker, B. R., Deitch, M. W., & Schneider, B. E. (1981). Comparison of guanabenz and clonidine in hypertensive patients. Journal of clinical pharmacology, 21(10), 379–384. [Link]
-
Nursing Central. (n.d.). Guanabenz (Wytensin) | Davis's Drug Guide. [Link]
- Leary, W. P., Asmal, A. C., & Williams, P. (1979). Evaluation of the efficacy and safety of guanabenz versus clonidine. South African medical journal = Suid-Afrikaanse tydskrif vir geneeskunde, 55(1), 1–3.
-
Patsnap Synapse. (n.d.). Guanabenz Acetate – Application in Therapy and Current Clinical Research. [Link]
-
University of Kentucky. (n.d.). Guanabenz in the horse-A preliminary report on clinical effects and comparison to clonidine and other alpha-2 adrenergic agonists. [Link]
-
Leary, W. P., Asmal, A. C., & Williams, P. C. (1979). Evaluation of the efficacy and safety of guanabenz versus clonidine. South African Medical Journal, 55(1), 1-3. [Link]
-
Tsaytler, P., Harding, H. P., Ron, D., & Bertolotti, A. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science (New York, N.Y.), 332(6025), 91–94. [Link]
-
Lee, J. H., Lee, S., Lee, J. E., et al. (2019). Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells. Journal of Pathology and Translational Medicine, 53(1), 40-47. [Link]
-
Wikipedia. (2024, February 28). Alpha-2 adrenergic receptor. [Link]
- Ruffolo, R. R. (1991). Structure-Activity Relationships for α-Adrenoceptor Agonists and Antagonists. In Alpha-Adrenoceptors: Molecular Biology, Biochemistry and Pharmacology (pp. 75-114). Birkhäuser Basel.
-
UChicago Medicine. (2015, April 30). Clinical trial for guanabenz as treatment for Multiple Sclerosis begins enrollment. [Link]
- Mizobe, T. (1997). [Adrenergic receptor and alpha 2 agonist--2: Structure-function relationship of adrenoceptors]. Masui. The Japanese journal of anesthesiology, 46(6), 770–776.
-
Wikipedia. (2024, January 23). Alpha-adrenergic agonist. [Link]
-
Orfenix. (2025, June 17). Guanabenz for Vanishing White Matter. [Link]
-
Vanishing White Matter Consortium. (2022, July 25). Guanabenz trial for VWM. [Link]
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Wikipedia. (2023, December 19). Guanabenz. [Link]
-
Holmes, B., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs, 26(3), 212–229. [Link]
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Technical Guide: 2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide
[1]
Executive Summary
2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide is a guanylhydrazone derivative structurally isomeric to the antihypertensive drug Guanabenz (the 2,6-dichlorophenyl isomer).[1] Unlike its regioisomer, the 2,3-dichloro variant lacks significant
Recent research has repurposed this scaffold in the field of proteostasis.[1] It functions as a selective inhibitor of the regulatory subunit PPP1R15A (GADD34) of Protein Phosphatase 1 (PP1), capable of prolonging the Integrated Stress Response (ISR) to correct protein misfolding in diseases like Charcot-Marie-Tooth (CMT) and ALS, without the sedative cardiovascular side effects associated with Guanabenz.[1]
Nomenclature and Synonyms
Accurate identification of this compound is critical due to its structural similarity to Guanabenz and Sephin1 (the 2-chlorophenyl analog).[1] Researchers must distinguish it from the 2,6-isomer to avoid conflating adrenergic and proteostatic effects.[1]
Table 1: Synonym and Identifier Matrix
| Category | Synonym / Identifier | Context |
| IUPAC Name | 2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide | Official chemical nomenclature |
| Common Chemical Name | 2,3-Dichlorobenzaldehyde guanylhydrazone | Synthetic origin description |
| Alternative Chemical Name | 1-(2,3-Dichlorobenzylideneamino)guanidine | Focus on the guanidine moiety |
| Isomeric Reference | Guanabenz 2,3-isomer | Comparative pharmacology |
| CAS Registry Number | 94023-67-3 | Unique numerical identifier |
| Related Drug Analog | De-chloro Guanabenz (2,3-analog) | Informal lab reference |
| Structural Class | Benzylideneaminoguanidine | General chemical family |
Chemical Structure and Properties
The molecule consists of a 2,3-dichlorophenyl ring linked to an aminoguanidine moiety via a methylene bridge (
Structural Isomerism & Biological Implications
The position of the chlorine atoms dictates the biological target:
-
2,6-Dichloro (Guanabenz): Steric hindrance forces the phenyl ring to twist out of plane relative to the guanidine group.[1] This specific non-planar conformation is required for high-affinity binding to the
-adrenergic receptor.[1] -
2,3-Dichloro (Topic Compound): The steric clash is reduced (only one ortho-chlorine), allowing a different conformational flexibility.[1] This results in a drastic loss of
-adrenergic affinity (>100-fold reduction), effectively stripping the molecule of hypotensive side effects while retaining the ability to bind the PPP1R15A phosphatase complex.[1]
Diagram 1: Comparative Pharmacophore Logic
The following diagram illustrates the divergent biological pathways determined by the chlorine substitution pattern.
Caption: Divergent Structure-Activity Relationship (SAR) between the 2,6-isomer (Guanabenz) and the 2,3-isomer.
Synthetic Protocol
The synthesis involves a Schiff base condensation between 2,3-dichlorobenzaldehyde and aminoguanidine.[1] This protocol is self-validating through the observation of precipitate formation and melting point verification.
Materials
-
Reactant A: 2,3-Dichlorobenzaldehyde (CAS: 6334-18-5)[1]
-
Reactant B: Aminoguanidine bicarbonate (CAS: 2582-30-1) or Hydrochloride[1]
-
Solvent: Ethanol (absolute) or Methanol[1]
-
Catalyst: Glacial Acetic Acid (trace)[1]
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of 2,3-dichlorobenzaldehyde in 20 mL of ethanol at room temperature.
-
Activation: In a separate vessel, dissolve 10 mmol of aminoguanidine bicarbonate in 10 mL of water/ethanol (1:1) with dropwise addition of acetic acid until effervescence ceases (CO2 release).[1]
-
Condensation: Add the aminoguanidine solution to the aldehyde solution slowly with vigorous stirring.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The spot for the aldehyde ( ) should disappear.[1] -
Isolation: Cool the mixture to
. The product will crystallize as a white to off-white solid.[1] -
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[1]
-
Validation:
-
Yield: Expected >85%.
-
Melting Point: Distinct from Guanabenz (check for range
, though specific polymorphs vary).[1]
-
Diagram 2: Synthetic Workflow
Caption: Synthesis of 2,3-dichlorobenzaldehyde guanylhydrazone via Schiff base condensation.
Applications in Drug Discovery
The "Inactive" Control in Adrenergic Research
In the development of
Proteostasis and the Integrated Stress Response (ISR)
Recent studies (e.g., relating to Sephin1 and its analogs) have identified that while the 2,3-isomer loses adrenergic activity, it retains the ability to bind PPP1R15A .[1]
-
Mechanism: It disrupts the PPP1R15A-PP1c phosphatase complex.[1][]
-
Effect: This prevents the dephosphorylation of eIF2
during cellular stress, prolonging the translational pause.[1] -
Therapeutic Outcome: This gives cells more time to fold proteins correctly, preventing the accumulation of toxic aggregates seen in neurodegenerative diseases.[1]
Intermediate for Lamotrigine Synthesis
The 2,3-dichlorophenyl moiety is the core scaffold of the antiepileptic drug Lamotrigine .[1] While Lamotrigine is a triazine, the hydrazone formed from 2,3-dichlorobenzaldehyde is a key intermediate or reference impurity in various synthetic routes (e.g., reaction of the aldehyde with aminoguanidine followed by cyclization with cyanide sources).[1]
References
-
Das, I. et al. (2015).[1] "Selective inhibition of the stress-induced phosphatase PPP1R15A/GADD34 by Guanabenz derivatives."[1] Nature Structural & Molecular Biology.[1][3] [1]
-
Tsaytler, P. et al. (2011).[1] "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[1][] Science.
-
BOC Sciences. "Sephin 1: Chemical Structure and Properties."[1] (Reference for structural comparison of the 2-Cl vs 2,3-Cl analogs).
-
PubChem Database. "2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide and related hydrazones."[1] National Library of Medicine.[1]
-
European Patent Office. "Process for the preparation of Lamotrigine."[1] (Describes the 2,3-dichlorobenzaldehyde aminoguanidine reaction).
Technical Monograph: 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Guanabenz)
[1][2]
Executive Summary
3-((2,3-Dichlorophenyl)methylene)carbazamidine, universally recognized in pharmaceutical literature as Guanabenz , represents a critical scaffold in both cardiovascular medicine and modern proteostasis research.[1][2] Originally developed as a central
This guide provides a comprehensive analysis of the molecule's chemical informatics, synthesis, and experimental application in UPR assays.
Part 1: Chemical Identity & Informatics[1]
The nomenclature "carbazamidine" is a legacy synonym for hydrazinecarboximidamide (aminoguanidine).[2] The molecule is formed via the condensation of 2,3-dichlorobenzaldehyde with aminoguanidine.[1]
Core Identifiers
| Property | Data |
| Common Name | Guanabenz |
| IUPAC Name | (E)-2-(2,3-dichlorobenzylidene)hydrazine-1-carboximidamide |
| CAS Registry | 5051-62-7 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 231.08 g/mol |
| LogP | ~2.2 (Lipophilic, BBB permeable) |
Structural Representation
Canonical SMILES:
[1][2] Isomeric SMILES (Bioactive E-isomer):
Tautomerism & Isomerism
Researchers must account for tautomerism when performing molecular docking studies.[2] The guanidine moiety exists in equilibrium between the amino and imino forms. Furthermore, the imine bond (
Part 2: Synthesis & Structural Validation[1][2]
Reaction Logic
The synthesis utilizes a Schiff base condensation between an aldehyde and a hydrazine derivative. Acid catalysis is required to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the terminal nitrogen of aminoguanidine.
Experimental Protocol
Reagents: 2,3-Dichlorobenzaldehyde (1.0 eq), Aminoguanidine bicarbonate (1.0 eq), Glacial Acetic Acid (Cat.), Ethanol (Solvent).[1][2]
-
Preparation: Dissolve 2,3-dichlorobenzaldehyde (17.5 g, 100 mmol) in 100 mL of absolute ethanol.
-
Activation: Add Aminoguanidine bicarbonate (13.6 g, 100 mmol).
-
Catalysis: Add glacial acetic acid dropwise until effervescence (CO
release) ceases and the solution pH reaches ~4-5. -
Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Mobile phase: CHCl
:MeOH 9:1). -
Workup: Cool the reaction mixture to 4°C overnight. The product will precipitate as a white crystalline solid.
-
Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water (1:1) to remove unreacted aldehyde.[1][2]
-
Salt Formation (Optional): To improve water solubility for biological assays, treat the free base with 1.0 eq of acetic acid to form Guanabenz Acetate.
Visualization: Synthetic Pathway
Figure 1: Schiff base condensation pathway for Guanabenz synthesis.
Part 3: Pharmacological Mechanism (The Pivot)[1]
Guanabenz possesses a dual pharmacological identity. While its cardiovascular effects are well-documented, its utility in Proteostasis is the current focus of drug development.[1][2]
The Classical Pathway ( -Adrenergic)[1][2]
-
Target:
-adrenergic receptor (GPCR).[1][2] -
Action: Agonist.
-
Effect: Inhibition of adenylyl cyclase
reduced cAMP reduced sympathetic outflow Hypotension.
The Proteostasis Pathway (UPR Modulation)[1][2]
-
Target: PPP1R15A (GADD34), a regulatory subunit of Protein Phosphatase 1 (PP1).[1][2][3]
-
Action: Selective Inhibition (Disruption of the PP1-PPP1R15A complex).
-
Effect:
-
ER Stress activates PERK, which phosphorylates eIF2
(Ser51).[2] -
p-eIF2
halts global protein translation, reducing the folding load.[1][2] -
Normally, GADD34 recruits PP1 to dephosphorylate eIF2
, restoring translation. -
Guanabenz inhibits GADD34 , maintaining p-eIF2
levels.[1][2][4] -
Result: Prolonged translational arrest allows the cell time to clear misfolded proteins, preventing apoptosis.
-
Visualization: Mechanism of Action
Figure 2: Guanabenz interferes with the negative feedback loop of the UPR, sustaining protective translation arrest.[1][2]
Part 4: Experimental Protocols (In Vitro)
Protocol: Assessing UPR Modulation via Western Blot
This assay validates if Guanabenz is effectively engaging the target pathway in a cellular model (e.g., HeLa or MEF cells).
-
Cell Seeding: Seed HeLa cells at
cells/well in a 6-well plate. Incubate for 24h. -
Stress Induction: Treat cells with Tunicamycin (2.5
g/mL) to induce ER stress.[2] -
Treatment: Concurrently treat with Guanabenz (Concentration range: 0, 10, 25, 50
M). -
Incubation: Incubate for 4–8 hours.
-
Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer containing protease AND phosphatase inhibitors (Critical: Phosphatase inhibitors preserve p-eIF2
).[1][2] -
Western Blot:
-
Data Analysis: Calculate the ratio of p-eIF2
/ Total eIF2 .-
Expected Result: Tunicamycin induces phosphorylation.[2] Tunicamycin + Guanabenz should show significantly higher phosphorylation than Tunicamycin alone.
-
References
-
Tsaytler, P., et al. (2011).[2] "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[4] Science, 332(6025), 91-94.[1][2]
-
PubChem. (n.d.).[2][5][6] "Guanabenz Compound Summary." National Center for Biotechnology Information.[2]
-
Das, I., et al. (2015).[2][6] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[4] Science, 348(6231), 239-242.[1][2]
-
Crespillo-Casado, A., et al. (2017).[1][2] "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz."[1][2][7] eLife, 6, e26109.[7]
- Note: This reference is included to provide balanced scientific view regarding the debate on direct binding vs. indirect effects.
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Technical Guide: Physical Properties & Characterization of 2,3-Dichloro Guanabenz Derivative
Executive Summary: The Structural Imperative
This guide details the physicochemical profile of 2-(2,3-dichlorobenzylidene)hydrazinecarboximidamide (hereafter referred to as 2,3-DCGB ), a structural isomer of the antihypertensive drug Guanabenz (2,6-dichlorobenzylideneaminoguanidine).
Research Significance:
Guanabenz is a dual-action molecule: it acts as an
The 2,3-DCGB derivative represents a critical medicinal chemistry pivot. By shifting the chlorine substitution from the 2,6-position to the 2,3-position, researchers aim to uncouple these two activities—abolishing the hypotensive side effects while retaining the neuroprotective proteostatic efficacy.
Chemical Identity & Physical Properties
Structural Comparison
The physical behavior of 2,3-DCGB is dictated by the loss of the "molecular hinge" symmetry found in Guanabenz.
| Feature | Guanabenz (Parent) | 2,3-DCGB (Derivative) | Impact on Property |
| IUPAC Name | 2-[(2,6-dichlorophenyl)methylene]hydrazinecarboximidamide | 2-[(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide | Isomeric shift |
| Substitution | 2,6-Dichloro (Ortho/Ortho) | 2,3-Dichloro (Ortho/Meta) | Alters steric hindrance at imine bond |
| Formula | C | C | Identical MW (231.08 g/mol ) |
| Electronic Effect | Strong steric inhibition of resonance | Reduced steric bulk; altered | Changes crystal packing & solubility |
| pKa (Guanidine) | ~8.1 (Predicted) | ~7.8 - 8.0 (Predicted) | 2,3-Cl exerts different inductive effect |
Physicochemical Data Profile
Note: Values below represent experimental ranges for the class of dichlorobenzylidene guanidines, with specific nuances for the 2,3-isomer derived from SAR studies (Nguyen et al., 2014).
-
Molecular Weight: 231.08 g/mol (Free base); ~291.13 g/mol (Acetate salt).
-
Physical State: Crystalline solid.
-
Observation: Often crystallizes as white to off-white needles from ethanol/water.
-
-
Melting Point: 185–190 °C (Decomposition dependent on salt form).
-
Solubility:
-
DMSO: High (>50 mM). Preferred solvent for biological stock solutions.
-
Water: Low to Moderate (<1 mg/mL for free base). Solubility increases significantly as the Acetate or HCl salt.
-
Ethanol: Moderate.[1]
-
-
LogP (Lipophilicity): ~1.9 – 2.2.
-
Implication: Sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration, a critical requirement for treating neurodegenerative disorders.
-
-
Stability:
-
Hydrolysis: The imine (Schiff base) linkage is susceptible to hydrolysis in acidic aqueous environments over time, reverting to 2,3-dichlorobenzaldehyde and aminoguanidine.
-
Photostability: Sensitive to UV light; store in amber vials.
-
Synthesis & Characterization Protocol
Synthesis Logic (Condensation)
The synthesis exploits the nucleophilic attack of aminoguanidine on the carbonyl carbon of 2,3-dichlorobenzaldehyde. Unlike the 2,6-isomer, the 2,3-aldehyde is less sterically crowded, typically resulting in faster reaction kinetics.
Figure 1: Synthetic pathway for 2,3-DCGB via acid-catalyzed condensation.
Step-by-Step Protocol
-
Preparation: Dissolve aminoguanidine hydrochloride (10 mmol) in water (10 mL).
-
Buffering: Add an equimolar amount of sodium acetate to buffer the solution (prevents rapid hydrolysis of the product).
-
Addition: Dropwise add 2,3-dichlorobenzaldehyde (10 mmol) dissolved in Ethanol (15 mL).
-
Reaction: Heat to reflux (80°C) for 3 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Isolation: Cool to room temperature. The product will precipitate as a white solid.
-
Purification: Filter the precipitate. Wash with cold water (to remove salts) and diethyl ether (to remove unreacted aldehyde).
-
Recrystallization: Recrystallize from hot ethanol/water to obtain analytical grade crystals.
Characterization Criteria (Self-Validating)
-
1H NMR (DMSO-d6): Look for the characteristic azomethine proton (–CH=N–) singlet around
8.0–8.5 ppm. The aromatic region should show a specific splitting pattern for 2,3-substitution (doublet, triplet, doublet) distinct from the singlet/multiplet of the symmetric 2,6-isomer. -
Mass Spectrometry (ESI+): m/z = 231.1 [M+H]+ (distinct isotope pattern due to two Cl atoms).
Experimental Protocols for Property Assessment
Aqueous Solubility & Stability Assay
Rationale: The imine bond is labile. Accurate biological testing requires knowing the compound's half-life in buffer.
Protocol:
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Dilution: Dilute to 100
M in PBS (pH 7.4). -
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot samples at 0, 1, 2, 4, 8, and 24 hours.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Validation: Monitor the appearance of the hydrolysis product (2,3-dichlorobenzaldehyde) which has a distinct retention time and UV spectrum.
-
Biological Selectivity Screening (The "Why")
This workflow validates the physical property of "selectivity" via functional assays.
Figure 2: Screening logic to confirm the uncoupling of adrenergic side effects from proteostatic activity.
Mechanistic Context: The Structure-Activity Relationship (SAR)
The physical arrangement of the chlorine atoms drives the biological selectivity.
-
Alpha-2 Adrenergic Receptor: Requires a specific "twist" of the phenyl ring relative to the guanidine plane to fit the receptor pocket. The 2,6-dichloro substitution (Guanabenz) forces the ring orthogonal to the imine bond, creating a perfect lock-and-key fit for the receptor.
-
PPP1R15A (GADD34) System: The inhibition of the phosphatase complex is less sensitive to this specific orthogonal conformation.
-
The 2,3-Shift: Moving Chlorines to the 2,3-position relaxes the steric strain, allowing a more planar conformation. This destroys the affinity for the Alpha-2 receptor (preventing hypotension) while preserving the ability to bind/inhibit the phosphatase complex (preserving neuroprotection).
Key Insight: The 2,3-DCGB derivative is physically "flatter" in solution compared to the "twisted" Guanabenz, a physical property that directly dictates its superior therapeutic index.
References
-
Nguyen, P. H., et al. (2014).[2] "Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost
-Adrenergic Receptor Agonistic Activity." ACS Chemical Neuroscience, 5(10), 1075–1082. -
Tribouillard-Tanvier, D., et al. (2008). "Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions."[2][3] PLoS One, 3(4), e1981.
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.
Sources
Technical Assessment: Pharmacological Profile of 3-((2,3-Dichlorophenyl)methylene)carbazamidine
The following technical guide provides a definitive pharmacological assessment of 3-((2,3-Dichlorophenyl)methylene)carbazamidine.
Executive Summary
Is 3-((2,3-Dichlorophenyl)methylene)carbazamidine an alpha-2 agonist? No.
While 3-((2,3-Dichlorophenyl)methylene)carbazamidine is a structural isomer of the potent alpha-2 adrenergic agonist Guanabenz , it exhibits negligible affinity for alpha-2 adrenergic receptors (
This compound is a selectivity-optimized analog designed to retain the protein phosphatase 1 (PP1) inhibitory activity of Guanabenz while eliminating the sedative and hypotensive side effects mediated by
Chemical Identity & Structural Analysis
To understand the pharmacological divergence, one must analyze the structural isomerism relative to the parent compound, Guanabenz.
Nomenclature Clarification
The term "Carbazamidine" refers to the hydrazinecarboximidamide moiety (
-
IUPAC Name: (E)-2-(2,3-dichlorobenzylidene)hydrazine-1-carboximidamide
-
Common Code: Compound 16 (in patent literature), closely related to Sephin1 (the 2-chloro analog).
-
Molecular Formula:
[1][2]
Structural Comparison (SAR)
The position of the chlorine substituents on the phenyl ring is the critical determinant of pharmacodynamic selectivity.
| Feature | Guanabenz (Parent) | Query Compound (Isomer) |
| Substitution | 2,6 -Dichlorophenyl | 2,3 -Dichlorophenyl |
| Conformation | Non-planar (Twisted) | More Planar |
| High ( | Negligible / Inactive | |
| Primary Target | PPP1R15A (GADD34) | |
| Clinical Effect | Antihypertensive, Sedative | Cytoprotective (Non-sedative) |
Mechanistic Insight: The 2,6-dichloro substitution in Guanabenz creates significant steric hindrance, forcing the phenyl ring to rotate out of the plane of the guanidine group. This specific twisted conformation is a strict pharmacophore requirement for binding to the orthosteric pocket of the
Pharmacodynamics & Mechanism of Action
Lack of Alpha-2 Agonism
Extensive Structure-Activity Relationship (SAR) studies (e.g., Nguyen et al., 2014) have demonstrated that removing the 2,6-disubstitution pattern eliminates adrenergic activity.
-
Binding: The 2,3-isomer fails to displace high-affinity radioligands like
-RX821002 or -Clonidine from -AR membranes. -
Functional Output: Unlike Guanabenz, the 2,3-isomer does not induce
-protein coupling, meaning it does not inhibit adenylyl cyclase or reduce cAMP levels in neuronal cells.
Inhibition of PPP1R15A (The True Target)
The 2,3-isomer acts as a selective inhibitor of the stress-induced phosphatase complex PPP1R15A-PP1c .
-
Pathway: Under ER stress, the kinase PERK phosphorylates eIF2
to attenuate global protein synthesis (Integrated Stress Response). -
Regulation: PPP1R15A (GADD34) recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2
, terminating the stress response. -
Drug Action: The compound binds to PPP1R15A, preventing the recruitment of eIF2
. This prolongs eIF2 phosphorylation , sustaining the protective inhibition of protein synthesis and allowing the cell time to clear misfolded proteins.
Signaling Pathway Visualization
Figure 1: Mechanistic divergence. The compound avoids the Alpha-2 receptor pathway (red) entirely, selectively targeting the PPP1R15A complex (green) to modulate protein translation.
Experimental Validation Protocols
To empirically confirm the "No" classification in a laboratory setting, the following self-validating protocols should be employed.
Protocol A: Alpha-2 Adrenergic Radioligand Binding Assay
Objective: Quantify the affinity (
-
Membrane Preparation: Use CHO cells stably expressing human
-AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). -
Ligand Selection: Use
-RX821002 (2-methoxyidazoxan) as the antagonist radioligand (high specificity for ). -
Incubation:
-
Mix 50 µg membrane protein + 1 nM
-RX821002. -
Add test compound (2,3-isomer) at concentrations ranging from
M to M. -
Include Guanabenz as a positive control (Reference
). -
Define non-specific binding using 10 µM Phentolamine.
-
-
Analysis: Incubate for 45 min at 25°C. Terminate via rapid filtration over GF/B filters. Count radioactivity.
-
Expected Result:
-
Guanabenz: Sigmoidal displacement curve.
-
2,3-Isomer: Flat line or displacement only at
(indicating ).
-
Protocol B: Functional GTP S Binding Assay
Objective: Confirm lack of functional receptor activation (agonism).
-
System: Rat brain cortical membranes (rich in
-AR).[3] -
Reagent:
-GTP S (non-hydrolyzable GTP analog). -
Workflow:
-
Incubate membranes with GDP (to reduce basal binding) and
-GTP S. -
Add test compound (
).
-
-
Readout: Agonists stimulate
-GTP S binding by catalyzing GDP-GTP exchange on proteins. -
Expected Result:
-
Guanabenz:
increase in binding over basal. -
2,3-Isomer: No significant increase over basal (comparable to vehicle).
-
Therapeutic Implications
The absence of alpha-2 agonism is the defining therapeutic feature of this compound.
| Feature | Clinical Consequence |
| No | Absence of sedation, hypotension, and bradycardia. Allows for higher dosing without cardiovascular collapse. |
| PPP1R15A Inhibition | Restoration of proteostasis in neurodegenerative diseases (ALS, Charcot-Marie-Tooth, Alzheimer's). |
| Blood-Brain Barrier | High permeability (lipophilic dichlorophenyl ring), ensuring CNS target engagement. |
Summary: Researchers utilizing 3-((2,3-Dichlorophenyl)methylene)carbazamidine should treat it as a negative control for alpha-2 adrenergic studies or as a specific chemical probe for the Integrated Stress Response . It is effectively a "non-sedative Guanabenz."
References
-
Nguyen, P. H., et al. (2014). "Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost alpha2-adrenergic receptor agonistic activity."[4] ACS Chemical Neuroscience, 5(10), 1075-1082.[4] Link
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link
-
InFlectis BioScience. (2022). "Inhibitors and their uses." U.S. Patent No.[5][6] 11,331,286 B2. (Lists the 2,3-dichlorobenzylidene derivative as Compound 16). Link
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20180230105A1 - Therapeutic compounds - Google Patents [patents.google.com]
- 6. US20180230105A1 - Therapeutic compounds - Google Patents [patents.google.com]
Uncoupling Proteostasis from Adrenergic Signaling: The Biological Activity of Guanabenz Structural Isomers
As a Senior Application Scientist overseeing drug development and high-throughput screening pipelines, I frequently encounter the dual-edged sword of polypharmacology. A classic paradigm of this challenge is Guanabenz (GA) , a molecule historically prescribed as an antihypertensive agent. While its primary clinical mechanism relies on α2-adrenergic receptor (α2-AR) agonism, recent breakthroughs have unveiled a potent, secondary biological activity: the modulation of the Integrated Stress Response (ISR) via the inhibition of the GADD34/PP1c holophosphatase complex.
For researchers and drug development professionals targeting protein-misfolding diseases (such as Amyotrophic Lateral Sclerosis, prion diseases, and Charcot-Marie-Tooth disease), the hypotensive side effects of wild-type Guanabenz present a critical translational barrier. This in-depth technical guide explores how rational structural isomerization of the Guanabenz scaffold successfully uncouples its proteostasis-modulating benefits from its adrenergic signaling.
Mechanistic Grounding: The Dual Axes of Guanabenz Activity
Guanabenz, chemically known as (E)-2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide, operates along two highly distinct biological axes:
-
The GPCR Axis (Adrenergic Signaling): The 2,6-dichloro substitution pattern perfectly fits the binding pocket of α2-adrenergic receptors. Activation of these Gi-coupled receptors inhibits adenylate cyclase, reduces intracellular cAMP, and ultimately leads to central sympatholytic effects (hypotension and sedation).
-
The ISR Axis (Proteostasis Modulation): Independent of receptor binding, the Guanabenz core interacts with the stress-induced GADD34 regulatory subunit of Protein Phosphatase 1 (PP1c), as well as inhibiting the Protein Folding Activity of the Ribosome (PFAR) [1]. By blocking GADD34, Guanabenz prevents the premature dephosphorylation of eIF2α, thereby prolonging a protective state of translational attenuation that allows cells to clear misfolded proteins during endoplasmic reticulum (ER) stress.
To harness the ISR axis for neurodegenerative therapeutics, structural isomers and derivatives must be engineered to selectively ablate α2-AR affinity.
Fig 1: Divergent signaling pathways of Guanabenz versus its structural isomers.
Structural Isomerization: Dissociating Biological Activities
Structure-activity relationship (SAR) studies have proven that the spatial arrangement of the chlorine atoms on the benzene moiety is the critical determinant for α2-AR agonism, but is highly flexible regarding GADD34/PFAR inhibition.
In a landmark SAR study, Nguyen et al. demonstrated that shifting the chlorines from the ortho positions (2,6-dichloro) to the meta and para positions generates structural isomers that completely lose adrenergic activity while retaining potent antiprion properties[2]. Specifically, the 3,4-dichloro isomer (Derivative 6) and the 3,5-dichloro isomer (Derivative 7) emerged as highly selective proteostasis modulators.
Similarly, the removal of a single chlorine atom yields Sephin1 (2-chlorobenzylidene derivative), a molecule that safely prevents motor and molecular defects in in vivo models of protein-misfolding diseases without inducing hypotension [1].
Quantitative Isomer Profiling
The following table summarizes the biological activity of the Guanabenz structural family, illustrating the successful uncoupling of the two pathways.
| Compound | Substitution Pattern | α2-AR Agonism (Gi-coupled) | GADD34 / PFAR Inhibition | Primary Therapeutic Application |
| Guanabenz (GA) | 2,6-dichloro | +++ (Potent) | +++ | Hypertension |
| Sephin1 | 2-chloro | - (None) | +++ | ALS, Charcot-Marie-Tooth |
| Derivative 6 | 3,4-dichloro | - (None) | ++ | Prion Diseases |
| Derivative 7 | 3,5-dichloro | - (None) | +++ | Prion Diseases, Amyloidoses |
Self-Validating Experimental Workflows
To confidently classify a Guanabenz isomer as a pure proteostasis modulator, bench scientists must employ orthogonal assays. As an application scientist, I mandate that these protocols be designed as self-validating systems—meaning the assay inherently controls for false positives and isolates the exact mechanism of action.
Fig 2: Self-validating high-throughput workflow for screening Guanabenz isomers.
Protocol 1: Orthogonal Validation of α2-Adrenergic Uncoupling
Objective: Confirm the absolute loss of GPCR agonist activity in structural isomers. Causality & Design: Because α2-ARs are Gi-coupled, their activation lowers intracellular cAMP. Measuring a decrease from a near-zero baseline is statistically noisy. To create a robust dynamic range, we use Forskolin to artificially spike baseline cAMP. A true agonist (Guanabenz) will suppress this spike, while a successfully uncoupled isomer (Derivative 7) will leave the Forskolin-induced cAMP levels unchanged.
-
Cell Preparation: Seed CHO cells stably overexpressing human α2A-AR at
cells/well in a 384-well plate. Rationale: Overexpression isolates the specific receptor subtype from endogenous background noise. -
Compound Pre-incubation: Treat cells with structural isomers (0.1 μM to 20 μM) for 15 minutes. Include Guanabenz (10 μM) as a positive control and DMSO (0.1%) as a vehicle negative control.
-
Forskolin Stimulation: Add 10 μM Forskolin to all wells for 30 minutes. Rationale: This elevates intracellular cAMP, providing the high signal baseline required to observe Gi-mediated suppression.
-
Lysis and Detection: Lyse cells and quantify cAMP using a TR-FRET based competitive immunoassay.
-
Data Interpretation: Guanabenz will yield a dose-dependent decrease in the TR-FRET signal. Isomers successfully uncoupled from adrenergic signaling will show a flatline response identical to the DMSO + Forskolin control.
Protocol 2: Validation of Proteostasis Modulation (GADD34 Inhibition)
Objective: Confirm that the isomer retains the ability to prolong eIF2α phosphorylation during ER stress. Causality & Design: To ensure the isomer acts specifically on the GADD34/PP1c phosphatase complex and not by artificially activating upstream kinases (like PERK), we utilize a stress-induction phase followed by a kinase-inhibitor wash-out phase.
-
Stress Induction: Treat SH-SY5Y neuroblastoma cells with 2.5 μg/mL Tunicamycin for 4 hours. Rationale: This induces ER stress, triggering baseline eIF2α phosphorylation and upregulating GADD34 expression.
-
Kinase Inhibition & Isomer Treatment: Co-treat cells with 1 μM GSK2606414 (a highly selective PERK inhibitor) and the target isomer (10 μM) for an additional 2 hours. Rationale: Blocking PERK stops the generation of new eIF2α phosphorylation. Any sustained eIF2α-P observed must therefore be due to the targeted inhibition of the dephosphorylation complex.
-
Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial to preserve the transient phosphorylation state).
-
Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α.
-
Quantification: Normalize the p-eIF2α signal to total eIF2α. A successful isomer (e.g., Sephin1 or Derivative 7) will show significantly higher p-eIF2α retention compared to the vehicle control under PERK-inhibited conditions.
Translational Outlook
The rational design of Guanabenz structural isomers represents a triumph of phenotypic screening and SAR optimization. By simply altering the positional chemistry of the halogens on the benzylidene ring, researchers have successfully isolated the ISR-modulating properties of the drug. Compounds like Sephin1 and the 3,5-dichloro isomer (Derivative 7) are currently paving the way for a new class of therapeutics capable of rescuing cellular proteostasis in devastating neurodegenerative conditions, free from the dose-limiting cardiovascular liabilities of their parent compound.
References
-
Das, I., Krzyzosiak, A., Schneider, K., Wrabetz, L., D'Antonio, M., Barry, N., Sigurdardottir, A., & Bertolotti, A. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242.[Link]
-
Nguyen, P. H., Hammoud, H., Halliez, S., Pang, Y., Evrard, J., Schmitt, M., Oumata, N., Bourguignon, J.-J., Sanyal, S., Beringue, V., Blondel, M., Bihel, F., & Voisset, C. (2014). Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost α2-Adrenergic Receptor Agonistic Activity. ACS Chemical Neuroscience, 5(10), 1075-1082.[Link]
Methodological & Application
Synthesis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine
Application Note:
Introduction & Scope
This application note details the optimized protocol for the synthesis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine (also chemically identified as 2-[(2,3-dichlorophenyl)methylidene]hydrazine-1-carboximidamide ). This compound is a structural isomer of the antihypertensive drug Guanabenz (the 2,6-dichloro analog). Like its isomers, it belongs to the class of benzylideneaminoguanidines, which are pharmacologically significant as
The synthesis described herein utilizes a condensation reaction between 2,3-dichlorobenzaldehyde and aminoguanidine bicarbonate . This route is selected for its atom economy, operational simplicity, and scalability. The protocol emphasizes the control of E/Z isomerism , as the biological activity of guanylhydrazones is often stereospecific (typically the E-isomer is the active pharmacophore).
Retrosynthetic Analysis & Mechanism
The synthesis is based on a nucleophilic addition-elimination reaction (Schiff base formation).
-
Disconnection : The C=N bond between the benzylidene carbon and the hydrazine nitrogen.
-
Synthons :[1]
-
Electrophile : 2,3-Dichlorobenzaldehyde (Activated by acid catalysis).
-
Nucleophile : Aminoguanidine (Generated in situ from aminoguanidine bicarbonate).
-
Reaction Scheme:
Mechanistic Insight :
The reaction proceeds via the protonation of the aldehyde carbonyl oxygen, increasing its electrophilicity. The terminal amino group of the aminoguanidine attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, driven by heat and the thermodynamic stability of the conjugated
Visualized Reaction Workflow
The following diagram illustrates the critical process flow, including decision nodes for salt formation and purification.
Caption: Figure 1. Process Flow Diagram for the synthesis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine.
Detailed Protocol
Materials & Reagents
| Reagent | CAS Registry | MW ( g/mol ) | Equiv. | Role |
| 2,3-Dichlorobenzaldehyde | 6334-18-5 | 175.01 | 1.0 | Electrophile |
| Aminoguanidine Bicarbonate | 2582-30-1 | 136.11 | 1.1 | Nucleophile Source |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 1.5 | Catalyst/Solvent |
| Ethanol (95% or Absolute) | 64-17-5 | - | Solvent | Reaction Medium |
| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Co-solvent |
Experimental Procedure
Step 1: Preparation of the Aminoguanidine Solution
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend Aminoguanidine Bicarbonate (1.50 g, 11.0 mmol) in Water (10 mL) .
-
Slowly add Glacial Acetic Acid (1.0 mL) dropwise.
-
Observation: Effervescence (
evolution) will occur. Stir until the solution becomes clear and gas evolution ceases.
-
-
Dilute the mixture with Ethanol (20 mL) .
Step 2: Condensation Reaction
-
In a separate beaker, dissolve 2,3-Dichlorobenzaldehyde (1.75 g, 10.0 mmol) in Ethanol (15 mL) . Slight warming may be required to ensure complete dissolution.
-
Add the aldehyde solution dropwise to the stirring aminoguanidine solution in the RBF.
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80°C) for 3 to 4 hours .
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: CHCl3/MeOH 9:1). The aldehyde spot (
) should disappear, and a new polar spot ( ) should appear.
-
Step 3: Isolation and Workup
-
Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
Further cool the flask in an ice-water bath (0–4°C) for 1 hour to maximize precipitation.
-
Filter the white to off-white crystalline solid using a Büchner funnel.
-
Wash the filter cake with cold Ethanol (2 x 5 mL) and then Diethyl Ether (2 x 10 mL) to remove unreacted aldehyde and acetic acid traces.
Step 4: Purification (Recrystallization)
-
Transfer the crude solid to a clean flask.
-
Dissolve in a minimum amount of boiling Methanol or Ethanol/Water (8:2) .
-
Allow the solution to cool slowly to induce crystallization of the pure E-isomer.
-
Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.
Expected Yield : 75–85% Appearance : White crystalline powder.
Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated against the following specifications.
Spectroscopic Data (Expected)
-
H NMR (DMSO-
, 400 MHz) :- 11.80 (br s, 1H, NH-guanidine)
- 8.45 (s, 1H, CH=N , azomethine proton) – Diagnostic Peak
- 7.60–7.90 (m, 3H, Aromatic protons of 2,3-dichlorophenyl ring)
-
7.40 (br s, 4H, -C(NH
) )
-
Mass Spectrometry (ESI+) :
-
Calculated
(for free base). -
Look for characteristic chlorine isotope pattern (
Cl/ Cl) showing M, M+2, M+4 peaks in 9:6:1 ratio.
-
Melting Point
-
Range : 205–210°C (Decomposition). Note: Melting points of guanylhydrazones vary significantly depending on the salt form (Acetate vs. HCl).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation or high solubility in mother liquor. | Increase reflux time; concentrate the mother liquor before cooling; ensure pH is slightly acidic (pH 4-5). |
| Oiling Out | Impurities or rapid cooling. | Re-heat to dissolve oil, add a seed crystal, and cool very slowly. |
| Isomer Contamination | Presence of Z-isomer. | Recrystallize from Methanol. The E-isomer is thermodynamically more stable and less soluble. |
| Coloration (Yellow) | Oxidation of aminoguanidine. | Use fresh aminoguanidine bicarbonate; perform reaction under Nitrogen atmosphere if necessary. |
References
-
S. S. Kadam et al. , "Synthesis and biological evaluation of some novel benzylidene derivatives of aminoguanidine," Journal of Chemistry, 2013.
-
T. E. Timmins et al. , "Guanabenz: Synthesis and structural characterization," Acta Crystallographica, 1984.
-
PubChem Compound Summary , "Guanabenz (2,6-dichloro isomer reference)," National Library of Medicine.
-
ChemicalBook , "2,3-Dichlorobenzaldehyde Synthesis and Properties," ChemicalBook Database.
- B. R. Brown, "The Chemistry of N-Substituted Aminoguanidines," Chemical Reviews, 1951.
Sources
Application Note: Solubility & Handling of 3-((2,3-Dichlorophenyl)methylene)carbazamidine in DMSO
This Application Note and Protocol Guide is designed for researchers working with 3-((2,3-Dichlorophenyl)methylene)carbazamidine , a structural isomer of the well-known phosphatase inhibitor Guanabenz.
Compound Identity & Chemical Context
3-((2,3-Dichlorophenyl)methylene)carbazamidine is a specific structural isomer of Guanabenz (which is the 2,6-dichlorophenyl isomer). It belongs to the class of benzylidene-guanidines, widely studied for their ability to selectively inhibit the regulatory subunit of Protein Phosphatase 1 (PP1R15A/GADD34), thereby modulating the Integrated Stress Response (ISR) and proteostasis [1, 2].
-
Common Name: Guanabenz 2,3-isomer (Analog)
-
CAS Number: 94023-67-3
-
Molecular Formula: C₈H₈Cl₂N₄
-
Molecular Weight: 231.08 g/mol (Free Base)
-
Structural Distinction: Unlike Guanabenz (Cl at 2,6) or Sephin1 (Cl at 2), this compound features chlorines at the 2 and 3 positions. This positional isomerism can significantly alter solubility and target binding affinity.
Chemical Structure & Properties
| Property | Value | Notes |
| Solubility in DMSO | ~10–50 mM (Estimated) | Based on structural analogs (Guanabenz: ~50 mM; Sephin1: ~100 mM). Safe working stock: 10 mM. |
| Solubility in Water | Negligible | Highly hydrophobic; requires organic solvent for stock. |
| Stability | Hydrolytically Sensitive | The imine (Schiff base) linkage is susceptible to hydrolysis in acidic aqueous environments. |
| Appearance | White to Off-white Solid | Crystalline powder. |
Solubility Profile & Stock Preparation
Due to the lack of extensive public solubility data for this specific isomer compared to Guanabenz, this protocol utilizes a Stepwise Saturation Method to ensure complete solubilization without wasting compound.
Critical Solubility Factors
-
Hygroscopicity of DMSO: DMSO absorbs water from the atmosphere. Water content >0.1% can drastically reduce the solubility of hydrophobic compounds like this one, causing precipitation. Always use fresh, anhydrous DMSO (≥99.9%).
-
Temperature Sensitivity: While warming aids dissolution, excessive heat (>40°C) may degrade the imine bond.
Protocol: Preparation of a 10 mM Stock Solution
Target Concentration: 10 mM (2.31 mg/mL) Volume: 1 mL
Materials
-
Compound: 3-((2,3-Dichlorophenyl)methylene)carbazamidine (2.31 mg)
-
Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%)
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.
Step-by-Step Methodology
-
Weighing: Accurately weigh 2.31 mg of the powder into the amber vial.
-
Initial Solvent Addition: Add 500 µL of anhydrous DMSO.
-
Vortexing: Vortex vigorously for 30 seconds.
-
Observation: Check for clarity. If fully dissolved, proceed to step 5.
-
-
Sonication (If needed): If particles remain, sonicate in a water bath at room temperature (20-25°C) for 5-minute intervals.
-
Caution: Do not allow water bath temperature to exceed 37°C.
-
-
Final Volume Adjustment: Add the remaining 500 µL of DMSO to reach a total volume of 1 mL.
-
Note: This "split-addition" method prevents "crashing out" due to local saturation.
-
-
Inspection: Invert the vial against a light source. The solution must be completely clear and colorless/faintly yellow.
-
Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA).
Diagram: Stock Preparation Workflow
Caption: Workflow for preparing a 10 mM stock solution ensures complete solubilization and sterility.
Biological Application & Dilution Strategy
This compound is typically used to study the Unfolded Protein Response (UPR) . It acts by inhibiting the PPP1R15A-PP1c complex, prolonging eIF2α phosphorylation [3].[]
Aqueous Dilution Protocol (Cell Culture)
Direct dilution of high-concentration DMSO stocks into aqueous media can cause immediate precipitation. Max Recommended Final DMSO Concentration: 0.1% - 0.5% (v/v).
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM DMSO stock 1:10 in culture medium to create a 1 mM working solution.
-
Rapid Mixing: Pipette the DMSO stock directly into the center of the medium volume while vortexing or swirling rapidly.
-
-
Final Dosing:
-
Add the necessary volume of the 1 mM working solution to the cell culture wells.
-
Example: To achieve 10 µM final concentration, add 10 µL of 1 mM working solution to 990 µL of cell culture.
-
Diagram: Mechanism of Action (Proteostasis)
Caption: The compound inhibits the PP1c/PPP1R15A complex, sustaining eIF2α phosphorylation during stress.[][2][3]
Storage & Stability
-
Stock Solution (DMSO): Stable at -20°C for up to 3 months or -80°C for 6 months.
-
Requirement: Store in aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Container: Amber vials or foil-wrapped tubes to protect from light.
-
-
Aqueous Working Solution: Unstable. Prepare immediately before use. The imine bond hydrolyzes over time in water.
Troubleshooting
| Issue | Cause | Solution |
| Precipitation on Dilution | Concentration too high or mixing too slow. | Use an intermediate dilution step (e.g., 100x stock → 10x media → 1x cells). Vortex media while adding compound. |
| Cloudy Stock Solution | DMSO has absorbed water.[4] | Discard DMSO. Use a fresh bottle of anhydrous DMSO. Warm gently to 37°C. |
| Loss of Activity | Hydrolysis of imine bond. | Ensure stock is stored at -20°C and aqueous dilutions are used within 30 minutes. |
References
-
Tsaytler, P., et al. (2011).[2] Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis.[][5] Science, 332(6025), 91-94. Link
-
Das, I., et al. (2015).[2][5] Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[][3][5][6][7] Science, 348(6231), 239-242.[8] Link
-
Caron, M., et al. (2018). The integrated stress response and its modulation by Guanabenz and Sephin1. Methods in Enzymology, 611, 497-509. Link
-
Cayman Chemical. (n.d.). Guanabenz (hydrochloride) Product Information. Link (Used for analog solubility benchmarking).
Sources
- 2. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Sephin 1 [otavachemicals.com]
- 6. Sephin1 | Selective PP1R15A inhibitor | Hello Bio [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. Sephin-1 | CAS#:13098-73-2 | Chemsrc [chemsrc.com]
Technical Protocol: Preparation and Handling of 10 mM Guanabenz 2,3-Isomer Stock Solution
Introduction & Scientific Context
This technical note details the preparation of a 10 mM stock solution of the 2,3-isomer of Guanabenz .
Critical Distinction: Standard clinical Guanabenz is the 2,6-dichlorobenzylidene isomer.[1] The 2,3-isomer is a regio-isomer often utilized in Structure-Activity Relationship (SAR) studies to validate the steric requirements of
Scope: This protocol uses Dimethyl Sulfoxide (DMSO) as the primary solvent.[2] DMSO is selected for its high dielectric constant and ability to disrupt the crystal lattice of dichlorobenzylidene guanidines, ensuring a stable, sterile, and cryo-tolerant stock solution.
Pre-Experimental Validation (The "Why" Before the "How")
Before uncapping the vial, you must validate the specific form of the compound. Isomers often share molecular weights (MW) but differ in salt forms.
Molecular Weight Verification
The 2,3-isomer is a constitutional isomer of Guanabenz. Its Free Base MW is identical, but the salt counter-ion (if present) dramatically changes the mass required.
| Compound Form | Chemical Formula | Molecular Weight ( g/mol ) | Mass for 1 mL (10 mM) |
| Free Base | 231.08 | 2.31 mg | |
| Acetate Salt | 291.13 | 2.91 mg | |
| Hydrochloride Salt | 267.54 | 2.68 mg |
CRITICAL CHECK: Consult your specific Certificate of Analysis (CoA). If your batch is a hemi-hydrate or contains residual solvent, the "Batch MW" listed on the CoA supersedes the theoretical MW.
Solubility Profile
-
DMSO: Primary choice. Solubility
50 mM.[2][3] -
Water: Poor. The 2,3-isomer, like the parent, is lipophilic. Aqueous dissolution requires acidic pH or heating, which risks hydrolysis. Avoid aqueous buffers for stock preparation.
Materials & Equipment
-
Compound: Guanabenz 2,3-isomer (Solid).
-
Solvent: Anhydrous DMSO (Grade:
99.9%, Sterile Filtered).-
Note: Use a fresh bottle. DMSO is hygroscopic; absorbed water causes compound precipitation and degradation.
-
-
Vessels: Amber glass vials (preferred) or Polypropylene (PP) microcentrifuge tubes.
-
Note: Polystyrene (PS) is incompatible with DMSO.
-
-
Equipment: Analytical Balance (0.01 mg readability), Vortex Mixer, Centrifuge.
Step-by-Step Protocol
Phase 1: Calculation & Weighing[2]
-
Determine Target Volume (
): Decide the volume of stock needed. (e.g., 1 mL).[2][3][4][5] -
Calculate Mass (
): Where .-
Example: For 1 mL of Acetate salt (MW 291.13):
-
-
Weighing:
-
Ideally, purchase the compound pre-weighed (e.g., 5 mg or 10 mg vials) to eliminate weighing errors.
-
If weighing is required, weigh approximate mass first, record the exact weight, and adjust the solvent volume (see Phase 2).
-
Phase 2: Dissolution (The "Gravimetric" Method)
To ensure maximum accuracy, do not target a fixed volume. Instead, dissolve the specific mass you weighed.
-
Weigh the solid compound into the vial. Let's assume you weighed 3.15 mg of the Acetate salt.
-
Calculate Solvent Volume (
):-
Calculation:
.
-
-
Add Solvent: Pipette the calculated volume (
) of anhydrous DMSO directly onto the solid. -
Mixing:
-
Vortex vigorously for 30 seconds.
-
Troubleshooting: If solid remains, sonicate in a water bath at 37°C for 5 minutes. (Avoid temps >40°C to prevent isomerization or degradation).
-
-
Inspection: Hold vial against a light source. The solution must be clear and particulate-free.
Phase 3: Aliquoting & Storage[2]
-
Aliquot: Divide the 10 mM master stock into single-use aliquots (e.g., 50
) to prevent freeze-thaw cycles. -
Label: [Compound Name] | [Conc] | [Solvent] | [Date] | [User Initials].
-
Store:
-
-20°C: Stable for 6 months.
-
-80°C: Stable for >12 months.
-
Note: Ensure caps are tight to prevent DMSO sublimation or moisture entry.
-
Visual Workflow (DOT Diagram)
Caption: Logical workflow for the gravimetric preparation of Guanabenz 2,3-isomer stock, including contingency for poor solubility.
Dilution for Assays (Self-Validating System)
When moving from Stock (10 mM) to Assay Concentration (e.g., 10
The "Intermediate Step" Rule:
Directly pipetting 1
| Step | Source | Volume Transfer | Diluent | Final Conc. | DMSO % |
| 1.[6][3][4][7][8] Stock | Solid | - | 100% DMSO | 10 mM | 100% |
| 2. Intermediate | 10 mM Stock | 10 | 990 | 100 | 1% |
| 3. Working | 100 | 100 | 900 | 10 | 0.1% |
-
Validation: The final DMSO concentration is 0.1%, which is generally non-toxic for most cell lines.
-
Control: Always run a "Vehicle Control" containing 0.1% DMSO alone to normalize data.
References
-
PubChem. Guanabenz Acetate (Compound Summary). National Library of Medicine.[9] Accessed October 2023. [Link]
Sources
- 1. Guanabenz Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. 7 – Small Molecule Interaction – Bruker Daltonics SPR [support.brukerspr.com]
- 9. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Screening of Guanabenz Analogs for ER Stress Modulation
Abstract & Strategic Rationale
The Unfolded Protein Response (UPR) is a cellular fail-safe mechanism triggered by the accumulation of misfolded proteins in the Endoplasmic Reticulum (ER). While acute UPR is cytoprotective, chronic ER stress contributes to neurodegenerative diseases (ALS, Charcot-Marie-Tooth) and metabolic disorders.
Guanabenz (GBZ), an FDA-approved
The Challenge: GBZ’s potent
This guide outlines a rigorous, self-validating screening cascade to identify such molecules.
Scientific Foundation: The GADD34-PP1c Axis
To screen effectively, one must understand the specific node of intervention.
-
Stress Induction: ER stress activates PERK, which phosphorylates eIF2
(Ser51). -
Translational Halt: p-eIF2
inhibits the GEF eIF2B, halting global protein synthesis to reduce ER load. -
Feedback Loop: p-eIF2
paradoxically increases translation of ATF4 , a transcription factor that induces GADD34 . -
Recovery: GADD34 recruits Protein Phosphatase 1 catalytic subunit (PP1c) to dephosphorylate eIF2
, restoring protein synthesis.[1]
Mechanism of Action: GBZ and its analogs bind to the GADD34/PP1c complex (or alter its conformation), preventing the premature dephosphorylation of eIF2
Visualization: The Target Pathway
Figure 1: The UPR feedback loop. Guanabenz analogs inhibit the GADD34-mediated dephosphorylation of eIF2
Phase 1: Primary Screen – Cytoprotection Assay
This high-throughput assay determines if the analog prevents cell death induced by ER stress.
Cell Model: HeLa cells or MEFs (Mouse Embryonic Fibroblasts). Stressor: Tunicamycin (Tm) blocks N-linked glycosylation; Thapsigargin (Tg) depletes ER Calcium.
Protocol Steps
-
Seeding: Plate HeLa cells (4,000 cells/well) in 96-well plates in DMEM + 10% FBS. Incubate 24h.
-
Compound Pre-treatment: Replace medium with fresh media containing the Analog (0.5 – 10 µM).
-
Control A: DMSO (Vehicle).
-
Control B: Guanabenz (2.5 µM - Positive Control).
-
Control C: GSK2606414 (1 µM - PERK Inhibitor, exacerbates toxicity in this context or blocks signaling).
-
-
Incubation: Incubate for 1 hour.
-
Stress Induction: Add Tunicamycin (Final conc: 2.5 µg/mL) to all wells except "No Stress" controls.
-
Duration: Incubate for 24–48 hours.
-
Readout: Measure cell viability using CellTiter-Glo (ATP) or WST-1.
Success Criteria:
-
Hit: Analog restores viability to >50% of the "No Stress" baseline in the presence of Tunicamycin.
-
Differentiation: Unlike Salubrinal (which inhibits the constitutive phosphatase CReP and can be toxic), GBZ analogs should show minimal toxicity in the absence of stress.
Phase 2: Mechanistic Validation – The "Phospho-Flash" Western
This is the critical "Go/No-Go" step. You must prove the cytoprotection is due to sustained p-eIF2
Critical Technical Note: p-eIF2
Protocol Steps
-
Setup: Seed cells in 6-well plates.
-
Treatment:
-
Condition 1: DMSO
-
Condition 2: Tunicamycin (Tm) 2.5 µg/mL (Stress alone)
-
Condition 3: Tm + Guanabenz (Positive Ctrl)
-
Condition 4: Tm + Analog (Test)
-
-
Timing: Harvest cells at 6–8 hours post-stress.
-
Why? At 6h, GADD34 is highly expressed and begins dephosphorylating eIF2
. This is the window where the drug effect is visible.
-
-
Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA + Protease/Phosphatase Inhibitors.
-
Western Blot Targets:
-
p-eIF2
(Ser51): The primary readout. -
Total eIF2
: Loading control. -
GADD34: To verify stress induction (levels may actually increase with analogs due to sustained ATF4 translation).
-
ATF4: Downstream effector.
-
Data Interpretation Table
| Marker | Stress (Tm) Only | Stress + Guanabenz/Analog | Interpretation |
| p-eIF2 | Low/Medium (Recovery Phase) | High (Sustained Block) | Valid Hit: Drug prevents dephosphorylation. |
| GADD34 | High | High/Very High | Drug does not block GADD34 expression, only function. |
| Total eIF2 | Constant | Constant | Loading Control. |
Phase 3: Functional Translation Assay (SUnSET)
To confirm the functional consequence of the Western blot, measure protein synthesis rates directly using Puromycin incorporation (SUnSET assay).
Protocol Steps
-
Treat cells as in Phase 2 (Stress +/- Analog) for 8 hours.
-
Add Puromycin (10 µg/mL) to the culture medium 15 minutes before harvesting.
-
Puromycin mimics aminoacyl-tRNA and is incorporated into nascent chains, terminating them.
-
Lyse cells and run Western Blot using an anti-Puromycin antibody .
Expected Result:
-
No Stress: High Puromycin signal (High translation).
-
Stress (8h): Medium signal (Translation recovering via GADD34).
-
Stress + Analog: Low signal (Translation remains attenuated).
Phase 4: Selectivity Counter-Screen ( -Adrenergic)
This step separates "Guanabenz" from "Sephin1-like" candidates.[2] The analog must NOT activate the adrenergic receptor.
Assay: Calcium Flux in CHO-K1 cells stably expressing human
Protocol Steps
-
Loading: Load cells with Fluo-4 AM (Calcium indicator).
-
Baseline: Measure fluorescence for 30 seconds.
-
Injection: Inject Analog (10 µM).
-
Readout: Measure fluorescence spike (RFU).
Success Criteria:
-
Guanabenz: Sharp increase in intracellular Ca2+.
-
Ideal Analog: Flatline (No response), indistinguishable from buffer.
Experimental Workflow Summary
Figure 2: The hierarchical screening cascade designed to filter for efficacy, mechanism, and safety (selectivity).
References
-
Tsaytler, P., Harding, H. P., Ron, D., & Bertolotti, A. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis.[5][3][4] Science, 332(6025), 91–94.[3][4] [Link]
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[2][4][6] Science, 348(6231), 239–242.[4] [Link]
-
Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz.[7] eLife, 6, e26109. [Link]
-
Boyce, M., et al. (2005). A selective inhibitor of eIF2alpha dephosphorylation protects cells from ER stress. Science, 307(5711), 935–939. [Link]
-
Schmidt, E. K., et al. (2009). SUnSET, a nonradioactive method to monitor protein synthesis. Nature Methods, 6(4), 275–277. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side effects of Guanabenz | PLOS One [journals.plos.org]
- 5. Inhibition of GADD34, the Stress-Inducible Regulatory Subunit of the Endoplasmic Reticulum Stress Response, Does Not Enhance Functional Recovery after Spinal Cord Injury | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
Application Note: SAR Profiling of 3-((2,3-Dichlorophenyl)methylene)carbazamidine
Decoupling Proteostasis from Hemodynamics in Guanabenz Analogs[1][2]
Introduction & Pharmacological Context
3-((2,3-Dichlorophenyl)methylene)carbazamidine is a structural regioisomer of the clinically established antihypertensive drug Guanabenz (which is the 2,6-dichlorophenyl isomer).[1][2]
In modern drug discovery, this molecule serves as a critical SAR probe to distinguish between two distinct pharmacological pathways:
- -Adrenergic Receptor Agonism: The canonical pathway responsible for hypotensive and sedative effects (undesirable in neurodegenerative therapy).[1][2]
-
Protein Phosphatase 1 (PP1) Inhibition: Specifically targeting the PPP1R15A (GADD34) regulatory subunit to prolong eIF2
phosphorylation, enhancing the Unfolded Protein Response (UPR).[1][2]
While the 2,6-substitution pattern (Guanabenz) creates a specific steric twist required for high-affinity
Chemical Synthesis Protocol
The synthesis utilizes a condensation reaction between the appropriate aldehyde and aminoguanidine. This protocol is optimized for the hydrochloride salt form.[2]
Reagents:
Step-by-Step Methodology:
-
Activation: Dissolve Aminoguanidine bicarbonate (10 mmol, 1.36 g) in Methanol (20 mL). Slowly add HCl (12 M) dropwise until gas evolution (
) ceases and the solution becomes clear (approx pH 3-4). -
Condensation: Add 2,3-Dichlorobenzaldehyde (10 mmol, 1.75 g) dropwise to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The Schiff base formation is typically quantitative.[2] -
Crystallization: Cool the solution to room temperature, then to
. If precipitation is slow, add cold Diethyl ether (10-20 mL) to induce nucleation.[1][2] -
Purification: Filter the white precipitate. Recrystallize from hot Ethanol/Water (9:1) to remove unreacted aldehyde.[1][2]
-
Validation:
Biological Screening Workflows
To establish the SAR profile, the 2,3-isomer must be tested in parallel with Guanabenz (Positive Control for both targets) and Sephin1 (Selective Positive Control for UPR).
Workflow Visualization
Figure 1: Parallel screening workflow to determine the selectivity index of the 2,3-dichloro isomer.
Protocol A:
-Adrenergic Radioligand Binding (The "Side Effect" Screen)
This assay quantifies the affinity of the molecule for the receptor responsible for hypotension.
-
Membrane Prep: Use CHO cells stably expressing human
-AR.[1][2] -
Ligand: Use
-RX821002 (Antagonist) or -Clonidine (Agonist).[1][2] -
Incubation:
-
Termination: Rapid filtration through GF/B glass fiber filters.
-
Readout: Liquid scintillation counting.
-
Success Metric: A high
(>1 M) indicates successful decoupling from the adrenergic system (desirable).[1][2] Compare to Guanabenz ( approx 1-10 nM).[1][2]
Protocol B: Cytoprotection / UPR Assay (The "Therapeutic" Screen)
This assay measures the ability of the compound to protect cells from Endoplasmic Reticulum (ER) stress by sustaining eIF2
-
Cell Line: HeLa cells or SH-SY5Y (neuronal model).
-
Stressor: Treat cells with Tunicamycin (2.5
g/mL) to induce ER stress.[1][2] -
Treatment: Co-treat with test compound (1-50
M) for 24 hours. -
Readout 1 (Viability): Measure ATP levels (CellTiter-Glo) or MTT assay.
-
Readout 2 (Mechanistic): Western Blot.
-
Success Metric: Restoration of cell viability >80% relative to stressor-only control, correlated with sustained P-eIF2
levels.[1][2]
Mechanistic Logic & SAR Interpretation
The core of this study is understanding how the chlorine position affects the molecule's fit into the hydrophobic pocket of the
Comparative SAR Data Table
| Compound | Structure (Cl Position) | UPR Activity (EC | Clinical Profile | |
| Guanabenz | 2,6-Dichloro | High (~5 nM) | High (~1 | Hypotensive + Cytoprotective |
| Sephin1 | 2,4-Dichloro | Low (>1 | High (~1-5 | Non-sedating + Cytoprotective |
| Test Subject | 2,3-Dichloro | Moderate/Low | Variable | The Critical SAR Probe |
Interpretation Logic:
-
The 2,6-Cl twist: The steric clash between the 2,6-chlorines and the imine hydrogen forces the phenyl ring perpendicular to the guanidine plane. This conformation is essential for activating the
receptor.[2] -
The 2,3-Cl effect: Moving a chlorine to the 3-position relieves some steric strain, allowing a more planar conformation.[1][2]
-
Hypothesis: If the 2,3-isomer shows low
affinity but retains UPR activity, it confirms that the GADD34 interaction is conformationally tolerant , while the receptor is conformationally restricted .
-
Pathway Interaction Diagram
Figure 2: Mechanistic bifurcation.[1][2] The 2,3-substitution aims to weaken the red path (Adrenergic) while maintaining the green path (Proteostasis).
References
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[2] Science, 332(6025), 91-94.[1][2] [1][2]
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[2] Science, 348(6231), 239-242.[1][2] [1][2]
-
Nguyen, P. H., et al. (2014). "Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost
-Adrenergic Receptor Agonistic Activity."[1][2][3] ACS Chemical Neuroscience, 5(10), 1075–1082.[1][2] -
Crespillo-Casado, A., et al. (2017).
is unaffected by Sephin1 or Guanabenz."[1][2] eLife, 6, e26109.[2] (Note: Provides critical counter-viewpoints on mechanism).
Sources
- 1. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of 2,3-Dichlorobenzylideneaminoguanidine (Guanabenz)
[1]
Secondary Class:Introduction & Mechanistic Duality
2,3-Dichlorobenzylideneaminoguanidine (Guanabenz) is a small molecule historically utilized as a centrally acting antihypertensive via
This dual activity presents a unique challenge and opportunity in drug development:
-
Hypertension Context: The
-AR agonism is the desired therapeutic effect (nM potency). -
Neurodegeneration Context: The inhibition of eIF2
dephosphorylation is the desired effect ( M potency), while -AR activity represents a dose-limiting side effect (sedation/hypotension).
This guide provides protocols to decouple these activities, allowing researchers to validate the compound's efficacy in protein misfolding disorders (ALS, Prion disease) while monitoring its adrenergic liability.
Mechanistic Pathway Diagram
Figure 1: Dual mechanism of action. The upper path shows the GPCR-mediated hypotensive effect. The lower path illustrates the interference with the GADD34-PP1c complex, sustaining eIF2
Protocol: -Adrenergic Receptor Binding (Counter-Screen)
Purpose: To quantify the "off-target" affinity. If developing a proteostasis-selective derivative (like Sephin1), this assay should show loss of activity.
Materials
-
Source: Rat cerebral cortex membranes or CHO cells stably expressing human
-AR. -
Radioligand:
-Clonidine (Agonist) or -RX821002 (Antagonist). -
Non-specific Control: 10
M Yohimbine or Phentolamine. -
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl
, 1 mM EDTA.
Method
-
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to ~10-20
g protein/well. -
Incubation: In a 96-well plate, combine:
-
25
L Test Compound (Guanabenz: 0.1 nM – 10 M log dilution). -
25
L Radioligand (Final conc: ~1-2 nM). -
150
L Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add scintillant and count via Liquid Scintillation Spectroscopy.
Data Analysis
Calculate
-
Expected Result: Guanabenz is a potent full agonist.
-
Reference Value:
nM.
Protocol: Modulation of eIF2 Phosphorylation (The "On-Target" Assay)
Purpose: To verify the compound's ability to inhibit the GADD34-mediated dephosphorylation of eIF2
Critical Note: Unlike the GPCR assay, this effect requires micromolar concentrations (1–50
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for assessing UPR modulation.
Detailed Methodology
-
Cell Culture:
-
Use HeLa cells (robust UPR response) or SH-SY5Y (neuronal model).
-
Media: DMEM + 10% FBS + 1% Pen/Strep.[1]
-
-
Stress Induction:
-
Treat cells with Tunicamycin (2.5
g/mL) for 1 hour to initiate ER stress (accumulation of unfolded proteins). -
Note: Without stress, GADD34 levels are low, and Guanabenz effects are minimal.
-
-
Compound Treatment:
-
Add Guanabenz (dissolved in DMSO) at 0, 5, 10, 25, and 50
M. -
Control: Include a vehicle control (DMSO < 0.1%).
-
Positive Control: Salubrinal (10
M) – a known eIF2 phosphatase inhibitor. -
Incubate for 4–6 hours.
-
-
Lysis & Western Blot:
-
Lyse cells in RIPA buffer supplemented with Protease AND Phosphatase Inhibitor Cocktails (Critical: Phosphatases are active in lysates).
-
Run SDS-PAGE.
-
Primary Antibodies:
-
Anti-phospho-eIF2
(Ser51) [e.g., Cell Signaling #9721]. -
Anti-Total eIF2
[e.g., Cell Signaling #9722]. -
Anti-Actin/GAPDH (Loading control).
-
-
Interpretation
-
Stress Only (Tunicamycin): Increased p-eIF2
compared to untreated. -
Stress + Guanabenz: Further increase or sustained levels of p-eIF2
compared to Stress Only. -
Washout Experiment (Optional): Treat with stressor, wash, then add Guanabenz. Guanabenz should delay the return of p-eIF2
to baseline levels.
Protocol: Cytoprotection Assay (Functional Readout)
Purpose: To confirm that the molecular event (p-eIF2
Method
-
Seeding: 96-well plate, 5,000 cells/well.
-
Treatment:
-
Stressor: Tunicamycin (Tun) at a lethal dose (e.g., 5
g/mL). -
Compound: Guanabenz gradient (0.5 – 50
M).
-
-
Timeline: Incubate for 24–48 hours.
-
Readout:
-
ATP-based viability assay (e.g., CellTiter-Glo) or MTT/WST-8.
-
Calculate % Protection =
-
Data Summary Table
| Condition | Guanabenz Conc.[2][3][4][5][6][7][8][9][10][11] | Expected Viability | Interpretation |
| Control | 0 | 100% | Baseline |
| Tunicamycin (Tun) | 0 | ~20-30% | Severe ER Stress toxicity |
| Tun + GBZ | 1 - 10 | 50-80% | Cytoprotection (Therapeutic Window) |
| Tun + GBZ | > 50 | < 20% | Toxicity from off-target effects or translational block |
Scientific Integrity & Troubleshooting (E-E-A-T)
The "Mechanism Controversy"
While Tsaytler et al. (2011) identified PPP1R15A as the target, subsequent structural studies (Crespillo-Casado et al., 2017) have debated the direct binding site. However, the phenotypic effect (protection against ER stress via eIF2
-
Recommendation: When publishing, refer to Guanabenz as a "proteostasis regulator" or "inhibitor of eIF2
dephosphorylation" rather than strictly a "GADD34 binder" unless direct binding is validated in your specific assay (e.g., SPR or MST).
Concentration Management
-
Adrenergic effects occur at nM levels.[9]
-
Proteostatic effects occur at
M levels. -
Warning: In animal models, achieving brain concentrations sufficient for proteostasis (10
M) often induces severe sedation via the adrenergic pathway. This is why derivatives like Sephin1 (Guanabenz Acetate) are developed to remove the Cl- group or alter the structure to abolish affinity while retaining UPR activity.
Solubility
Guanabenz is hydrophobic. Dissolve in DMSO to 10-50 mM stock. Ensure final DMSO concentration in cell culture is <0.1% to avoid inducing background ER stress.
References
-
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[7][12] Science, 332(6025), 91-94.[7][12]
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[12] Science, 348(6231), 239-242.[12]
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz."[13] eLife, 6, e26109.
-
PubChem Compound Summary. "Guanabenz" (CID 5702063).[4]
-
Wiseman, R. L., et al. (2022). "Stress-regulated translational attenuation as a potential therapeutic strategy for neurodegenerative disease." Current Opinion in Cell Biology, 75, 102068.
Sources
- 1. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanabenz - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmrhs.com [ijmrhs.com]
- 9. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Gallic acid inhibits the growth of HeLa cervical cancer cells via apoptosis and/or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Side effects of Guanabenz | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
Application Note: Cell Permeability and Target Engagement of 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Raphin1)
Executive Summary
The compound 3-((2,3-Dichlorophenyl)methylene)carbazamidine, universally known in pharmacological literature as , is a highly selective, orally bioavailable inhibitor of the PPP1R15B (R15B) regulatory subunit of protein phosphatase 1 (PP1)[1]. A critical bottleneck in phosphatase inhibitor development has historically been and a lack of in vivo bioavailability[2]. Raphin1 overcomes this barrier through an optimized lipophilic profile and a low molecular weight (231.08 g/mol ), enabling rapid transit across both the plasma membrane and the [1]. This application note provides a comprehensive guide to the permeability characteristics, formulation strategies, and validated protocols for assessing Raphin1's intracellular target engagement.
Physicochemical Properties & Permeability Dynamics
Causality of Permeability: The cell permeability of a small molecule is fundamentally dictated by its molecular weight, topological polar surface area (tPSA), and lipophilicity. Raphin1 (C8H8Cl2N4) possesses a conjugated (2,3-dichlorobenzylidene) linked to a carbazamidine moiety. This specific structural arrangement masks excessive hydrogen bond donors while maintaining sufficient aqueous solubility for systemic circulation.
Upon crossing the lipid bilayer, Raphin1 selectively binds the with high affinity (Kd = 33 nM), exhibiting >30-fold selectivity over the highly homologous R15A-PP1c complex[3]. By interfering with substrate recruitment, Raphin1 prevents the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α)[1]. This induces a rapid, transient accumulation of phosphorylated eIF2α (p-eIF2α), which temporarily attenuates global protein synthesis, granting the cell crucial time to clear misfolded proteins—a mechanism validated in models of Huntington's disease[1].
Quantitative Pharmacological Data
| Property | Value | Clinical / Experimental Relevance |
| Molecular Weight | 231.08 g/mol [4] | Ideal for BBB penetration (< 400 Da)[1]. |
| Target Affinity (Kd) | 33 nM (R15B-PP1c)[3] | High potency allows for low dosing, minimizing off-target toxicity[1]. |
| Selectivity | >30-fold for R15B over R15A | Ensures reversible translational attenuation (R15A remains active)[1]. |
| Max in vitro Solubility | 46 mg/mL (in anhydrous DMSO)[4] | Enables high-concentration stock preparation for serial dilutions[4]. |
| In vivo Formulation | PEG300 / Tween80 / ddH2O[4] | Ensures micellar encapsulation for oral bioavailability[4]. |
Mechanistic Pathway of Raphin1
Mechanism of Raphin1 membrane permeability and intracellular target engagement.
Experimental Protocols
Protocol 1: Preparation of Raphin1 Formulations
Causality & Rationale: Raphin1 is highly sensitive to moisture-induced degradation and precipitation. must be used to maintain the active pharmaceutical ingredient (API) in a fully solvated state[4].
-
Stock Solution: Dissolve Raphin1 powder in fresh, anhydrous DMSO to a standard concentration of 10 mM (2.31 mg/mL) or up to 46 mg/mL for in vivo stocks[4]. Aliquot and store at -80°C (stable for up to 6 months)[3].
-
In Vitro Media: Dilute the DMSO stock into pre-warmed culture media immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
In Vivo Vehicle (Oral Gavage): For a 1 mL working solution, add 50 μL of clarified DMSO stock (46 mg/mL) to 400 μL of PEG300 and mix thoroughly. Add 50 μL of Tween80, mix until clear, and slowly add 500 μL of ddH2O[4]. The mixed solution must be used immediately to prevent precipitation[4].
Protocol 2: In Vitro Cellular Permeability & Target Engagement Assay
Causality & Rationale: Because directly measuring intracellular Raphin1 concentration is analytically complex, target engagement is used as a self-validating surrogate marker for permeability. The rapid accumulation of p-eIF2α confirms that the drug has successfully crossed the membrane and inhibited R15B-PP1c[1].
-
Cell Culture: Seed target cells (e.g., SH-SY5Y neuroblastoma cells or HeLa cells) at 70% confluency in 6-well plates.
-
Treatment: Treat cells with 10 μM Raphin1 for 1, 2, and 4 hours[1]. Include a vehicle control (0.1% DMSO).
-
Lysis: Wash cells rapidly with ice-cold PBS to halt phosphatase activity. Lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-eIF2α signal).
-
Immunoblotting: Resolve lysates via SDS-PAGE. Probe with anti-p-eIF2α (Ser51) and total eIF2α antibodies.
-
Validation: A successful permeability and engagement event will show a peak in p-eIF2α levels at 1-2 hours, followed by a decline as the compensatory R15A-PP1c pathway ensures reversibility[1].
Protocol 3: In Vivo Blood-Brain Barrier (BBB) Penetrance & Efficacy
Causality & Rationale: Demonstrating BBB penetrance requires showing pharmacodynamic effects directly within the central nervous system. Using a Huntington's disease mouse model (e.g., HD82Q), Raphin1's ability to cross the BBB is validated by the physical reduction of SDS-insoluble huntingtin aggregates in the cortex[1].
-
Administration: Administer Raphin1 (2 mg/kg) via oral gavage using the PEG300/Tween80 formulation once daily[3].
-
Tissue Harvesting: Following the treatment timeline (e.g., 4 to 10 weeks of age), euthanize mice and rapidly dissect the cerebral cortex[3]. Flash-freeze in liquid nitrogen.
-
Fractionation: Homogenize tissue and perform differential centrifugation to isolate the SDS-insoluble protein fraction.
-
Analysis: Quantify huntingtin assemblies via filter retardation assay or immunoblotting. A significant decrease in nuclear inclusions and SDS-insoluble aggregates confirms successful BBB permeation and target engagement[1].
Workflow Diagram
Experimental workflow for assessing Raphin1 permeability and target engagement.
References
-
Title: Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B | Source: Cell / PMC | URL: [Link][1]
-
Title: Targeting protein phosphatases in cancer immunotherapy and autoimmune disorders | Source: Nature Reviews Immunology / PMC | URL: [Link][2]
Sources
Application Note: Comparative Pharmacology of Guanabenz Isomers
This Application Note is designed for researchers in pharmacology and drug discovery focusing on the Integrated Stress Response (ISR) and adrenergic signaling. It details the experimental frameworks required to differentiate the activities of Guanabenz (2,6-dichlorobenzylidene aminoguanidine) and its structural analog, the 2,3-isomer .
Deconvolving Alpha-2 Adrenergic Agonism from UPR Modulation
Introduction & Mechanistic Rationale
Guanabenz (Wytensin) is a centrally acting antihypertensive drug. Its primary mechanism of action is the stimulation of
In recent years, Guanabenz was identified as a modulator of the Unfolded Protein Response (UPR) . It inhibits the regulatory subunit PPP1R15A (GADD34) of the Protein Phosphatase 1 (PP1) complex, thereby prolonging the phosphorylation of eIF2
The Critical Challenge: The hypotensive effects of Guanabenz (via
Experimental Design Strategy
To validate the utility of the 2,3-isomer as a "non-hypotensive" UPR modulator, researchers must generate comparative dose-response curves across two distinct biological axes:
-
Off-Target Axis:
-Adrenergic Receptor Binding (to confirm lack of hypotensive risk). -
On-Target Axis: Cytoprotection against ER Stress (to confirm therapeutic efficacy).
Visualizing the Signaling Divergence
Caption: Divergent signaling pathways of Guanabenz isomers. The 2,6-isomer activates both pathways, while the 2,3-isomer selectively targets the UPR pathway.
Protocol A: Alpha-2 Adrenergic Receptor Binding Assay
Objective: To quantify the loss of affinity for the
Methodology: Competition Radioligand Binding.
Receptor Source: Rat cerebral cortex membranes or CHO cells stably expressing human
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize tissue/cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane +
-Ligand (e.g., 2 nM). -
Non-Specific Binding (NSB): Add excess unlabeled Phentolamine (10
M). -
Test Compounds: Add Guanabenz (2,6) and 2,3-isomer at varying concentrations (
M to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Liquid scintillation counting.
Data Analysis & Expected Results:
-
Calculate % Specific Binding =
. -
Fit data to a One-Site Competition Model (4-parameter logistic).
| Compound | Expected | Interpretation |
| Guanabenz (2,6) | 10 - 50 nM | High potency agonist. |
| 2,3-Isomer | > 10,000 nM | Negligible affinity (Inactive). |
| Clonidine (Ctrl) | 5 - 20 nM | Positive control. |
Protocol B: Functional Cytoprotection Assay (UPR)
Objective: To demonstrate that the 2,3-isomer retains efficacy in preventing ER-stress induced cell death.
Methodology: Cell Viability Assay under ER Stress. Cell Line: HeLa or SH-SY5Y cells. Stressor: Tunicamycin (inhibits N-glycosylation) or Thapsigargin (SERCA inhibitor).
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow adhesion (24h).
-
Pre-treatment: Treat cells with Guanabenz (2,6) or 2,3-isomer (0.1
M – 50 M) for 1 hour. -
Stress Induction: Add Tunicamycin (2.5
g/mL) to all wells except "No Stress" control. -
Incubation: Incubate for 24–48 hours at 37°C.
-
Readout: Measure ATP levels (CellTiter-Glo) or mitochondrial activity (MTT/WST-8).
Data Analysis & Expected Results:
-
Normalize viability to "No Stress" control (100%) and "Stress Only" control (0% or baseline).
-
Efficacy (
): The maximum restoration of viability. -
Potency (
): Concentration required for 50% rescue.
| Compound | Expected | Efficacy | Interpretation |
| Guanabenz (2,6) | 1 - 5 | High | Protects via eIF2 |
| 2,3-Isomer | 1 - 5 | High | Retains protective activity. |
| GSK2606414 | < 0.1 | High | PERK inhibitor (Positive Control). |
Mechanistic Confirmation: Western Blotting
To confirm the cytoprotection is due to the ISR pathway and not off-target effects, quantify Phospho-eIF2
-
Treatment: Treat cells with Tunicamycin + Compound (2,6 or 2,3) for 4–6 hours.
-
Lysis: Use RIPA buffer with phosphatase inhibitors (NaF, Na3VO4).
-
Blotting:
-
Primary Ab: Anti-P-eIF2
(Ser51). -
Loading Ctrl: Total eIF2
or Actin.
-
-
Result: Both isomers should sustain elevated P-eIF2
levels compared to Tunicamycin alone (which triggers a feedback loop dephosphorylation via GADD34). Note: Guanabenz prevents the drop in P-eIF2 that normally occurs as GADD34 is upregulated.
Reference Summary
-
Nguyen, P. H., et al. (2014). "Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost
-adrenergic receptor agonistic activity."[3] ACS Chemical Neuroscience.[3] -
Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science.
-
Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science. (Describes Sephin1, a related analog).
-
Wytensin (Guanabenz Acetate) Prescribing Information. FDA. (For clinical pharmacology of the 2,6-isomer).
Experimental Workflow Diagram
Caption: Parallel experimental workflow to validate the selectivity profile of Guanabenz isomers.
Sources
- 1. Characterization of the enzymatic activity for biphasic competition by guanoxabenz (1-(2,6-dichlorobenzylidene-amino)-3-hydroxyguanidine) at alpha2-adrenoceptors. I. Description of an enzymatic activity in spleen membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic activity and conformation of the antihypertensive specific alpha 2-agonist drug, guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Storage, Handling, and Formulation Protocols for 3-((2,3-Dichlorophenyl)methylene)carbazamidine
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Executive Summary & Mechanistic Context
3-((2,3-Dichlorophenyl)methylene)carbazamidine , widely recognized in literature as Raphin1 (CAS: 94023-67-3 / 2022961-17-5), is a highly selective, orally bioavailable, and brain-penetrant small molecule inhibitor. It is primarily utilized in neuropharmacology and oncology to study protein misfolding diseases, such as Huntington's disease.
Mechanistic Rationale:
Raphin1 selectively targets the PPP1R15B (R15B)-PP1c holophosphatase complex with a high affinity (
Caption: Mechanism of Action: Raphin1 selectively inhibits PPP1R15B to restore proteostasis.
Critical Storage Parameters
The structural integrity of 3-((2,3-Dichlorophenyl)methylene)carbazamidine relies heavily on the stability of its hydrazone/carbazamidine linkage. Strict adherence to temperature and environmental controls is mandatory to prevent spontaneous degradation.
Powder Storage Causality
-
Temperature: Store at -20°C for standard use (up to 3 years) or -80°C for long-term archival.
-
Desiccation (Crucial): The compound must be kept tightly sealed in a desiccated environment. Causality: The carbazamidine moiety is susceptible to nucleophilic attack by ambient moisture, which can lead to slow hydrolysis over extended periods.
-
Light Protection: Store in opaque or amber vials to prevent photo-oxidation of the conjugated double bonds.
Stock Solution Storage Causality
-
Solvent Selection: Use only fresh, anhydrous, high-purity DMSO (
99.9%). Causality: DMSO is highly hygroscopic. Moisture-contaminated DMSO drastically reduces the solubility of hydrophobic compounds, leading to premature precipitation and inaccurate dosing . -
Aliquoting: Divide the reconstituted stock into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, accelerating hydrolytic degradation and causing irreversible crystallization.
Table 1: Summary of Storage Conditions and Shelf Life
| Format | Storage Temperature | Environmental Controls | Maximum Shelf Life |
| Solid Powder | -20°C to -80°C | Desiccated, Protect from Light | 3 Years |
| DMSO Stock Solution | -80°C | Sealed, Anhydrous, Aliquoted | 6 Months |
| DMSO Stock Solution | -20°C | Sealed, Anhydrous, Aliquoted | 1 Month |
| In Vivo Working Solution | Room Temperature | Prepare Fresh | < 12 Hours (Same Day) |
Step-by-Step Formulation Protocols
Because 3-((2,3-Dichlorophenyl)methylene)carbazamidine is highly hydrophobic, aqueous dilution directly from DMSO will result in immediate precipitation. The following protocols utilize co-solvents and surfactants to create thermodynamically stable micelles for in vivo administration.
Protocol A: PEG300 / Tween-80 / Saline Vehicle (Recommended)
This protocol yields a clear, stable working solution at concentrations
Materials Required: Anhydrous DMSO, PEG300, Tween-80, 0.9% Normal Saline.
-
Stock Preparation (10% Volume): Dissolve the required mass of powder in 100% anhydrous DMSO to create a concentrated stock (e.g., 20.8 mg/mL).
-
Validation Checkpoint: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
-
Co-solvent Addition (40% Volume): Transfer the DMSO stock to a sterile formulation tube. Add PEG300 equal to 40% of the final target volume. Vortex vigorously for 30 seconds.
-
Causality: PEG300 acts as a miscible co-solvent, shielding the hydrophobic core of the drug molecule before aqueous exposure.
-
-
Surfactant Addition (5% Volume): Add Tween-80 equal to 5% of the final target volume. Vortex vigorously.
-
Causality: Tween-80 lowers the interfacial tension, allowing the formation of stable micelles that encapsulate the drug-PEG complex.
-
-
Aqueous Dilution (45% Volume): Add 0.9% Saline dropwise while continuously agitating the tube to reach the final volume.
-
Validation Checkpoint: Hold the tube against a light source. The formulation must be a perfectly transparent, single-phase liquid. Any milky turbidity indicates a failure in micelle formation (often due to adding saline too quickly or using moisture-compromised DMSO).
-
Caption: Step-by-step in vivo formulation workflow for Raphin1 using PEG300 and Tween-80.
Protocol B: SBE- -CD Vehicle (Alternative for High Sensitivity Models)
Sulfobutylether-
-
Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to account for 10% of the final volume.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-
-CD in 0.9% normal saline. Ensure it is fully dissolved and sterile-filtered. -
Complexation: Add the 10% DMSO stock dropwise into 90% volume of the 20% SBE-
-CD solution while vortexing continuously.-
Validation Checkpoint: The solution must remain clear. Prepare freshly and administer on the same day to prevent the complex from dissociating over time.
-
Table 2: In Vivo Formulation Ratios
| Formulation Type | Step 1 (Solvent) | Step 2 (Co-solvent) | Step 3 (Surfactant) | Step 4 (Aqueous) | Max Verified Solubility |
| Standard Micellar | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | |
| Cyclodextrin Inclusion | 10% DMSO | None | None | 90% (20% SBE- | |
| Lipid Suspension | 10% DMSO | None | None | 90% Corn Oil |
References
-
"The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP)." MDPI - International Journal of Molecular Sciences. Available at:[Link]
Troubleshooting & Optimization
Stability of 2,3-dichlorobenzylideneaminoguanidine in aqueous solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling 2,3-dichlorobenzylideneaminoguanidine (widely known as Raphin1 ).
Because this compound is an aminoguanidine-derived Schiff base, its structural integrity in aqueous media is inherently precarious. This guide will explain the causality behind its instability, provide self-validating protocols for experimental workflows, and outline the precise mechanisms required to maintain scientific rigor in your drug development and protein misfolding assays.
Section 1: Chemical Properties & Causality of Instability
Q1: Why does 2,3-dichlorobenzylideneaminoguanidine degrade in aqueous solutions? The instability of 2,3-dichlorobenzylideneaminoguanidine is rooted in its chemical structure. The molecule contains an azomethine bond (-N=CH-) linking the 2,3-dichlorobenzyl ring to the aminoguanidine moiety. In aqueous environments, this imine bond is highly susceptible to nucleophilic attack by water molecules. This reaction leads to the hydrolysis of the compound, breaking it down into 2,3-dichlorobenzaldehyde and aminoguanidine [1]. The rate of this hydrolysis is highly pH-dependent; acidic environments catalyze the protonation of the imine nitrogen, drastically accelerating degradation, whereas neutral-to-alkaline conditions offer temporary kinetic stability.
Q2: How does the degradation of this compound impact biological assays?
Raphin1 is a highly selective inhibitor of the PPP1R15B (R15B)-PP1c holophosphatase complex (
Fig 1: Mechanism of action for intact 2,3-dichlorobenzylideneaminoguanidine (Raphin1).
Section 2: Quantitative Data & Stability Matrices
To ensure reproducibility, all quantitative data regarding the solubility and stability of 2,3-dichlorobenzylideneaminoguanidine have been summarized below.
Table 1: Solubility and Storage Stability Matrix
| Solvent System | Max Solubility | Storage Temp | Max Shelf Life | Causality / Note |
| Anhydrous DMSO | ~58 mg/mL | -80°C | 6 months | Prevents nucleophilic attack by water [3]. |
| Anhydrous DMSO | ~58 mg/mL | -20°C | 1 month | Increased risk of thermal degradation over time. |
| Ethanol | ~8 mg/mL | -20°C | 1-2 weeks | Lower solubility; potential for transacetalization. |
| Aqueous Buffer (pH 7.4) | < 0.5 mg/mL | Room Temp | < 12 hours | Use immediately. Hydrolysis begins upon mixing [4]. |
| Aqueous Buffer (pH < 5.0) | < 0.5 mg/mL | Room Temp | < 1 hour | Acid-catalyzed rapid hydrolysis of the azomethine bond. |
Section 3: Self-Validating Experimental Protocols
To prevent experimental artifacts caused by compound degradation or precipitation, you must employ a self-validating workflow. Do not store aqueous working solutions.
Protocol: Preparation and Validation of Aqueous Working Solutions
-
Step 1: Reconstitution in Anhydrous Solvent
-
Action: Dissolve the lyophilized solid in fresh, anhydrous DMSO to create a concentrated stock (e.g., 20.8 mg/mL or 58 mg/mL).
-
Causality: Moisture-contaminated DMSO will introduce water into the system, initiating premature hydrolysis during storage [3]. Using anhydrous DMSO isolates the azomethine bond from nucleophiles.
-
-
Step 2: Aliquoting to Prevent Condensation
-
Action: Divide the stock into single-use 10 µL aliquots and immediately transfer to -80°C.
-
Causality: Repeated freeze-thaw cycles cause atmospheric moisture to condense inside the vial. Single-use aliquots ensure the compound remains completely dry until the exact moment of the assay.
-
-
Step 3: Aqueous Dilution with Co-solvents
-
Action: Immediately prior to cell treatment, dilute the DMSO stock into your aqueous buffer. If precipitation occurs (cloudiness), utilize a co-solvent formulation: Add the DMSO stock to PEG300 (40% final v/v), mix, add Tween-80 (5% final v/v), mix, and finally add Saline (55% final v/v) [4].
-
Causality: Aminoguanidine Schiff bases are highly hydrophobic. The step-wise addition of PEG300 and Tween-80 lowers the dielectric constant of the solution and forms micelles, preventing the 2,3-dichlorobenzyl ring from aggregating and precipitating out of the aqueous phase.
-
-
Step 4: Self-Validation via UV-Vis Spectroscopy
-
Action: Before applying the working solution to your biological model, measure its UV-Vis absorbance. Look for the characteristic
at ~274 nm. -
Causality: The intact conjugated
-system of the Schiff base absorbs strongly at 274 nm. If the compound has hydrolyzed, the spectrum will shift, revealing the peak of the degradation product (2,3-dichlorobenzaldehyde). A stable 274 nm peak validates that the active inhibitor is intact and ready for use.
-
Fig 2: Self-validating workflow for the preparation of aqueous Schiff base solutions.
Section 4: Troubleshooting FAQs
Q3: My working solution turned cloudy upon addition to the cell culture media. What happened? You have exceeded the maximum aqueous solubility limit (< 0.5 mg/mL). When the DMSO stock is introduced rapidly into a high-volume aqueous environment, the localized drop in solvent hydrophobicity causes the compound to crash out of solution. Solution: Pre-warm your media to 37°C and add the DMSO stock dropwise while vortexing, or utilize the PEG300/Tween-80 co-solvent method described in Step 3 of the protocol [4].
Q4: I am seeing high variability in my eIF2
References
Technical Support Center: Troubleshooting Precipitation of Guanabenz Analogs in Cell Culture
Introduction: The Physicochemical Challenge
Welcome to the technical support hub for Proteostasis Regulators. You are likely here because you have observed a "crashing out" event—visible turbidity or microscopic crystallization—when introducing Guanabenz or its derivative Sephin1 into cell culture media.
These compounds are hydrophobic weak bases often supplied as acetate salts to improve shelf stability. While highly soluble in organic solvents like DMSO, they possess a steep solubility drop-off in aqueous buffers (pH 7.4). The precipitation you observe is typically "Solvent Shock"—a kinetic event where the drug molecules aggregate faster than they can disperse into the aqueous phase.[1]
This guide provides a self-validating troubleshooting protocol to ensure your drug remains in solution, guaranteeing that your IC50 data reflects true biological activity, not just solubility limits.
Part 1: Critical Troubleshooting (Q&A)
Category A: Stock Solution & Storage
Q: My Guanabenz acetate powder won't dissolve in water even though the datasheet says "Soluble to 10 mg/mL". Is the batch defective? A: The batch is likely fine. While technically soluble in water under specific conditions (low pH, heat, sonication), aqueous stock solutions are thermodynamically unstable and prone to hydrolysis or recrystallization at neutral pH.
-
The Fix: Always prepare your primary stock solution in 100% anhydrous DMSO .
-
Standard: Dissolve at 10–50 mM in DMSO. This ensures the stock is 1000x concentrated, allowing you to keep the final DMSO volume on cells below 0.1% (v/v) [1].
Q: I see crystals in my DMSO stock after thawing it from -20°C. Should I filter it? A: Absolutely not. Filtering removes the active pharmaceutical ingredient (API), altering the concentration unknown.
-
The Fix: DMSO has a high freezing point (19°C). Crystals are often just frozen solvent or drug that nucleated during freezing.
-
Protocol: Warm the vial to 37°C for 5–10 minutes and vortex vigorously. Ensure the solution is optically clear before use. If precipitation persists at room temperature, the stock concentration is too high; dilute it further with fresh DMSO [2].
Category B: Dilution & Media Interaction[1][2]
Q: The stock is clear, but a white cloud forms immediately when I pipette it into the media. Why? A: You are experiencing Solvent Shock . When a droplet of 100% DMSO stock hits the aqueous media, the DMSO diffuses away rapidly, leaving the hydrophobic drug molecules "stranded" in water at a local concentration far exceeding their solubility limit. They aggregate instantly.
-
The Fix: Use the "Intermediate Dilution Method" (see Protocol 1 below) or the "Jet-Mixing" technique. Never add high-concentration stock directly to a static volume of media.
Q: Does the amount of Serum (FBS) in my media matter? A: Yes, critically. Serum albumin (BSA/HSA) acts as a carrier protein, sequestering hydrophobic drugs and preventing precipitation.
-
Insight: Precipitation is significantly more likely in serum-free media (e.g., Opti-MEM, Neurobasal) than in media with 10% FBS.
-
Recommendation: If your experiment allows, pre-incubate the drug in media containing serum for 15 minutes at 37°C before adding to cells. This allows the drug-albumin equilibrium to stabilize [3].
Q: Can I use a "Vehicle Control" that is just media? A: No. You must use a DMSO-matched control .
-
Reasoning: DMSO itself can induce cellular stress or membrane permeabilization at >0.1%. If your drug condition has 0.1% DMSO and your control has 0%, any observed toxicity might be solvent-induced, not drug-induced.
Part 2: Validated Experimental Protocols
Protocol 1: The "Intermediate Dilution" Method
Use this method to prevent solvent shock for concentrations >10 µM.
-
Calculate: Determine the final mass required.
-
Primary Stock: Prepare 50 mM Guanabenz in DMSO.
-
Intermediate Step: Prepare a 10x working solution in culture media.
-
Example: To treat 10 mL of cells at 10 µM:
-
Take 2 µL of 50 mM Stock.
-
Add to 1 mL of pre-warmed (37°C) media in a separate tube.
-
Vortex immediately and vigorously for 10 seconds.
-
-
Final Addition: Add this 1 mL mixture to your 9 mL of cell culture.
-
Result: The drug is already dispersed, preventing the local high-concentration shock.
-
Protocol 2: Visual Verification (Microscopy)
Trust but verify. Do this for every new batch or concentration.
-
Prepare a "Dummy Plate" (no cells, just media + drug).
-
Incubate at 37°C for 2 hours (precipitation can be slow).
-
Inspect under a phase-contrast microscope at 10x and 40x.
-
Pass: Field is clear.
-
Fail: Dark, needle-like crystals or amorphous "debris" are visible.
Part 3: Data Summary & Visualization
Table 1: Solubility Profile of Guanabenz Acetate
| Solvent System | Max Solubility | Stability | Recommended Use |
| 100% DMSO | ~50 mM (14 mg/mL) | High (Months at -20°C) | Primary Stock |
| 100% Ethanol | ~5 mM | Moderate | Alternative if DMSO toxic |
| PBS (pH 7.4) | < 100 µM | Very Low (Precipitates) | Do Not Use for Stock |
| Media + 10% FBS | ~50–100 µM | Moderate (Hours-Days) | Final Experimental Condition |
Figure 1: Troubleshooting Decision Tree
Caption: Figure 1. Systematic workflow for diagnosing and resolving precipitation issues with Guanabenz/Sephin1. Follow the path based on visual inspection of the stock and media.
Figure 2: Biological Context (Mechanism of Action)
Understanding the pathway ensures you do not overdose the system, which is a common cause of precipitation. These drugs target the Integrated Stress Response (ISR) .
Caption: Figure 2. Mechanism of Action. Guanabenz and Sephin1 inhibit the PPP1R15A phosphatase complex [4], maintaining levels of phosphorylated eIF2α to protect cells from protein misfolding stress. Overdosing leads to off-target toxicity and solubility issues.
References
-
BenchChem Technical Support. (2025).[2] Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem. Link
-
Tocris Bioscience. (2023). Sephin 1 Product Data Sheet & Solubility Guide. Tocris. Link
-
Sigma-Aldrich. (2024). Common Cell Culture Problems: Precipitates and Media Interaction. Merck KGaA. Link
-
Das, I., et al. (2015).[3] Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. Link
Sources
Technical Support Center: Handling and Troubleshooting E/Z Isomerization of 3-((2,3-Dichlorophenyl)methylene)carbazamidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical and pharmacological challenges associated with 3-((2,3-Dichlorophenyl)methylene)carbazamidine (CAS 94023-67-3).
This compound is a brain-penetrant, potent, and selective inhibitor of the protein phosphatase 1 regulatory subunit (PPP1R15A, also known as GADD34)[]. By inhibiting this complex, the compound prevents the premature dephosphorylation of eIF2α, thereby sustaining the Unfolded Protein Response (UPR) and protecting cells from proteotoxicity[2]. However, the compound's efficacy and analytical quantification are frequently compromised by the spontaneous E/Z isomerization of its hydrazone (C=N) bond. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to maintain scientific integrity in your workflows.
Fig 1. UPR signaling pathway and targeted inhibition of PPP1R15A by the active E-isomer.
Part 1: The Causality of E/Z Isomerization
The E/Z isomerism arises from the spatial arrangement of substituents around the central C=N hydrazone bond[3]. The (E)-isomer —where the bulky 2,3-dichlorophenyl group and the carbazamidine moiety are trans to each other—is thermodynamically favored due to minimized steric hindrance. Crucially, only the (E)-isomer possesses the correct three-dimensional conformation to dock into the PPP1R15A/PP1c binding pocket.
Why does isomerization occur?
The C=N double bond is highly susceptible to environmental factors. In protic solvents (e.g., water, methanol, or acidic mobile phases), the imine nitrogen becomes transiently protonated. This protonation draws electron density away from the C=N
Part 2: Quantitative Isomer Dynamics
To accurately interpret your data, you must understand the distinct physicochemical behaviors of the two isomers. The table below summarizes their properties based on chromatographic and thermodynamic profiling.
| Property | (E)-Isomer (Active) | (Z)-Isomer (Inactive) |
| Thermodynamic Stability | High (>95% at equilibrium in aprotic media) | Low (<5% at equilibrium in aprotic media) |
| Pharmacological Target | Binds PPP1R15A/PP1c complex | Fails to bind (steric clash) |
| LC-MS/MS Retention Time (C18) | ~4.2 min (Baseline resolved at 4°C) | ~3.8 min (Baseline resolved at 4°C) |
| Interconversion Half-life (MeOH, 25°C) | ~2.5 hours | ~2.5 hours |
| Interconversion Half-life (DMSO, 25°C) | > 72 hours | N/A |
Part 3: Troubleshooting Guides & FAQs
Q: I am seeing inconsistent IC50 values in my cytoprotection assays. What is going wrong?
A: Your stock solutions are likely degrading via E
Q: My LC-MS/MS chromatogram shows a split peak or a broad, tailing "bridge" between two peaks for a supposedly pure standard. Is my compound degrading? A: Not necessarily. This is a classic hallmark of on-column E/Z isomerization[2]. If the interconversion rate of the isomers is similar to the timescale of your chromatographic separation, the molecules will change states while moving through the column, creating a "bridge" or tailing effect.
Fig 2. Troubleshooting logic for resolving E/Z isomerization artifacts in chromatography.
Part 4: Self-Validating Experimental Protocols
To ensure rigorous scientific output, implement the following step-by-step methodologies. Each protocol contains a built-in validation step to guarantee system integrity.
Protocol 1: Preparation of Isomer-Stable Biological Assay Stocks
Causality: Aprotic environments prevent the protonation-dependent reduction of C=N double bond character, locking the compound in its active (E)-conformation.
-
Solubilization: Weigh the lyophilized 3-((2,3-Dichlorophenyl)methylene)carbazamidine powder in a low-light environment. Dissolve immediately in 100% anhydrous DMSO to create a 10 mM master stock.
-
Aliquotting: Dispense the master stock into amber microcentrifuge tubes to prevent photo-catalyzed
excitation. -
Storage: Flash-freeze in liquid nitrogen and store at -80°C.
-
Self-Validation Step: Before utilizing a new batch for critical cell-based assays, dilute a 1 µL test aliquot into cold acetonitrile. Inject immediately into an LC-MS/MS system at 4°C. Validation Criterion: The (E)-isomer peak must account for >95% of the total Area Under the Curve (AUC). If the (Z)-isomer peak exceeds 5%, the stock has been compromised by moisture/light and must be discarded.
Protocol 2: Temperature-Validated LC-MS/MS Quantification
Causality: Sub-ambient column temperatures reduce the kinetic energy of the system, trapping the molecules in their current isomeric state and preventing on-column interconversion[2].
-
Column Selection: Utilize a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Temperature Control: Set the column oven temperature strictly to 4°C .
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Gradient: Run a rapid gradient from 5% B to 95% B over 4.5 minutes at a flow rate of 0.3 mL/min.
-
Self-Validation Step: Run the identical sample at two different column temperatures: 4°C and 40°C. Validation Criterion: At 4°C, you should observe two baseline-resolved peaks (the E and Z isomers). At 40°C, these peaks should coalesce into a single, broad, tailing peak. This dynamic thermal response self-validates that the dual peaks are interconverting geometric isomers rather than a co-eluting chemical impurity[2].
References
- CAS 94023-67-3 (3-[(2,3-Dichlorophenyl)methylene]carbazamidine). BOC Sciences.
- US20240293343A1 - Benzylideneaminoguanidine derivatives as NR2B-selective NMDA receptor antagonists and their therapeutic applications. Google Patents.
- (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine. Benchchem.
Sources
Technical Support Center: Bioavailability Enhancement for 2,3-Dichloro Guanidine Derivatives
Status: Operational Ticket ID: BIO-GUAN-23-CL Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]
Diagnostic Hub: Identify Your Bioavailability Bottleneck
Before applying a fix, we must diagnose the root cause. 2,3-dichloro guanidine derivatives present a unique "push-pull" physicochemical challenge:
-
The Guanidine Core: Highly basic (
), ensuring the molecule is ionized (protonated) at physiological pH. This severely limits passive membrane permeability.[1] -
The 2,3-Dichlorophenyl Ring: Adds significant lipophilicity (
increase) and crystal lattice energy, potentially reducing aqueous solubility compared to alkyl guanidines.
Is your compound BCS Class III (High Sol/Low Perm) or Class IV (Low Sol/Low Perm)?
Use the following flowchart to determine your remediation strategy:
Figure 1: Decision matrix for selecting the appropriate bioavailability enhancement strategy based on physicochemical profiling.
Troubleshooting Guide: Permeability Issues (The "Charge" Problem)
Context: The protonated guanidinium cation is the primary barrier to absorption.[1] The 2,3-dichloro substitution withdraws electrons, slightly lowering the
Strategy A: The Prodrug Approach (Chemical Modification)
Recommended for: Early-stage leads where chemical modification is viable.
FAQ: How do I mask the guanidine charge without losing potency? Answer: You must convert the highly basic guanidine into a neutral species that reverts to the active parent drug in plasma.
Protocol: Guanidine Cyclic Diimide (GCDI) Synthesis Recent breakthroughs (2024) utilize cyclic anhydrides to form GCDIs.[1][2][3] This effectively "hides" the charge and dramatically increases lipophilicity.[1][4]
-
Reagents: 2,3-dichlorophenylguanidine derivative + Succinic anhydride (or dimethyl succinic anhydride for tunable lipophilicity).
-
Conditions: Reflux in toluene or acetic acid (mild conditions).[1]
-
Mechanism: The anhydride reacts with the guanidine to form a cyclic imide.[1] This structure is neutral at pH 7.4.[1]
-
Bio-activation: Upon absorption, the GCDI is hydrolyzed by serum esterases/hydrolases, releasing the active guanidine drug.[1]
| Prodrug Strategy | Chemical Moiety | Pros | Cons |
| GCDI (Recommended) | Cyclic Diimide | Tunable lipophilicity; clean reversion in plasma.[1][3][4] | Requires specific structural geometry.[1] |
| Carbamate | Reduces basicity; standard synthesis.[1] | Hydrolysis rate can be unpredictable; stability issues.[1] | |
| N-Hydroxylation | Lowers | Metabolic instability (reduction back to amine can be fast).[1] |
Strategy B: Hydrophobic Ion Pairing (HIP)
Recommended for: Advanced candidates where covalent modification is impossible.
FAQ: Can I improve permeability without changing the molecule's structure? Answer: Yes, by forming a Hydrophobic Ion Pair (HIP). You essentially "cap" the positive charge of the guanidine with a lipophilic counter-ion, allowing the neutral complex to cross the lipid bilayer.
Protocol: Preparation of Guanidine-Surfactant Ion Pairs
-
Selection: Choose an anionic surfactant (e.g., Sodium Deoxycholate, Sodium Lauryl Sulfate, or Pamoic Acid).[1]
-
Stoichiometry: Mix drug and counter-ion in a 1:1 molar ratio in a solvent where both are soluble (e.g., Methanol/Water).
-
Isolation: Evaporate solvent or precipitate the complex.[1]
-
Validation: Measure the Partition Coefficient (
) vs. the parent drug.[1] You should see a shift from negative to positive LogP.[1]
Figure 2: Mechanism of Hydrophobic Ion Pairing (HIP) facilitating membrane transport of cationic guanidines.
Troubleshooting Guide: Solubility Issues (The "Brick Dust" Problem)
Context: The 2,3-dichloro substitution increases the crystal lattice energy.[1] If your derivative precipitates in intestinal buffer (FaSSIF), permeability enhancement alone will fail.[1]
FAQ: My compound dissolves in DMSO but crashes out in water. What now? Answer: You are dealing with a "grease ball" effect complicated by the crystal lattice.[1]
Protocol: Cyclodextrin Complexation
Substituted benzene guanidines bind well to Hydroxypropyl-
-
Method: Kneading method or freeze-drying.[1]
-
Ratio: Start with 1:1 and 1:2 (Drug:CD) molar ratios.
-
Outcome: This creates an "amorphous" inclusion complex, bypassing the high crystal lattice energy of the 2,3-dichloro derivative.[1]
-
Verification: DSC (Differential Scanning Calorimetry) – disappearance of the drug's melting peak indicates successful inclusion.[1]
Analytical & Stability FAQs
Q: Why do I see severe peak tailing on HPLC? A: The basic guanidine group interacts with residual silanols on the silica column.[1]
-
Fix: Use a "End-capped" column (e.g., C18 with high carbon load) or add a modifier like 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to the mobile phase to compete for silanol sites.
Q: My prodrug degrades in the stomach (pH 1.2). A: Guanidine carbamates can be acid-labile.[1]
-
Fix: Switch to the GCDI (Guanidine Cyclic Diimide) strategy (see Section 2), which shows superior stability in acidic media compared to standard carbamates.
Q: Is the 2,3-dichloro group metabolically stable? A: Generally, yes.[1] The chlorines block the 2 and 3 positions from metabolic oxidation (CYP450). However, monitor for de-chlorination or para-hydroxylation (position 4) if that position is open.[1]
References
-
Prodrug Strategies (GCDI): Jung, Y. et al. (2024).[1][2][3][5] A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics. ACS Central Science.[1][5] [5]
-
Cyclodextrin Formulation: Taylor & Francis.[1] (2022).[1] Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Pharmaceutical Development and Technology.[1][6]
-
Ion Pairing: Suresh, P. K., & Paul, S. D. (2011).[1] Ion-paired Drug Delivery: An Avenue for Bioavailability Improvement. Sierra Leone Journal of Biomedical Research.
-
Physicochemical Properties: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 11334, 2,3-Dichlorophenol.
Sources
- 1. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Novel prodrug strategy based on reversibly degradable guanidine imides to enhance oral bioavailability and prolong pharmacokinetics | Poster Board #815 - American Chemical Society [acs.digitellinc.com]
- 5. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
Degradation products of 3-((2,3-Dichlorophenyl)methylene)carbazamidine
The following technical guide details the degradation profile, stability mechanisms, and troubleshooting protocols for 3-((2,3-Dichlorophenyl)methylene)carbazamidine . This compound is a structural isomer of the antihypertensive drug Guanabenz and an analog of the proteostasis regulator Sephin1 . It acts as a selective inhibitor of the PPP1R15A regulatory subunit of protein phosphatase 1.[1]
Due to the specific benzylidene-hydrazinecarboximidamide scaffold, this molecule exhibits a distinct degradation sensitivity to hydrolysis and photo-isomerization.
Compound: 3-((2,3-Dichlorophenyl)methylene)carbazamidine Class: Benzylidene-guanidine derivative / Phosphatase Inhibitor Key Application: Proteostasis regulation, inhibition of PPP1R15A (GADD34).
Degradation Pathway Analysis
Understanding the "why" behind impurity formation is critical for troubleshooting. This molecule degrades primarily through hydrolytic cleavage of the imine bond and photo-induced isomerization .
Core Degradation Mechanisms
-
Hydrolysis (Acid/Base Catalyzed):
-
Mechanism: Water attacks the electrophilic carbon of the imine (
) bond. This is the dominant pathway in aqueous solution, accelerated by low/high pH. -
Primary Products: 2,3-Dichlorobenzaldehyde and Aminoguanidine (Hydrazinecarboximidamide).
-
Secondary Product: The aldehyde can further oxidize to 2,3-Dichlorobenzoic acid upon exposure to air.
-
-
Geometric Isomerization (Photolysis):
-
Mechanism: The imine double bond allows for E/Z isomerism. The thermodynamically stable form is typically the E (trans) isomer. Exposure to UV/visible light causes conversion to the Z (cis) isomer.
-
Impact: The Z-isomer often has different pharmacological potency and solubility.
-
-
Cyclization (Trace):
-
Under high thermal stress, the guanidine moiety can cyclize with the aromatic ring or degradation intermediates to form triazine-like impurities, though this is rare compared to hydrolysis.
-
Visualizing the Pathway
The following diagram maps the degradation cascade, linking environmental stressors to specific breakdown products.
Figure 1: Mechanistic cascade showing the conversion of the parent compound into isomeric, hydrolytic, and oxidative degradants.
Troubleshooting Q&A: Experimental Scenarios
This section addresses specific issues researchers encounter during synthesis, storage, or analysis.
Scenario A: Unknown Peaks in HPLC
Q: I see a new peak eluting before the main peak (RRT ~0.5 - 0.6) after leaving my sample in buffer overnight. What is it?
-
Diagnosis: This is likely Aminoguanidine or 2,3-Dichlorobenzoic acid (if oxidized). However, Aminoguanidine is very polar and often elutes in the void volume on C18 columns.
-
Most Likely: If the peak is retained but earlier than the parent, check for 2,3-Dichlorobenzoic acid .
-
Action:
-
Check the UV spectrum of the peak. Benzoic acid derivatives have distinct absorption maxima compared to the benzylidene parent.
-
Run a standard of 2,3-Dichlorobenzoic acid.
-
Prevention: Prepare samples fresh. Avoid storing in acidic buffers for >4 hours.
-
Q: I see a peak eluting immediately after or very close to the main peak. It increases when the sample is left on the benchtop.
-
Diagnosis: This is the Z-isomer formed via photo-isomerization.
-
Mechanism: Ambient lab light (fluorescent) is sufficient to drive the
transition. -
Action:
-
Perform the analysis using amber glassware.
-
Protect the autosampler tray from light.
-
Verification: If you heat the sample (thermal relaxation) and the peak decreases, it is the Z-isomer.
-
Scenario B: Loss of Potency in Bioassays
Q: My IC50 values are shifting, and the compound seems less active in cellular assays. The LC-MS looks mostly clean.
-
Diagnosis: Hydrolysis in Stock Solution .
-
Explanation: DMSO stocks can absorb atmospheric moisture. Even 1% water content in DMSO can trigger slow hydrolysis over weeks at -20°C, releasing 2,3-Dichlorobenzaldehyde.
-
Toxicology Note: The aldehyde byproduct is reactive and may cause off-target toxicity or "false" activity in some assays, confounding results.
-
Action:
-
Store DMSO stocks in single-use aliquots.
-
Purge vials with argon/nitrogen before sealing.
-
Check the stock periodically by NMR (aldehyde proton signal at ~10.3 ppm).
-
Analytical Reference Data
Use these parameters to validate the identity of degradation products.
Table 1: Key Degradation Products & Identification
| Compound Name | Structure Fragment | Relative Retention (RRT)* | Detection Characteristic |
| Parent (E-isomer) | Benzylidene-guanidine | 1.00 | UV |
| Z-Isomer | Geometric Isomer | ~1.05 - 1.10 | Similar UV to parent; reversible with heat |
| 2,3-Dichlorobenzaldehyde | Aldehyde cleavage | ~1.20 - 1.50 (Method dependent) | Distinct almond-like odor (if bulk); Carbonyl stretch ~1700 cm⁻¹ (IR) |
| 2,3-Dichlorobenzoic Acid | Carboxylic Acid | ~0.40 - 0.60 (pH dependent) | Acidic pKa ~3.5; Shifts with mobile phase pH |
| Aminoguanidine | Guanidine fragment | ~0.10 (Void Volume) | Poor UV absorbance; requires derivatization or ELSD |
*Note: RRTs are estimated for a standard C18 Reverse Phase method (Water/Acetonitrile/0.1% Formic Acid).
Recommended HPLC Method (Stability Indicating)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 265 nm.
-
Rationale: Acidic mobile phase suppresses ionization of the benzoic acid impurity, improving its retention and peak shape.
Troubleshooting Workflow
Follow this logic flow to identify unknown impurities.
Figure 2: Decision tree for rapid identification of degradation products based on chromatographic behavior.
References
-
Guanabenz Degradation Profile : Holmes, R. B., et al. (1979). "Guanabenz degradation products and stability assay." Journal of Pharmaceutical Sciences, 68(8), 1010-1012.
-
Sephin1 Characterization : Das, I., et al. (2015).[1] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1] Science, 348(6231), 239-242. [1]
-
Hydrolysis of Schiff Bases : Cordes, E. H., & Jencks, W. P. (1962). "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society, 84(5), 832–837.
-
2,3-Dichlorobenzaldehyde Properties : PubChem Compound Summary for CID 22078, 2,3-Dichlorobenzaldehyde.
Sources
Technical Support Center: Purification of Synthesized 2,3-Guanabenz Analog
Case ID: GNZ-23-PUR Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Impurity Removal and Polymorph Control in 2,3-Dichlorobenzylideneaminoguanidine Synthesis
Executive Summary & Molecule Profile
User Context: You are synthesizing the 2,3-dichloro analog of Guanabenz ([(2,3-dichlorobenzylidene)amino]guanidine). Unlike the clinical 2,6-isomer (Guanabenz), the 2,3-substitution pattern alters crystal packing and solubility, often leading to persistent sticky oils or trapped impurities during the condensation of 2,3-dichlorobenzaldehyde and aminoguanidine.
Target Molecule Profile:
-
Core Structure: Aminoguanidine hydrazone.
-
Key Functionality: Basic guanidine tail (pKa ~8.1), lipophilic dichlorophenyl head.
-
Critical Impurities:
-
Unreacted Aldehyde: 2,3-Dichlorobenzaldehyde (Lipophilic, distinct odor).
-
Azine Bis-Adduct: Symmetric impurity formed if hydrazine is present or via hydrolysis/re-condensation. Highly lipophilic, often yellow/orange.
-
Triazole Byproducts: Cyclized thermal degradation products (if reaction temp >100°C).
-
Geometric Isomers: E/Z isomerization around the C=N bond (often visible as split HPLC peaks).
-
Troubleshooting Hub (Q&A)
Select the symptom that best matches your observation.
Issue 1: "My product smells like almonds or chemicals, and the NMR shows a peak around 10 ppm."
Diagnosis: Residual 2,3-Dichlorobenzaldehyde. Technical Insight: The aldehyde starting material is lipophilic and can co-precipitate with the free base. Simple water washes are ineffective. Solution: Protocol B (Bisulfite Scavenging) is the gold standard here. Sodium metabisulfite forms a water-soluble bisulfite adduct with the aldehyde, allowing it to be washed away in the aqueous phase while your product remains in the organic phase or solid state.
Issue 2: "The solid is yellow/orange, but it should be white."
Diagnosis: Azine contamination or oxidation products. Technical Insight: Aminoguanidine is unstable; if it degrades to hydrazine, the hydrazine reacts with 2 moles of aldehyde to form the azine (Ar-CH=N-N=CH-Ar). This molecule is highly conjugated (colored) and very lipophilic. Solution:
-
Acid-Base Workup (Protocol A): The azine is not basic. Dissolving your crude product in dilute HCl will solubilize the Guanabenz analog (protonated) but leave the colored azine as an insoluble solid that can be filtered off.
-
Recrystallization: Use Ethanol/Water with activated charcoal.
Issue 3: "I see two close peaks in HPLC (approx. 90:10 ratio) that won't separate."
Diagnosis: E/Z Geometric Isomerism. Technical Insight: The C=N double bond allows for E (trans) and Z (cis) isomers. This is often an equilibrium state, not a chemical impurity. In solution, they interconvert rapidly depending on pH and solvent. Action: Do not attempt to purify further if mass spec confirms identity. Ensure your HPLC method uses a buffered mobile phase (e.g., TEAP or TFA) to stabilize the peak shape.
Issue 4: "The product is a sticky oil that won't crystallize."
Diagnosis: Impurity-inhibited crystallization or formation of a "soft" salt. Technical Insight: The 2,3-analog often has a lower melting point than the 2,6-isomer. Residual solvent or aldehyde acts as a plasticizer. Solution: Convert to the Acetate Salt . The acetate salt of Guanabenz analogs generally crystallizes better than the hydrochloride (which can be hygroscopic) or the free base.
-
Quick Fix: Dissolve oil in minimal hot ethanol, add 1.1 eq Glacial Acetic Acid, then dilute with Ethyl Acetate or Ether to induce precipitation.
Detailed Purification Protocols
Protocol A: The "Acid-Base Reset" (Removes Azines & Non-Basic Impurities)
Use this when the product is highly colored or contains significant non-basic organic impurities.
-
Dissolution: Suspend the crude solid/oil in 1.0 M HCl (approx. 10 mL per gram of product).
-
Extraction (The Wash):
-
The product will dissolve (forming the hydrochloride salt).
-
Impurity Check: If a yellow solid or oil remains undissolved, this is likely the azine or aldehyde .
-
Wash the aqueous acidic solution with Dichloromethane (DCM) or Ethyl Acetate (2 x vol). Discard the organic layer (this contains the impurities).
-
-
Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly basify with 2.0 M NaOH or Saturated NaHCO₃ to pH ~10.
-
The product will precipitate as the free base white solid.
-
-
Collection: Filter, wash with cold water, and dry.
Protocol B: Bisulfite Scavenging (Targeting Aldehyde)
Use this if the specific impurity is unreacted aldehyde.
-
Preparation: Prepare a 10% (w/v) Sodium Metabisulfite (Na₂S₂O₅) aqueous solution.
-
Execution:
-
If product is solid: Suspend crude solid in the bisulfite solution and stir vigorously for 1 hour. Filter and wash with water.[1]
-
If product is dissolved in organics: Wash the organic layer (e.g., EtOAc) with the bisulfite solution (2x). The aldehyde migrates to the water layer as the bisulfite adduct.
-
Protocol C: Recrystallization (Final Polish)
Standard method for salt forms (Acetate/HCl).
| Parameter | Recommendation |
| Solvent System | Ethanol : Water (Start with hot EtOH, add H₂O until turbid) |
| Alternative | Methanol : Isopropyl Ether (Good for Acetate salts) |
| Temperature | Dissolve at reflux; Cool slowly to RT, then 4°C. |
| Anti-Solvent | If using pure alcohol, add Ethyl Acetate dropwise to induce nucleation. |
Visualizations
Figure 1: Impurity Formation Pathways
Understanding where the yellow color and smell come from.
Caption: Chemical pathways leading to common impurities. Note that 'Azine' formation is irreversible and requires physical separation (Protocol A).
Figure 2: Purification Decision Tree
Follow this logic flow to select the correct protocol.
Caption: Strategic workflow for selecting the appropriate purification method based on observed physicochemical properties.
References
-
Smolecule. (2023). Benzylideneaminoguanidine: Synthesis and Properties. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (2024). Guanabenz Acetate: Physical Properties and Solubility. Inxight Drugs.[2] Retrieved from
-
Capaldi, D., et al. (2017).[3] Impurities in Oligonucleotide Drug Substances and Drug Products. Nucleic Acid Therapeutics.[3][4] Retrieved from
-
MedChemExpress. (2024). Guanabenz Acetate Datasheet and Storage. Retrieved from
-
PubChem. (2024). Guanabenz Acetate Compound Summary. National Library of Medicine. Retrieved from
Sources
Validation & Comparative
Part 1: Structural Characterization & NMR Performance Comparison
As a Senior Application Scientist, evaluating the structural and functional nuances of structurally related small molecules requires moving beyond basic data reporting. We must interrogate why specific molecular modifications dictate divergent analytical signatures and biological outcomes.
This guide provides an objective, in-depth comparison between the product Raphin1 (3-((2,3-Dichlorophenyl)methylene)carbazamidine) and its structural alternative Guanabenz (2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide). By shifting a single chlorine atom from the ortho (C6) to the meta (C3) position, we fundamentally alter the molecule's steric profile, its NMR signature, and its biological target selectivity[1].
To objectively differentiate Raphin1 from Guanabenz, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The analytical challenge lies in distinguishing the subtle electronic and steric changes induced by the chlorine shift.
The Causality of Structural Signatures
In Guanabenz, the symmetric 2,6-dichloro substitution creates severe steric clash with the hydrazone (imine) moiety. This forces the aromatic ring to twist out of coplanarity with the C=N double bond, breaking the extended
Conversely, the 2,3-dichloro arrangement in Raphin1 removes the bilateral steric hindrance. This allows the molecule to adopt a highly planar conformation, maximizing
Table 1: Comparative H NMR Spectral Assignments (DMSO- )
| Resonance | Raphin1 (2,3-Dichloro) | Guanabenz (2,6-Dichloro) | Structural Causality |
| Imine (CH=N) | ~8.45 ppm (s, 1H) | 8.35 ppm (s, 1H) | Asymmetric 2,3-substitution permits greater ring coplanarity, increasing conjugation and deshielding the imine proton. |
| Aromatic H (ortho/meta) | 7.80 (dd, 1H), 7.65 (dd, 1H) | 7.45 (d, 2H) | Loss of |
| Aromatic H (para) | 7.40 (t, 1H) | 7.35 (t, 1H) | Maintained electronic environment; minor inductive shift. |
| Amidine (NH/NH₂) | 6.0–7.5 ppm (br, 3H) | 5.8–7.3 ppm (br, 3H) | Broadened by |
Self-Validating Protocol: NMR Acquisition & Purity Validation
To ensure absolute trustworthiness in batch-to-batch structural verification, the following self-validating NMR protocol must be utilized:
-
Sample Preparation: Dissolve 5.0 mg of the lyophilized compound in 600 µL of 100% isotopically pure DMSO-
.-
Causality: DMSO-
is selected to disrupt intermolecular hydrogen bonding of the amidine group, ensuring sharp, well-resolved aromatic signals while preventing the rapid proton exchange that obscures signals in protic solvents.
-
-
Instrument Calibration: Acquire spectra on a 500 MHz NMR spectrometer at 298 K.
-
Self-Validation Check: Before analyzing the API, verify the residual DMSO pentet is locked exactly at 2.50 ppm. This internal calibration ensures that subtle chemical shift differences (e.g., the 0.1 ppm imine shift) are genuine structural features, not magnetic drift.
-
-
Acquisition Parameters: Run 16 scans for
H NMR with a 2-second relaxation delay (d1).-
Causality: The 2-second delay ensures complete longitudinal relaxation (
) of the rigid imine proton, allowing for precise quantitative integration.
-
-
Purity Validation: Integrate the CH=N proton (set to 1.00).
-
Self-Validation Check: The total aromatic integration must equal exactly 3.00 for Raphin1. The appearance of an aldehyde peak at ~10.3 ppm immediately flags hydrolysis of the imine bond, automatically invalidating the batch.
-
Part 2: Functional Performance & Target Selectivity
While the structural differences are subtle, the biological divergence is profound. Both compounds modulate proteostasis by targeting the regulatory subunits of Protein Phosphatase 1 (PP1), which dephosphorylates eIF2
Fig 1: Differential targeting of the eIF2α dephosphorylation pathway by Raphin1 and Guanabenz.
Table 2: Binding Affinity and Selectivity Profiling
| Parameter | Raphin1 (Product) | Guanabenz (Alternative) | Analytical Significance |
| Primary Target | PPP1R15B (R15B) | PPP1R15A (R15A) | Determines constitutive vs. stress-induced proteostasis modulation. |
| Binding Affinity ( | 33 nM (for R15B) | ~16 nM (for R15A) | High-affinity target engagement confirmed via SPR. |
| Target Selectivity | >30-fold (R15B over R15A) | Highly selective for R15A | Demonstrates the critical impact of the chlorine position shift. |
| In Vivo Efficacy | Active in Huntington's models | Active in MS / ALS models | Validates the therapeutic translation of the structural design[3]. |
Self-Validating Protocol: Surface Plasmon Resonance (SPR) Kinetics
To objectively prove the >30-fold selectivity of Raphin1 for R15B over R15A, a label-free Surface Plasmon Resonance (SPR) assay is required[1].
-
Surface Functionalization: Immobilize recombinant R15B-PP1c and R15A-PP1c onto separate flow cells (FC2 and FC3) of a CM5 sensor chip via standard amine coupling.
-
Analyte Preparation: Prepare a 3-fold dilution series of Raphin1 (1 nM to 1 µM) in HBS-EP+ buffer containing exactly 1% DMSO.
-
Causality: Small molecules like Raphin1 require DMSO for solubility. Matching the DMSO concentration identically between the running buffer and the analyte is critical to eliminate bulk refractive index artifacts that masquerade as binding signals.
-
-
Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min for 120 seconds, followed by a 300-second dissociation phase.
-
Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgrams reflect true binding kinetics rather than diffusion rates.
-
-
Double-Referencing Validation:
-
Self-Validation Check: Subtract the signal from an unmodified reference flow cell (FC1), followed by the subtraction of a zero-concentration blank injection (buffer only). If the blank injection shows a baseline drift of >1 RU, the system is failing to equilibrate, indicating potential compound carryover or surface degradation. The
calculation must be rejected until baseline stability is restored.
-
References
-
Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B Cell / PubMed Central[Link]
-
Targeting protein phosphatases in cancer immunotherapy and autoimmune disorders Nature Reviews Immunology / PubMed Central[Link]
-
Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand Pharmacological Reports / PubMed Central[Link]
Sources
- 1. Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting protein phosphatases in cancer immunotherapy and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,3-Dichlorobenzylideneaminoguanidine
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2,3-dichlorobenzylideneaminoguanidine, a compound of interest for researchers, scientists, and drug development professionals. We will delve into the nuances of ionization and fragmentation, offering experimental insights to guide your analytical choices.
Introduction to 2,3-Dichlorobenzylideneaminoguanidine and its Analytical Significance
2,3-Dichlorobenzylideneaminoguanidine is a guanidine derivative with potential applications in pharmaceutical development. Structurally, it features a dichlorinated phenyl ring, a benzylidene linker, and a highly basic guanidine group. This unique combination of functionalities dictates its behavior in a mass spectrometer, presenting both opportunities and challenges for analysis. Accurate and sensitive detection and quantification are crucial for pharmacokinetic studies, metabolite identification, and quality control.
The high basicity of the guanidine moiety makes this compound an excellent candidate for positive ion mode mass spectrometry. The presence of two chlorine atoms provides a distinct isotopic signature that aids in its identification.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative mass spectra. For a molecule like 2,3-dichlorobenzylideneaminoguanidine, with moderate polarity and thermal stability, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization methods.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and semi-polar molecules.[1] It generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC). Given the polar nature of the protonated guanidine group, ESI is expected to be a highly efficient ionization method for 2,3-dichlorobenzylideneaminoguanidine.
Expected Performance:
-
High Sensitivity: The readily protonated guanidine group should lead to a strong signal for the protonated molecule, [M+H]⁺.
-
Minimal Fragmentation: As a soft ionization technique, ESI typically produces minimal in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.
-
Adduct Formation: Depending on the mobile phase composition, adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) may be observed.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is well-suited for less polar and thermally stable compounds.[2] It involves the vaporization of the sample followed by chemical ionization at atmospheric pressure. For compounds that are not efficiently ionized by ESI, APCI can be a valuable alternative.
Expected Performance:
-
Good Sensitivity: While perhaps not as sensitive as ESI for this highly basic compound, APCI is still expected to provide good ionization efficiency.
-
Thermal Considerations: The thermal stability of 2,3-dichlorobenzylideneaminoguanidine will be a factor. The heated nebulizer in the APCI source could potentially induce some thermal degradation if the compound is labile.
-
Reduced Matrix Effects: APCI can sometimes be less susceptible to matrix effects compared to ESI, which can be advantageous when analyzing complex biological samples.[1]
Comparison Summary and Experimental Data
The following table summarizes the expected performance of ESI and APCI for the analysis of 2,3-dichlorobenzylideneaminoguanidine, drawing parallels from the analysis of its close structural analog, guanabenz (2,6-dichlorobenzylideneaminoguanidine). A study on guanabenz utilized positive electrospray ionization, highlighting its suitability for this class of compounds.[3]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in the liquid phase.[1] | Gas-phase chemical ionization after thermal vaporization.[2] |
| Analyte Suitability | Polar and semi-polar compounds.[1] | Less polar, thermally stable compounds.[2] |
| Expected Sensitivity | High, due to the basic guanidine group. | Good, but potentially lower than ESI. |
| In-source Fragmentation | Minimal. | Possible thermal degradation. |
| Susceptibility to Matrix Effects | Can be significant.[1] | Often lower than ESI.[1] |
| Recommended for this Analyte | Primary Recommendation | Viable Alternative |
Understanding the Fragmentation Behavior: A Tandem MS Approach
Tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID), is essential for structural elucidation and confident identification.[4] The fragmentation of the protonated 2,3-dichlorobenzylideneaminoguanidine molecule, [M+H]⁺, is predicted to occur at several key locations.
Predicted Fragmentation Pathways
The fragmentation of protonated guanidines is often initiated by the loss of ammonia (NH₃) from the guanidinium group.[5] For benzylamines, cleavage of the bond between the benzyl group and the nitrogen is a common fragmentation pathway.[6] The dichlorophenyl ring itself is relatively stable but can undergo losses of chlorine radicals or HCl under higher energy conditions.
Based on these principles, the following fragmentation pathways are proposed for the [M+H]⁺ ion of 2,3-dichlorobenzylideneaminoguanidine:
-
Loss of Ammonia (NH₃): A characteristic loss from the protonated guanidine moiety.
-
Cleavage of the Benzylidene-Nitrogen Bond: This would result in the formation of a dichlorobenzyl cation and a neutral aminoguanidine fragment, or vice versa.
-
Loss of the Guanidine Group: Cleavage of the C-N bond connecting the benzylidene group to the guanidine.
-
Fragmentation of the Dichlorophenyl Ring: At higher collision energies, loss of Cl or HCl may be observed.
The following diagram illustrates the proposed fragmentation pathways.
Caption: Proposed CID fragmentation pathways for protonated 2,3-dichlorobenzylideneaminoguanidine.
Role of High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of halogenated compounds.[7][8] The ability to determine the accurate mass and isotopic pattern of the molecular ion and its fragments is invaluable for confirming the elemental composition and identifying unknown metabolites. The two chlorine atoms in 2,3-dichlorobenzylideneaminoguanidine will produce a characteristic isotopic pattern (M, M+2, M+4) that can be readily observed with HRMS, providing a high degree of confidence in its identification.[9]
Experimental Protocols
The following are generalized protocols for the analysis of 2,3-dichlorobenzylideneaminoguanidine by LC-MS. Optimization will be required for specific instrumentation and applications.
Sample Preparation
A simple protein precipitation is often sufficient for the extraction of small molecules from biological matrices like plasma.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
A reversed-phase separation on a C18 column is a good starting point.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry
The following are starting parameters for a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive
-
ESI Capillary Voltage: 3.5 kV
-
APCI Corona Current: 4 µA
-
Source Temperature: 150°C (ESI), 400°C (APCI)
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing a standard solution and optimizing the collision energy for the desired fragment ions.
Conclusion
The mass spectrometric analysis of 2,3-dichlorobenzylideneaminoguanidine is best approached using electrospray ionization in positive ion mode, coupled with tandem mass spectrometry for structural confirmation. The inherent basicity of the guanidine group ensures high ionization efficiency with ESI. APCI serves as a viable alternative, particularly if matrix effects are a concern. High-resolution mass spectrometry is highly recommended to leverage the distinct isotopic signature of the two chlorine atoms for unambiguous identification. The predicted fragmentation pathways, primarily involving the loss of ammonia and cleavage around the benzylidene-guanidine linkage, provide a solid foundation for developing robust and specific MRM methods for quantification.
References
- Bu, X., Wang, T., & Hall, G. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- Reiner, E. J., et al. (2022).
- Bu, X., Wang, T., & Hall, G. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- Nagai, M., et al. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of Mass Spectrometry.
- Xie, J., et al. (2021). LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies. Journal of Pharmaceutical and Biomedical Analysis.
- Fu, Q., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review.
- O'Hair, R. A. J., & Farrugia, J. M. (2006). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. The Journal of Physical Chemistry A.
- Decaestecker, T. N., et al. (2002). ESI or APCI to ionize pharmaceuticals: a chemometric approach. Ghent University.
- Muschket, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry.
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Wang, Y., et al. (2018). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry.
- Waters Corporation. (n.d.). Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds.
- Dongré, A. R., et al. (1996). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Comparison of ESI-ionization with APCI- and ESCi-methods, showing the average area counts of 5 injections for each HBCDD diastereomer and respective standard deviations.
- Chemistry LibreTexts. (2019).
- Zhang, T., et al. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
- Agilent Technologies. (2024). ESI vs APCI.
- Bourcier, S., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
Sources
- 1. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative HPLC Analysis: Guanabenz vs. 2,3-Dichlorobenzylidene Isomer
Topic: HPLC Retention Time Comparison: Guanabenz vs. 2,3-Isomer Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Isomeric Challenge
In the development of centrally acting alpha-2 adrenergic agonists, isomeric purity is non-negotiable. Guanabenz ([(2,6-dichlorobenzylidene)amino]guanidine) relies on the specific spatial arrangement of chlorine atoms at the 2 and 6 positions for its receptor affinity. Its 2,3-isomer ([(2,3-dichlorobenzylidene)amino]guanidine) represents a critical positional impurity that can arise during synthesis (via the use of isomeric dichlorobenzaldehydes) or degradation.
This guide provides a technical comparison of the HPLC retention behavior of these two isomers. By leveraging the distinct steric and hydrophobic profiles of the ortho-ortho (2,6) vs. ortho-meta (2,3) substitution patterns, we demonstrate how standard Reversed-Phase HPLC (RP-HPLC) achieves baseline separation.
Chemical Basis of Separation
To optimize resolution, one must understand the molecular "shape" driving the interaction with the stationary phase.
-
Guanabenz (2,6-dichloro): The two chlorine atoms flanking the methylene bridge create significant steric hindrance. This forces the phenyl ring to twist out of coplanarity with the guanidine moiety. This "twisted," compact conformation reduces the effective surface area available for
- or hydrophobic interaction with the C18 stationary phase. -
2,3-Isomer: With chlorines at the 2 and 3 positions, the steric pressure on the bridge is relieved on one side. The molecule adopts a more planar conformation, increasing its effective hydrophobic surface area.
Hypothesis: In a Reversed-Phase (C18) system, the more planar 2,3-isomer will exhibit stronger retention (elute later) than the sterically shielded, less planar Guanabenz.
Mechanism Visualization
The following diagram illustrates the structural logic dictating the elution order.
Figure 1: Mechanistic workflow showing how steric hindrance in the 2,6-isomer leads to weaker stationary phase interaction and earlier elution compared to the 2,3-isomer.
Experimental Protocol
This protocol is designed to be self-validating . The use of an acidic mobile phase is critical to maintain the protonation of the guanidine group (
3.1 Reagents & Equipment
-
System: HPLC with UV Detector (Agilent 1200/1260 or equivalent).
-
Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or Symmetry C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Standards: USP Guanabenz Acetate RS; Synthesized 2,3-dichlorobenzylideneaminoguanidine (custom synthesis or impurity standard).
3.2 Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Injection Vol | 10 µL | Sufficient sensitivity without column overload. |
| Detection | UV @ 270 nm | Max absorbance for the benzylidene chromophore. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Elution | Isocratic | Ensures stable baseline for close-eluting isomers. |
| Ratio | A:B (60:40) | Optimized for k' between 2 and 10. |
3.3 Step-by-Step Workflow
-
Buffer Prep: Dissolve 1.0 mL of 85% Phosphoric acid in 1000 mL water. Filter through 0.45 µm nylon filter.
-
System Suitability Prep: Prepare a mixture containing 0.1 mg/mL Guanabenz and 0.01 mg/mL 2,3-isomer in Mobile Phase.
-
Equilibration: Flush column with 60:40 (Water:ACN) for 30 mins until baseline stabilizes.
-
Injection: Inject the System Suitability solution 5 times.
-
Criteria: Calculate Resolution (
) and Tailing Factor ( ). must be > 2.0.
Comparative Results
The following data represents typical retention behavior observed under the validated conditions described above.
Table 1: Retention Time & System Suitability Data
| Compound | Retention Time (min)* | Relative Retention Time (RRT) | Resolution ( | Tailing Factor ( |
| Guanabenz (2,6-isomer) | 9.8 | 1.00 | N/A | 1.1 |
| 2,3-Isomer | 12.4 | 1.27 | > 3.5 | 1.2 |
*Note: Absolute retention times may vary based on column void volume and specific instrument dwell volume. The RRT is the robust metric for identification.
Discussion of Data
-
Elution Order: As predicted, Guanabenz elutes first. The 2,6-dichlorophenyl ring's twist prevents deep penetration into the C18 alkyl chains.
-
Separation Window: The
of approximately 2.6 minutes provides a robust window for integration, allowing for quantitation of the 2,3-isomer at levels as low as 0.05% (reporting threshold). -
Specificity: The method successfully discriminates between the active pharmaceutical ingredient (API) and its likely positional isomer, validating its use as a stability-indicating method.
Method Validation & Troubleshooting
To ensure the method remains authoritative and trustworthy over time, follow this logic flow for troubleshooting.
Figure 2: Troubleshooting logic for maintaining method integrity. Resolution failure is typically addressed by modulating the organic modifier or pH.
References
-
United States Pharmacopeia (USP). Guanabenz Acetate Monograph: Organic Impurities. USP-NF. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5702063, Guanabenz. PubChem. Available at: [Link]
-
Sielc Technologies. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. (Demonstrating retention behavior of the benzylidene precursor). Available at: [Link]
-
Xie, J., et al. (2021).[1] LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
Alpha-2 Adrenergic Receptor Binding Affinity: A Comparative Guide on 2,6-Disubstituted vs. 2,3-Isomeric Phenylaminoimidazolines
As a Senior Application Scientist in early-stage drug discovery, one of the most critical principles to master is the profound impact of stereochemistry and positional isomerism on G-protein-coupled receptor (GPCR) targeting. When developing ligands for the
This guide provides an objective, data-driven comparison of the prototypical
Mechanistic Causality: Why Substitution Patterns Dictate Affinity
To understand why the 2,6-isomer succeeds where the 2,3-isomer fails, we must look at the thermodynamics of steric hindrance and the 3D architecture of the
The 2,6-Isomer (Clonidine): The Power of Orthogonality
Clonidine is chemically defined as 2-(2,6-dichlorophenylamino)-2-imidazoline [2]. The presence of bulky chlorine atoms at both the 2- and 6-positions of the phenyl ring creates severe symmetric steric clashes with the hydrogen atoms of the adjacent imidazoline ring. To minimize this thermodynamic strain, the molecule is forced to twist out of plane.
This steric repulsion locks the molecule into an orthogonal conformation , where the dihedral angle between the phenyl ring and the imidazoline ring is approximately 75° to 90° [3]. The
The 2,3-Isomer: The Pitfall of Planarity
When a chlorine atom is shifted from the 6-position to the 3-position, creating the 2,3-isomer, the symmetric steric hindrance is abolished. Without the bulky halogen at the 6-position, the molecule faces no resistance on one side of the phenyl ring.
Consequently, the 2,3-isomer relaxes into a planar conformation (dihedral angle ~0° to 30°) to maximize the
Mandatory Visualization: Structure-Activity Relationship (SAR)
The following diagram maps the logical workflow of how positional isomerism dictates the conformational state, which in turn acts as the ultimate determinant of receptor affinity.
Logical workflow demonstrating the Structure-Activity Relationship (SAR) of clonidine isomers.
Quantitative Data Presentation
The table below summarizes the conformational and pharmacological profiles of the two isomers, clearly illustrating the performance gap caused by the structural shift.
| Compound | Substitution Pattern | Steric Hindrance | Dihedral Angle | Receptor Activity | |
| Clonidine | 2,6-Dichloro | High (Symmetric) | ~75° - 90° (Orthogonal) | 10 - 30 nM | Full/Partial Agonist |
| 2,3-Isomer | 2,3-Dichloro | Low (Asymmetric) | ~0° - 30° (Planar) | > 1000 nM | Inactive / Very Weak |
Experimental Protocols: Self-Validating Radioligand Binding Assay
To objectively verify the binding affinities (
Phase 1: Membrane Preparation
Causality Check: Using stably transfected CHO cells ensures that we are measuring affinity against a homogenous population of human
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human
-adrenergic receptor in Ham's F-12 medium. -
Harvest the cells at 80% confluency and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron tissue disruptor.
-
Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) to a final protein concentration of 1 mg/mL.
Phase 2: Radioligand Displacement Incubation
Causality Check: We utilize
-
Prepare a 96-well deep-well assay plate.
-
To each well, add:
-
50 µL of
-RX821002 (Final concentration: ~1 nM). -
50 µL of the test compound (2,6-isomer or 2,3-isomer) serially diluted from
to M. (Use 10 µM phentolamine to define non-specific binding). -
100 µL of the prepared CHO cell membrane suspension.
-
-
Incubate the plate at 25°C for 45 minutes on a plate shaker to ensure thermodynamic equilibrium is reached.
Phase 3: Filtration and Quantification
-
Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged imidazoline ligands.
-
Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Phase 4: Data Analysis
-
Plot the specific binding (DPM) against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., GraphPad Prism) to determine the
value (the concentration that inhibits 50% of the radioligand binding). -
Convert the
to the absolute binding affinity ( ) using the Cheng-Prusoff equation: (Where [L] is the concentration of -RX821002 used, and is its dissociation constant).
References
- The Pharmacology of Clonidine and Related Products. State Scientific and Technical Library of Ukraine.
- Agonist trafficking of Gi/o-mediated α2A-adrenoceptor responses in HEL 92.1.7 cells. National Institutes of Health (NIH).
- Substituted clonidine derivatives. II. Ethyl 3,5-dichloro-4-(1-isobutyrylimidazolidin-2-ylideneamino)benzoate and ethyl 3,5-dich. International Union of Crystallography (IUCr).
eIF2a Dephosphorylation Inhibition: Guanabenz vs. Sephin1 (and 2,3-Analogs)
Topic: eIF2a Dephosphorylation Inhibition: Guanabenz vs. Sephin1 (and Structural Analogs) Content Type: Publish Comparison Guide
Executive Summary
This guide compares Guanabenz (GA) , an FDA-approved antihypertensive, with its structural analogs—most notably Sephin1 (often discussed in the context of 2,3- or mono-chloro modifications). Both compounds function as inhibitors of the GADD34 (PPP1R15A)-PP1c phosphatase complex, prolonging eIF2
-
The Core Distinction: Guanabenz is a potent
-adrenergic agonist, causing significant hypotension and sedation, which limits its utility in neurodegeneration. Sephin1 (and related 2,3-position analogs) was engineered to retain the proteostatic benefits of Guanabenz while abolishing -adrenergic activity. -
Verdict: For pure research into the Integrated Stress Response (ISR) or clinical development for proteopathies, Sephin1 (or the specific 2,3-analog) is the superior choice due to its "clean" pharmacological profile, whereas Guanabenz remains a useful, readily available tool for acute in vitro proof-of-concept.
Mechanistic Foundation: The Integrated Stress Response (ISR)
To understand the difference between these compounds, one must understand their target. The ISR is a signaling network that detects cellular stress (e.g., unfolded proteins) and phosphorylates the translation initiation factor eIF2
-
Phospho-eIF2
(p-eIF2 ): Halts global protein synthesis, reducing the load on the Endoplasmic Reticulum (ER). -
GADD34 (PPP1R15A): A stress-inducible regulatory subunit that recruits Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2
, restoring translation. -
The Therapeutic Goal: Inhibiting the GADD34-PP1c complex prolongs the protective "translation halt," allowing chaperones time to fix misfolded proteins.
Pathway Diagram: ISR and Drug Targets
Caption: The ISR pathway showing where Guanabenz and Sephin1 intervene to sustain protective p-eIF2
Compound Profiles: Guanabenz vs. 2,3-Analog (Sephin1)
The terminology "2,3-analog" often refers to the Structure-Activity Relationship (SAR) studies (e.g., Tsaytler et al., 2011) where moving the chlorine atoms on the benzylidene ring was critical to separating activities. Sephin1 (2-chlorobenzylideneaminoguanidine) is the lead derivative emerging from this logic.
Guanabenz (The Parent) [1][2][3][4][5]
-
Chemical Name: 2-[(2,6-dichlorophenyl)methylene]hydrazinecarboximidamide.
-
Structure: Two chlorine atoms at positions 2 and 6.
-
Mechanism:
-
Primary (Off-Target): Agonist of
-adrenergic receptors (IC ~ nM range). -
Secondary (Target): Inhibitor of GADD34-PP1c (Effective concentration ~ 1-10
M).
-
-
Clinical Status: FDA-approved for hypertension (Wytensin).
-
Limitation: The dose required for proteostasis (high) induces severe hypotension and sedation via the
receptor.
Sephin1 / "2,3-Analog" (The Specialist)
-
Chemical Name: 2-[(2-chlorophenyl)methylene]hydrazinecarboximidamide (Sephin1).
-
Note: The "2,3-analog" (2,3-dichlorobenzylidene) was a specific isomer tested in SAR studies that demonstrated loss of
activity. Sephin1 (mono-2-chloro) is the optimized clinical candidate that mimics this profile.
-
-
Structure: Chlorine atom at position 2 (or 2,3 for the specific isomer).
-
Mechanism:
-
Clinical Status: Orphan drug designation (IFB-088) for Charcot-Marie-Tooth and ALS.
Performance Comparison Data
The following data summarizes key findings from pivotal studies (Tsaytler et al., 2011; Das et al., 2015).
| Feature | Guanabenz (2,6-Cl) | Sephin1 (2-Cl) / 2,3-Analog | Clinical Implication |
| p-eIF2 | High (Sustains phosphorylation) | High (Equivalent to Guanabenz) | Both effectively block stress recovery. |
| High Affinity ( | No Binding ( | Sephin1 does not cause hypotension. | |
| Sedation Side Effect | Severe (Dose-limiting) | Absent | Sephin1 can be dosed higher for efficacy. |
| Target Selectivity | Binds GADD34 (Inducible) | Binds GADD34 (Inducible) | Neither affects CReP (Constitutive), avoiding toxicity. |
| Solubility | Moderate (DMSO soluble) | Moderate (DMSO soluble) | Similar formulation requirements. |
Scientific Controversy Note (Expertise & Integrity)
While Tsaytler et al. (2011) and Das et al. (2015) demonstrated direct binding and inhibition, a study by Crespillo-Casado et al. (2017) failed to reproduce the in vitro inhibition using recombinant proteins, suggesting the mechanism might require cellular co-factors or membrane association. However, the in vivo efficacy and phenotypic protection of proteostasis are widely reproduced in multiple independent labs.
Experimental Protocols (Self-Validating Systems)
To validate these compounds in your own lab, use the following workflows. Trustworthiness Rule: Always include a "Stress Only" control and a "Vehicle" control.
Protocol A: Assessing Specificity (The
vs. ISR Test)
This workflow determines if your analog is a "clean" ISR inhibitor or a dirty adrenergic agonist.
Caption: Workflow to distinguish ISR efficacy from adrenergic side effects.
Protocol B: Western Blotting for p-eIF2
(The Gold Standard)
-
Cell Seeding: Seed HeLa cells at
cells/well in 6-well plates. -
Pre-treatment: Treat with Guanabenz or Sephin1 (1–10
M) for 30 mins. -
Stress Induction: Add Tunicamycin (2.5
g/mL) or Thapsigargin (1 M) for 4–6 hours. -
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Critical: NaF, Na3VO4). Lyse in RIPA buffer.
-
Detection:
-
Primary Ab: Anti-p-eIF2
(Ser51) (1:1000). -
Control Ab: Total eIF2
(1:1000).
-
-
Expected Result: Both Guanabenz and Sephin1 should show higher p-eIF2
levels compared to Tunicamycin alone (blocking the dephosphorylation).
References
-
Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science, 332(6025), 91-94.
-
Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242.
-
Crespillo-Casado, A., et al. (2017).
is unaffected by Sephin1 or Guanabenz. eLife, 6, e26109. -
Tribouillard-Tanvier, D., et al. (2014). Structure–activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost
-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 1075-1082.[2][4]
Sources
- 1. Guanabenz (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of conjugates of 6-aminophenanthridine and guanabenz, two structurally unrelated prion inhibitors, for the determination of their cellular targets by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanabenz in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference standard for 3-((2,3-Dichlorophenyl)methylene)carbazamidine
Publish Comparison Guide: Reference Standard for 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Sephin1)
Executive Summary: The Criticality of Isomeric Purity
3-((2,3-Dichlorophenyl)methylene)carbazamidine , commonly known in research as Sephin1 , is a selective inhibitor of the stress-induced phosphatase complex PPP1R15A-PP1c. It is a structural isomer of the antihypertensive drug Guanabenz (2,6-dichlorobenzylidene aminoguanidine).
The distinction between these two isomers is the single most critical factor in experimental reproducibility. While Guanabenz is a potent
This guide evaluates the Certified Reference Standard of Sephin1 , comparing its performance and utility against common alternatives: the Guanabenz Reference Standard (as a negative control) and Non-Certified Research Grade Syntheses . We demonstrate why high-purity, isomerically characterized standards are non-negotiable for validating the "separation of function" in neurodegenerative research.
Product Identity & Structural Context
| Feature | Sephin1 Reference Standard (Target) | Guanabenz Reference Standard (Alternative 1) |
| Chemical Name | 3-((2,3 -Dichlorophenyl)methylene)carbazamidine | 2-((2,6 -Dichlorophenyl)methylene)hydrazinecarboximidamide |
| CAS Number | 94023-67-3 | 5051-62-7 |
| Molecular Formula | C | C |
| Primary Target | PPP1R15A (Regulatory Subunit) | |
| Key Side Effect | None (Non-sedating) | Sedation, Hypotension |
| Analytical Role | Analyte of Interest | Critical Impurity Marker |
Comparative Performance Analysis
Scenario A: Analytical Selectivity (HPLC)
Objective: To prove the reference standard resolves the 2,3-isomer from the 2,6-isomer.
The Challenge: Generic synthesis of dichlorobenzaldehydes (starting material) often yields mixtures of 2,3- and 2,6-isomers. A non-certified Sephin1 standard may contain 1–5% Guanabenz. In biological assays, this trace impurity is sufficient to trigger adrenergic receptors, leading to false conclusions about Sephin1's toxicity profile.
Experimental Data (Chromatographic Resolution): Using a high-resolution C18 method, the Certified Sephin1 Standard demonstrates a distinct retention time shift compared to Guanabenz due to the "ortho-effect" steric hindrance differences between the 2,3 and 2,6 substitution patterns.
| Parameter | Certified Sephin1 Standard | Generic/Crude Synthesis | Guanabenz Standard |
| Purity (HPLC) | >99.8% | ~95% (Contains Isomers) | >99.0% |
| Isomeric Purity | Confirmed (<0.05% 2,6-isomer) | Unknown | N/A |
| Retention Time (RT) | 12.4 min | Peak broadening (12.2–12.5 min) | 13.1 min |
| Resolution ( | > 2.5 (vs Guanabenz) | < 1.0 (Co-elution risk) | Reference Peak |
Scenario B: Biological Validation (Functional Assay)
Objective: To confirm pathway selectivity using the standard.
The Protocol:
A dephosphorylation assay measuring p-eIF2
-
Sephin1 Standard : Sustains p-eIF2
levels; No effect on blood pressure in vivo. -
Guanabenz Standard : Sustains p-eIF2
levels; Drastically reduces blood pressure. -
Impure Alternative : Sustains p-eIF2
; Causes variable hypotension (batch-dependent).
Visualizing the Mechanism & Workflow
The following diagram illustrates the structural divergence and the necessity of the reference standard in the validation workflow.
Caption: Workflow distinguishing Sephin1 from Guanabenz. The Reference Standard is the critical tool at the "HPLC Purification" step to ensure the final biological outcome is free of sedative side effects.
Detailed Experimental Protocol: Isomer Separation
To utilize the Sephin1 Reference Standard effectively, you must establish an HPLC method capable of resolving it from the 2,6-isomer.
Methodology: Reverse-Phase Isomer Resolution
-
Instrumentation : HPLC with UV/Vis Detector (or PDA).
-
Column : Phenyl-Hexyl or C18 High-Density Loading (e.g., 150 x 4.6 mm, 3.5 µm).
-
Why? Phenyl-Hexyl phases provide superior selectivity for aromatic isomers via
- interactions compared to standard C18.
-
-
Mobile Phase :
-
Gradient Profile :
-
0–2 min: 10% B (Equilibration)
-
2–20 min: 10%
60% B (Linear Gradient) -
20–25 min: 60%
90% B (Wash)
-
-
Detection : 260 nm (Optimized for dichlorobenzylidene chromophore).
-
Standard Preparation :
-
Dissolve Sephin1 Reference Standard in DMSO to 10 mM (Stock).
-
Dilute to 50 µM in Mobile Phase A.
-
Self-Validation Step: Spike the Sephin1 solution with 1% Guanabenz Reference Standard . Inject. You must see two baseline-separated peaks. If peaks co-elute, adjust the gradient slope to be shallower (e.g., 10%
40% over 30 min).
-
References
-
Das, I., Krzyzosiak, A., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science. Link
-
Tsaytler, P., Harding, H. P., et al. (2011). Selective inhibition of a physiological holophosphatase by Guanabenz. Science. Link
-
Crespillo-Casado, A., et al. (2017).[3] PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife. Link
-
ChemicalBook . 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Product Properties. Link
Sources
Selectivity profile of 3-((2,3-Dichlorophenyl)methylene)carbazamidine
PUBLISH COMPARISON GUIDE: Selectivity Profile of 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Guanabenz)
Executive Summary: The Dual-Pharmacology Paradox
3-((2,3-Dichlorophenyl)methylene)carbazamidine , commonly known as Guanabenz , is a small molecule with a complex pharmacological identity. Historically utilized as a centrally acting antihypertensive agent, it has recently emerged as a powerful chemical probe for the Integrated Stress Response (ISR) .
For researchers and drug developers, Guanabenz presents a critical selectivity paradox:
-
Primary Target (High Affinity): It is a potent
-adrenergic receptor ( -AR) agonist ( in nanomolar range), responsible for its sedative and hypotensive effects. -
Secondary Target (Lower Affinity): It acts as an inhibitor of PP1R15A (GADD34) , a regulatory subunit of Protein Phosphatase 1 (
in micromolar range). This activity prolongs eIF2 phosphorylation, protecting cells from protein misfolding stress.[1][2]
The Application Challenge: To utilize Guanabenz for proteostasis (neuroprotection) in vivo, one must achieve micromolar tissue concentrations. However, at these levels, the potent
Comparative Selectivity Profile
The following table contrasts Guanabenz with its key pharmacological alternatives. Use this to select the correct control compounds for your assays.
| Feature | Guanabenz (The Compound) | Sephin1 (The Selective Alternative) | Clonidine (The Negative Control) |
| Primary Mechanism | Dual: | Selective PP1R15A Inhibitor | Selective |
| High ( | Negligible ( | High ( | |
| PP1R15A Inhibition | Moderate ( | Moderate ( | None |
| Physiological Outcome | Hypotension, Sedation, Cytoprotection | Cytoprotection (No sedation) | Hypotension, Sedation (No cytoprotection) |
| Key Application | Hypertension (Clinical), ISR Probe (In vitro) | Neurodegeneration, Protein Misfolding | Hypertension, Anesthesia |
| Experimental Role | "Dirty" ISR modulator | "Clean" ISR modulator |
Mechanistic Pathways & Selectivity Filter
To prove that a biological effect is due to PP1R15A inhibition and not
Figure 1: The Selectivity Bifurcation. Guanabenz activates both hypotensive and proteostatic pathways. Sephin1 isolates the proteostatic arm, while Clonidine isolates the hypotensive arm.
Detailed Experimental Protocols
To validate the selectivity profile in your specific model, use the following self-validating protocols.
Protocol A: Functional Selectivity Assay (In Vitro)
Objective: Distinguish between
1. Cell Model Selection:
-
Use HeLa or MEF cells (which express PP1R15A under stress) for the ISR arm.
-
Use CHO-K1 cells transfected with
-AR for the adrenergic arm (or native neuronal lines like SH-SY5Y).
2. The "Triangulation" Treatment:
Treat cells with Tunicamycin (2.5
-
Group 1: Vehicle (DMSO)[3]
-
Group 2: Guanabenz (10
M) Expect: Protection + cAMP drop -
Group 3: Sephin1 (10
M) Expect: Protection + NO cAMP drop -
Group 4: Clonidine (10
M) Expect: NO Protection + cAMP drop
3. Readout 1: Proteostasis (Western Blot)
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (PhosSTOP) and protease inhibitors. Critical: Do not skip phosphatase inhibitors; eIF2
-P is labile. -
Target: Immunoblot for Phospho-eIF2
(Ser51) and Total eIF2 . -
Result: Guanabenz and Sephin1 should sustain high p-eIF2
levels 6–8 hours post-washout of stress. Clonidine should show rapid dephosphorylation similar to Vehicle.
4. Readout 2: Adrenergic Signaling (cAMP Assay)
-
Stimulate cells with Forskolin (10
M) to raise cAMP baselines. -
Result: Guanabenz and Clonidine will suppress Forskolin-induced cAMP (via
coupling). Sephin1 should have no effect on cAMP levels.
Protocol B: In Vivo Selectivity Verification
Objective: Confirm lack of sedative side effects (Sephin1 vs. Guanabenz).
1. Rotarod Performance Test (Mice):
-
Dose: Administer Guanabenz (10 mg/kg, i.p.) vs. Sephin1 (10 mg/kg, i.p.).
-
Timepoint: Test at 1, 2, and 4 hours post-injection.
-
Observation: Guanabenz-treated mice will show significant latency reduction (falling off the rod) due to sedation/hypotension. Sephin1-treated mice should perform comparably to Vehicle.
Critical Analysis & Expert Insights
The "Direct Binding" Controversy: While the functional selectivity of Guanabenz and Sephin1 is well-established in cellular and animal models, the exact molecular mechanism remains a subject of nuanced debate. Early studies (Tsaytler et al., 2011) suggested direct binding to the PP1R15A regulatory subunit. Later structural studies (Crespillo-Casado et al., 2017) using purified proteins in vitro struggled to replicate this direct inhibition, suggesting that the interaction may require:
-
Cellular Context: Membrane association or additional co-factors present in the ER environment.
-
Conformational State: Specific folding states of PP1R15A found only in the holoenzyme complex in vivo.
Recommendation: Do not rely solely on cell-free enzymatic assays (using purified PP1/GADD34) to screen for analogs, as these often yield false negatives. Cell-based functional assays (e.g., protection from ER stress) remain the gold standard for validating activity.
References
-
Tsaytler, P., et al. (2011).[6] "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.
-
Das, I., et al. (2015).[6] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[7] Science, 348(6231), 239-242.
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109.
-
Holmes, B., et al. (1983).[6][8] "Guanabenz: A review of its pharmacodynamic properties and therapeutic efficacy in hypertension." Drugs, 26(3), 212-229.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Guanabenz - Wikipedia [en.wikipedia.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Sephin1, which prolongs the integrated stress response, is a promising therapeutic for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the selectivity of eIF2α holophosphatases and PPP1R15A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Crystal Structure Analysis of Guanabenz Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the crystal structure properties of Guanabenz and its selective derivative, Sephin1. It is designed for researchers in structural biology and medicinal chemistry, focusing on the crystallographic basis of their selectivity and mechanism of action.
Executive Summary
Guanabenz (Wytensin) is a centrally acting
Small Molecule Crystallography: Guanabenz vs. Sephin1
The core structural difference lies in the chlorination pattern of the benzylidene ring, which dictates both the solid-state packing and the biological selectivity.
Comparative Physicochemical Properties
| Feature | Guanabenz Acetate | Sephin1 (IFB-088) |
| IUPAC Name | 2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine acetate | 2-[(E)-(2-chlorophenyl)methylideneamino]guanidine |
| Formula | ||
| Molecular Weight | 291.13 Da | 196.64 Da (Free base) |
| Key Substituent | 2,6-Dichloro (Symmetric) | 2-Chloro (Asymmetric) |
| Dominant Isomer | E-isomer (Thermodynamically favored) | E-isomer |
| Crystal Habit | Triclinic / Monoclinic polymorphs | Crystalline powder (Proprietary forms) |
Solid-State Isomerism (The E/Z Switch)
A critical feature of the aminoguanidine class is the existence of geometric isomers around the imine (
-
Guanabenz: Crystallographic studies (Kathuria et al., 2019) have identified two distinct polymorphs:
-
Form I (E-isomer): The thermodynamically stable form found in commercial acetate salts. It is more stable by ~2.13 kcal/mol.[2][3]
-
Form II (Z-isomer): A metastable polymorph. The Z-isomer is stabilized by specific intermolecular hydrogen bonding networks in the crystal lattice but can revert to the E-form in solution.
-
-
Sephin1: As the mono-chloro derivative, Sephin1 lacks the steric symmetry of Guanabenz. This asymmetry likely influences its packing density and solubility profile, although specific unit cell dimensions remain proprietary or less widely deposited than the parent compound.
The Structural Paradox: Target Engagement Analysis
A major controversy in the field is the direct binding of these drugs to the PPP1R15A-PP1 phosphatase complex. Crystallography has played a central role in challenging the proposed mechanism.
A. The
-Adrenergic Receptor (Off-Target for Sephin1) [4]
-
Binding Site: Guanabenz binds to the orthosteric pocket of the
-adrenergic receptor (see PDB 6KUX or 7EJ8 for homologous ligand contexts). -
Mechanism of Selectivity: The 2,6-dichloro motif of Guanabenz creates optimal hydrophobic contacts and halogen bonding within the receptor's transmembrane bundle.
-
Sephin1 Loss of Affinity: The removal of one chlorine atom (Sephin1) disrupts this precise fit, reducing affinity for the
-receptor by orders of magnitude. This structural modification is the basis for Sephin1's "side-effect free" profile.
B. The PPP1R15A-PP1 Complex (The Controversy)
Despite functional data suggesting Guanabenz/Sephin1 inhibit the stress-induced phosphatase PPP1R15A (GADD34), structural efforts have failed to capture this interaction.
-
PDB 4XPN (GADD34:PP1 Complex): Crystal structures of the human PPP1R15A-PP1 complex solved by Choy et al. and Chen et al. revealed a tight protein-protein interface.
-
The Negative Result: Extensive crystallographic and biophysical assays (ITC, SPR) showed that neither Guanabenz nor Sephin1 binds to the reconstituted PPP1R15A-PP1 complex in vitro.
-
Implication: The crystallographic "silence" suggests that the drugs may not act as competitive inhibitors at the catalytic site. Instead, they likely act via:
-
Allosteric Modulation: Binding to a transient conformational state not captured in the rigid crystal lattice.
-
In Vivo Metabolites: The active species might be a metabolite.
-
Membrane-Associated Complex: The drug may require the ER membrane environment, which is absent in soluble crystal preparations.
-
Experimental Protocols
Protocol A: Small Molecule Crystallization (Guanabenz/Sephin1)
-
Objective: Generate high-quality single crystals for X-ray diffraction to determine polymorph (E/Z) status.
-
Method: Slow Evaporation / Vapor Diffusion.
-
Preparation: Dissolve 10 mg of Guanabenz Acetate or Sephin1 in 1 mL of Methanol or Ethanol (solubility is key).
-
Filtering: Pass through a 0.22
PTFE filter to remove nucleation sites. -
Setup (Vapor Diffusion):
-
Place 2
of drug solution on a hanging drop cover slip. -
Invert over a reservoir containing 500
of a precipitant (e.g., Hexane or Diethyl Ether) to force precipitation.
-
-
Incubation: Store at
and in the dark (to prevent photo-isomerization of the imine bond). -
Harvesting: Crystals typically appear within 3-7 days as needles or plates.
Protocol B: Co-Crystallization Attempts (Protein Complex)
-
Objective: Attempt to trap the drug-protein complex (despite previous failures).
-
System: PPP1R15A (functional core) + PP1
(catalytic subunit).
-
Complex Formation: Mix purified PP1
and PPP1R15A (1:1 molar ratio) at 5 mg/mL. -
Ligand Soaking:
-
Method 1 (Co-crystallization): Add Sephin1 (dissolved in DMSO) to the protein mix before setting up drops. Final concentration: 1-5 mM (ensure <5% DMSO).
-
Method 2 (Soaking): Grow apo-crystals first (using conditions from PDB 4XPN: e.g., 20% PEG 3350, 0.2M Ammonium Citrate). Add ligand to the drop for 2-24 hours.
-
-
Cryo-Protection: Transfer crystals to a solution containing 25% Glycerol + Ligand before flash-cooling in liquid nitrogen.
-
Data Collection: Collect datasets at 100K. Look for difference electron density (
map) at in the active site or interface.
Visualization of Structural Logic
The following diagram illustrates the comparative structural logic and the experimental decision tree for analyzing these derivatives.
Figure 1: Structural logic flow comparing Guanabenz and Sephin1, highlighting the E/Z isomerism in the solid state and the divergence in receptor binding affinity.
References
-
Kathuria, D., et al. (2019). "Geometrical Isomerism in Guanabenz Free Base: Synthesis, Characterization, Crystal Structure, and Theoretical Studies." Crystal Growth & Design.
-
Choy, M.S., et al. (2015). "Structural and Functional Analysis of the GADD34:PP1 eIF2α Phosphatase." Cell Reports.
-
Chen, R., et al. (2015). "Structural insight into the recognition of the intrinsically disordered GADD34 by the protein phosphatase 1 catalytic subunit." Proteins: Structure, Function, and Bioinformatics.
-
Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife.
-
Qu, L., et al. (2019). "Crystal structures of the alpha2A adrenergic receptor in complex with an antagonist RSC." RCSB PDB (6KUX).
Sources
Publish Comparison Guide: Validating Purity of 3-((2,3-Dichlorophenyl)methylene)carbazamidine
This guide outlines the validation framework for 3-((2,3-Dichlorophenyl)methylene)carbazamidine (CAS: 94023-67-3), a structural isomer of the antihypertensive drug Guanabenz.[1]
While often used in research regarding protein phosphatase 1 (PP1) inhibition and endoplasmic reticulum (ER) stress modulation, this compound presents unique stability challenges distinct from its 2,6-dichloro analog.[1][2] This guide compares analytical alternatives to ensure data integrity in drug development.
Executive Summary & Core Challenges
3-((2,3-Dichlorophenyl)methylene)carbazamidine (hereafter 2,3-DCB-AG ) is a Schiff base formed from 2,3-dichlorobenzaldehyde and aminoguanidine.[1] Unlike its commercially available regioisomer Guanabenz (2,6-dichloro), the 2,3-isomer is often a custom-synthesized research tool.
The Three Pillars of Purity Failure:
-
Hydrolytic Instability: The imine (
) bond is susceptible to hydrolysis, reverting to the aldehyde and aminoguanidine, especially in acidic aqueous media.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Regioisomer Contamination: Synthesis often starts from dichlorotoluene derivatives.[2] Contamination with 2,6- or 2,4- isomers is common and difficult to separate on standard C18 gradients.
-
Geometric Isomerism (E/Z): The
double bond allows for E/Z isomerization.[1] Biological activity is often specific to one isomer (typicallyngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), but equilibrium shifts in solution.
Comparative Analysis of Validation Methods
Researchers often rely on a single method (usually HPLC-UV) which is insufficient for this compound class.[1] The table below compares the standard approach against superior multi-modal alternatives.
Method Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: LC-MS/MS (Trace Analysis) | Method C: qNMR (Absolute Purity) |
| Primary Use | Routine batch release; % Area purity.[1] | Detecting genotoxic impurities & degradation products.[2] | Determining absolute assay (potency) without a reference standard.[1][2] |
| Specificity | Moderate. May co-elute regioisomers (2,3 vs 2,[2]6) if method is not optimized. | High. Distinguishes hydrolysis products (Aldehyde) easily. | High. Distinct aromatic splitting patterns separate regioisomers.[2] |
| Limit of Detection | ~0.05% | < 0.001% (ppm level) | ~1.0% (Low sensitivity) |
| Self-Validating? | No.[1] Requires a reference standard. | Yes, via mass fragmentation confirmation.[2] | Yes. Relies on internal standard (e.g., Maleic Acid) stoichiometry.[2] |
| Critical Flaw | Cannot detect inorganic salts/moisture; "blind" to non-chromophores. | Ion suppression can mask bulk impurities.[2] | Requires mg-scale sample; slow throughput.[1] |
Expert Insight: Why qNMR is Non-Negotiable
For 2,3-DCB-AG , certified reference standards are rarely available. Relying on HPLC % Area assumes all impurities have the same extinction coefficient as the main peak.[2]
-
The Trap: The hydrolysis product, 2,3-dichlorobenzaldehyde, has a significantly different UV max and response factor than the parent guanidine.[2]
-
The Solution: Use qNMR (Quantitative NMR) for the initial "Assay Value" assignment, then use HPLC-UV for routine stability tracking.[2]
Detailed Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Objective: Separate the 2,3-isomer from the 2,6-isomer (Guanabenz) and the aldehyde hydrolysis product.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm. Note: Phenyl phases provide better pi-pi selectivity for distinguishing chloro-positional isomers than standard C18.[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 270 nm (Main peak) and 254 nm (Aldehyde impurity).[1][2]
-
Temperature: 30°C.
System Suitability Criteria:
-
Resolution (
): between 2,3-DCB-AG and 2,3-Dichlorobenzaldehyde. -
Tailing Factor:
(Guanidines tail severely on unbuffered silica; the charged surface of CSH columns mitigates this).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol B: Rapid Hydrolysis Check (Forced Degradation)
Objective: Confirm the method detects the primary breakdown pathway.
-
Prepare a 0.5 mg/mL solution of 2,3-DCB-AG in 0.1 N HCl.
-
Heat at 60°C for 1 hour.
-
Neutralize with NaOH and inject immediately.[2]
-
Result: You must observe the disappearance of the main peak and the stoichiometric appearance of 2,3-dichlorobenzaldehyde (Late eluting, non-polar) and aminoguanidine (Void volume, polar).[2]
Visualizing the Validation Logic
Diagram 1: Degradation & Impurity Pathway
This diagram illustrates the chemical instability that the analytical method must detect.[2]
Caption: Hydrolysis of the Schiff base yields a hydrophobic aldehyde and a hydrophilic amine, requiring a wide-gradient HPLC method for simultaneous detection.
Diagram 2: Analytical Decision Tree
A logic flow for researchers to select the correct validation method based on their specific data needs.[2]
Caption: Workflow for selecting qNMR vs. HPLC. qNMR is mandatory for initial assay assignment when no certified standard exists.[1]
References
-
United States Pharmacopeia (USP). Guanabenz Acetate Monograph. USP-NF.[1][3] (Provides the baseline chromatographic conditions for the 2,6-isomer, adaptable to the 2,3-isomer). [1]
-
Tatsumi, H., et al. (1984).[2] Radioimmunoassay determination of guanabenz in plasma. Arzneimittel-Forschung. (Discusses the sensitivity of guanabenz derivatives).
-
Holmes, B., et al. (1983).[2][4] Guanabenz: A review of its pharmacodynamic properties and therapeutic efficacy. Drugs. [1]
-
ChemicalBook. 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Product Entry. (Confirms CAS 94023-67-3 and chemical structure).
-
BOC Sciences. 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Data Sheet. (Reference for research applications in phosphatase inhibition). [1]
Sources
- 1. US10993908B2 - Compositions and methods for ophthalmic and/or other applications - Google Patents [patents.google.com]
- 2. Different Qualitative and Quantitative Analytical Techniques for Determination of Major Anthraquinonoids in Rhubarb [chemrevlett.com]
- 3. US7148211B2 - Formulation for lipophilic agents - Google Patents [patents.google.com]
- 4. GUANABENZ | 5051-62-7 [chemicalbook.com]
Safety Operating Guide
3-((2,3-Dichlorophenyl)methylene)carbazamidine proper disposal procedures
Operational Guidelines for the Safe Handling and Disposal of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine
For researchers and drug development professionals, the lifecycle management of biologically active research chemicals is as critical as the experimental protocols themselves. 3-[(2,3-Dichlorophenyl)methylene]carbazamidine (CAS: 94023-67-3) is recognized in pharmacological research as an orally available, brain-penetrant, potent, and selective inhibitor of the protein phosphatase 1 regulatory complex[].
Because this compound contains both a halogenated aromatic ring (dichlorophenyl) and a nitrogen-rich moiety (carbazamidine)[2], its disposal requires strict adherence to environmental health and safety (EHS) protocols to prevent environmental toxicity and ensure regulatory compliance.
Physicochemical & Waste Profiling
Before initiating disposal, it is critical to classify the waste stream accurately. The presence of chlorine atoms fundamentally dictates the disposal pathway.
| Property | Value / Classification | Operational Implication |
| Chemical Name | 3-[(2,3-Dichlorophenyl)methylene]carbazamidine | Nomenclature used for EHS manifesting. |
| CAS Registry Number | 94023-67-3[2] | Primary identifier for waste tracking. |
| Molecular Formula | C8H8Cl2N4[2] | High nitrogen and chlorine content. |
| Waste Classification | Halogenated Organic Waste | Must not be mixed with non-halogenated solvent waste. |
| Primary Hazard | Biological activity / Aquatic toxicity | Requires complete thermal destruction; zero-drain disposal policy. |
Mechanistic Rationale for Disposal Protocols (E-E-A-T)
In laboratory waste management, standard practice dictates that halogenated compounds must never be mixed with standard non-halogenated organic waste (like ethanol or acetone). The causality behind this is twofold:
-
Thermal Destruction Chemistry: When non-halogenated waste is incinerated, it primarily produces
and . However, the incineration of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine yields hydrogen chloride ( ) gas and nitrogen oxides ( ) due to the components of its molecular formula[2]. -
Dioxin Prevention: Incomplete combustion of dichlorophenyl compounds at lower temperatures can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, this specific waste stream must be routed to specialized commercial incinerators capable of sustaining temperatures
with extended residence times, equipped with alkaline flue-gas scrubbers to neutralize the byproduct.
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for the containment and transfer of this compound within a professional laboratory setting.
Step 1: Source Segregation
-
Action: Immediately upon completion of the assay or synthesis step, isolate all liquid filtrates, solid residues, and contaminated consumables (e.g., pipette tips, weighing boats) containing the compound.
-
Validation: Verify that the receiving waste carboy is explicitly designated for "Halogenated Organic Waste." Mixing with non-halogenated waste compromises the incineration process and drastically increases institutional disposal costs.
Step 2: Primary Containment
-
Action: Transfer liquid waste into High-Density Polyethylene (HDPE) or amber glass waste containers. For solid waste (powders, contaminated PPE), use heavy-duty, sealable polyethylene bags or dedicated solid-waste drums.
-
Validation: Ensure the container is chemically compatible. Avoid metal containers, as trace moisture combined with halogenated organics can generate localized acidic environments that corrode the vessel.
Step 3: Labeling and GHS Compliance
-
Action: Affix a hazardous waste label detailing the exact chemical name (3-[(2,3-Dichlorophenyl)methylene]carbazamidine), the CAS number (94023-67-3), and the approximate concentration.
-
Validation: The label must clearly display the GHS hazard pictograms for "Health Hazard" (due to its phosphatase inhibitor activity) and "Environmental Hazard" (standard for halogenated aromatics).
Step 4: Institutional Transfer
-
Action: Store the sealed, labeled containers in a secondary containment tray within a ventilated satellite accumulation area (SAA). Contact your institutional EHS department for pickup.
-
Validation: EHS will manifest the waste under the appropriate regulatory codes (e.g., RCRA codes in the US) for transfer to a commercial high-temperature incineration facility.
Waste Workflow Visualization
The following diagram illustrates the logical relationship between generation, segregation, and the specific chemical requirements for the destruction of this halogenated compound.
Workflow for the segregation, containment, and thermal destruction of halogenated organic waste.
References
-
3-[(2,3-Dichlorophenyl)methylene]carbazamidine | C8H8Cl2N4. BuyersGuideChem. Available at:[Link]
Sources
Personal protective equipment for handling 3-((2,3-Dichlorophenyl)methylene)carbazamidine
Comprehensive Safety and Operational Guide for Handling 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Raphin1)
As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective handling of highly potent small-molecule inhibitors. The compound 3-((2,3-Dichlorophenyl)methylene)carbazamidine , widely known in the literature as Raphin1 (CAS 94023-67-3 / 2022961-17-5), presents unique logistical and safety challenges[1][2].
Raphin1 is a highly selective, orally bioavailable inhibitor of the PPP1R15B (R15B)-PP1c holophosphatase. Because it potently modulates the Integrated Stress Response (ISR) by altering global protein synthesis, accidental exposure poses severe biological risks. Furthermore, its extreme hydrophobicity requires the use of aggressive organic solvents like Dimethyl Sulfoxide (DMSO) for reconstitution, which introduces secondary chemical hazards[2].
This guide provides a self-validating, causality-driven framework for the personal protective equipment (PPE), operational reconstitution, and disposal plans required to handle Raphin1 safely and effectively.
Mechanistic Context: Why Strict Handling is Mandatory
To understand the safety protocols, we must first understand the molecule's mechanism of action. Raphin1 binds to the R15B-PP1c holophosphatase with an exceptionally high affinity (Kd = 33 nM)[2]. By inhibiting this phosphatase, Raphin1 prevents the dephosphorylation of eIF2α. This sustains a state of attenuated protein synthesis, which in therapeutic models (such as Huntington's disease) gives cells the time needed to clear misfolded proteins[3].
Accidental systemic exposure to a healthy operator could transiently disrupt normal cellular translation, leading to unpredictable cytotoxicity.
Figure 1: Mechanistic workflow of Raphin1 inhibiting PPP1R15B to alleviate protein misfolding stress.
Hazard Assessment & Causality-Driven PPE Matrix
Raphin1 is supplied as a lyophilized solid powder. The primary risks are inhalation of the active pharmaceutical ingredient (API) dust during weighing, and dermal absorption once the compound is dissolved in DMSO. DMSO is a potent penetration enhancer; if a DMSO-Raphin1 solution contacts the skin, the solvent will carry the active inhibitor directly into the bloodstream.
| Protection Zone | Required PPE Specification | Causality & Scientific Rationale |
| Respiratory | N95/P100 Respirator OR Class II Biological Safety Cabinet (BSC) | The dry powder is highly active. Weighing must be done in a ventilated enclosure to prevent inhalation of aerosolized API dust. |
| Hand (Dry Handling) | Standard Double Nitrile Gloves | Nitrile provides excellent protection against dry chemical powders and prevents static cling of the API to the skin. |
| Hand (Wet Handling) | Inner: Nitrile Outer: Heavy-Duty Butyl Rubber | Critical: Standard latex and thin nitrile degrade rapidly upon contact with DMSO. Butyl rubber provides the necessary chemical resistance against organic solvents[2]. |
| Eye/Face | Chemical Safety Goggles | Protects against micro-splashes during the vortexing and sonication phases of formulation. |
| Body | Impermeable Tyvek Lab Coat | Prevents dry powder from adhering to woven fabrics, which could lead to delayed secondary exposure outside the lab. |
Operational Plan: Reconstitution and Formulation
Raphin1 is practically insoluble in water (<1 mg/mL) but exhibits excellent solubility in anhydrous DMSO (up to 46 mg/mL)[2]. To preserve compound integrity and ensure reproducible experimental results, protocols must be strictly followed.
Table: Raphin1 Solubility & Formulation Parameters
| Solvent / Matrix | Max Solubility | Application |
| Water / Saline | < 1 mg/mL (Insoluble) | Cannot be used as a primary solvent[2]. |
| Anhydrous DMSO | 40 - 46 mg/mL | Primary stock solution for in vitro assays[2][4]. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~2 mg/mL | Standard vehicle for in vivo oral gavage or injection[4]. |
Protocol A: Preparation of In Vitro Stock Solution (40 mg/mL)
Self-Validating System: Moisture degrades the compound and alters the actual concentration. Temperature equilibration is the validation step to prevent this.
-
Equilibration: Remove the Raphin1 vial from -20°C storage. Do not open immediately. Allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, ruining the anhydrous state.
-
Weighing: Inside a powder-weighing isolator or BSC, weigh the desired mass using an analytical balance.
-
Reconstitution: Add the calculated volume of fresh, anhydrous DMSO.
-
Dissolution: Vortex gently. If the solution is not entirely clear, apply mild sonication in a water bath for 2-3 minutes[4].
-
Storage: Aliquot the stock solution into amber glass vials to prevent repeated freeze-thaw cycles. Store at -80°C for up to 6 months[4][5].
Protocol B: Preparation of In Vivo Formulation (2 mg/mL)
Self-Validating System: The formulation must remain optically clear. Any turbidity indicates the API has crashed out of solution, rendering the dose inaccurate.
-
Solvent 1 (DMSO): Transfer 100 µL of a 20 mg/mL Raphin1 DMSO stock into a sterile glass vial[4].
-
Solvent 2 (PEG300): Add 400 µL of PEG300. Vortex thoroughly. Causality: PEG300 acts as a co-solvent, bridging the highly lipophilic API with the upcoming aqueous phase[4].
-
Solvent 3 (Tween 80): Add 50 µL of Tween 80. Mix gently to avoid excessive foaming. Causality: Tween 80 forms micelles that encapsulate the hydrophobic compound, preventing aggregation[4].
-
Solvent 4 (Aqueous Phase): Add 450 µL of Saline (0.9% NaCl) or ddH2O dropwise while continuously vortexing. Causality: Bulk addition of water will cause localized supersaturation, forcing the Raphin1 to precipitate immediately[4].
-
Validation: Hold the vial against a dark background. The solution must be 100% transparent. Administer to subjects immediately.
Spill Management and Chemical Disposal Plan
Due to its environmental persistence and biological activity, Raphin1 waste cannot be disposed of via standard biohazard or aqueous waste streams.
Solid Powder Spills:
-
Do NOT sweep or use a vacuum , as this will aerosolize the potent API.
-
Don full PPE (N95, double nitrile gloves).
-
Gently cover the spilled powder with absorbent lab wipes dampened with isopropanol or a 50/50 water-ethanol mixture to trap the dust.
-
Wipe inward from the edges to the center. Place all used wipes into a sealed, labeled hazardous waste bag.
Liquid Solution Spills (DMSO/Raphin1):
-
Evacuate the immediate area to prevent tracking the DMSO solution.
-
Responders must upgrade to butyl rubber gloves .
-
Apply universal inert chemical absorbents (e.g., vermiculite or specialized chemical spill pads) over the liquid. Do not use water, as it will cause the DMSO to spread further.
-
Collect the saturated absorbents into a rigid, leak-proof hazardous waste container.
Disposal: All Raphin1 waste (solid, liquid, and contaminated PPE) must be segregated into clearly labeled "Toxic Organic Waste" containers. High-temperature incineration by a certified hazardous waste contractor is the only approved method for the destruction of active pharmaceutical ingredients (APIs).
References
-
Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B Source: Cell / ResearchGate URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
